Nonylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
nonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVMPBOGDCSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040786 | |
| Record name | 1-Phenylnonane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Nonylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21355 | |
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Vapor Pressure |
0.00571 [mmHg] | |
| Record name | Nonylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21355 | |
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CAS No. |
1081-77-2, 68608-80-0, 79554-39-5 | |
| Record name | n-Nonylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonylbenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081772 | |
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| Record name | Benzene, C6-12-alkyl derivs. | |
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| Record name | Phenyl-nonane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, nonyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenylnonane | |
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| Record name | Benzene, C6-12-alkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.254 | |
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| Record name | Nonylbenzene | |
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| Record name | NONYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58AK68OV26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Chemical Structure and Isomers of Nonylbenzene
Abstract
This compound (C₁₅H₂₄) represents a fundamentally important class of alkylaromatic hydrocarbons, serving as a critical intermediate in the synthesis of widely used surfactants. However, the term "this compound" belies a significant molecular complexity. It does not refer to a single chemical entity but rather to a vast family of structural isomers. The specific architecture of the nine-carbon alkyl chain attached to the benzene ring dictates the compound's physicochemical properties, reactivity, and, most critically, its environmental fate and biodegradability. This guide provides a detailed exploration of the chemical structure of this compound, delineates the distinctions between its linear and branched isomers, and outlines the synthetic and analytical methodologies essential for its characterization. We will delve into the causal relationships between isomeric structure and functional properties, offering field-proven insights for researchers, scientists, and professionals in drug development and environmental science.
The Core Chemical Structure of this compound
At its most fundamental level, this compound consists of a phenyl group (C₆H₅) covalently bonded to a nonyl group (C₉H₁₉). The molecular formula for all this compound isomers is C₁₅H₂₄, with a corresponding molecular weight of approximately 204.35 g/mol .[1][2] The source of its structural diversity lies not in the aromatic ring but in the constitution of the nonyl alkyl chain. The alkane counterpart, nonane (C₉H₂₀), has 35 distinct structural isomers, giving rise to a multitude of possible attachment points and branching patterns for the phenyl group.[3][4]
Caption: General chemical structure of this compound (C₁₅H₂₄).
The Dichotomy of Isomerism: Linear vs. Branched this compound
The industrial utility and environmental impact of this compound are defined by the structure of its alkyl chain. This leads to a critical distinction between two primary classes: linear this compound and branched-chain this compound.
Linear Alkylbenzene (LAB)
In linear this compound (also known as n-nonylbenzene), the phenyl group is attached to a straight, unbranched nine-carbon chain.[5] While the chain itself is linear, positional isomerism still exists based on the carbon atom to which the benzene ring is attached (e.g., 1-phenylnonane, 2-phenylnonane, 3-phenylnonane, 4-phenylnonane, and 5-phenylnonane). These isomers exhibit very similar physical properties, making their separation challenging.[6]
The paramount importance of linear alkylbenzenes is their role as precursors to linear alkylbenzene sulfonates (LAS), which are the workhorse anionic surfactants in the detergent industry.[7][8] The linearity of the alkyl chain is the key determinant of their rapid biodegradability, a crucial factor that led to the global transition away from poorly biodegradable branched-chain alternatives in the 1960s.[8][9]
Branched-Chain Alkylbenzene
Branched-chain this compound consists of a complex mixture of isomers where the nonyl group features one or more alkyl branches. This complexity arises from the industrial synthesis process, which typically uses propylene trimer (a branched nonene) as the alkylating agent.[10] Consequently, commercial "this compound" or its derivatives like "technical nonylphenol" are not single substances but intricate mixtures of potentially over 100 different isomers and congeners.[11]
These branched isomers are significantly more resistant to biodegradation than their linear counterparts.[12] This persistence is a major environmental concern, as their degradation byproducts, particularly branched nonylphenols, are known endocrine disruptors and are ubiquitous environmental contaminants.[13][14][15] The difference in estrogenic activity and biodegradability can vary significantly even between different branched isomers.[11][16]
Caption: Comparison of a linear and a representative branched isomer.
Comparative Physicochemical Properties
The isomeric structure directly influences the bulk properties of this compound. While all isomers share the same molecular formula and weight, their spatial arrangement leads to differences in boiling point, density, and environmental behavior.
| Property | Linear this compound (n-Nonylbenzene) | Branched-Chain this compound | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1][17] |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [2][17] |
| Appearance | Colorless to light yellow liquid | Colorless liquid | [5] |
| Boiling Point | ~282 °C | Varies (mixture of isomers) | [2][17] |
| Density | ~0.86 g/mL at 20-25 °C | Varies | [17] |
| Solubility in Water | Insoluble | Insoluble | [5][18] |
| Biodegradability | Readily biodegradable | Poorly biodegradable; persistent | [8][12] |
Synthesis Methodologies: The Friedel-Crafts Alkylation
The industrial production of this compound is predominantly achieved through the Friedel-Crafts alkylation of benzene.[19][20] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with an aromatic ring.[21]
The causality behind this choice of reaction is its efficiency in combining inexpensive feedstocks—benzene and an alkene (or alkyl halide)—to produce the desired alkylbenzene.
Core Reaction: Benzene + Nonene → (Catalyst) → this compound
Key Experimental Parameters & Causality:
-
Alkylating Agent: The choice of nonene dictates the final product.
-
Catalyst: A strong Lewis acid or solid acid catalyst is required to activate the alkylating agent, making it sufficiently electrophilic to be attacked by the benzene ring.
-
Lewis Acids (e.g., AlCl₃, HF): Traditional catalysts, but they are corrosive, difficult to handle, and produce hazardous waste.[19][20]
-
Solid Acid Catalysts (e.g., Zeolites): Modern processes, such as the DETAL process, utilize solid catalysts.[7][8] These are safer, non-corrosive, regenerable, and environmentally friendlier, representing a significant process technology advancement.
-
A significant challenge in Friedel-Crafts alkylation is the propensity for the intermediate carbocation to undergo rearrangements (hydride or alkyl shifts) to form a more stable carbocation before alkylating the benzene ring.[22][23] This inherent mechanistic pathway is a primary reason for the formation of a complex mixture of positional isomers, even when starting with a linear alkene.
Caption: Simplified workflow for this compound synthesis.
Analytical Protocols: Isomer Separation and Identification
The characterization of complex this compound isomer mixtures is a significant analytical challenge. The structural similarity of the isomers requires high-resolution separation techniques coupled with sensitive and specific detection methods.[24]
Gas Chromatography-Mass Spectrometry (GC-MS)
The gold-standard technique for this application is Gas Chromatography-Mass Spectrometry (GC-MS) .[25][26] This hyphenated technique provides a self-validating system where the separation is confirmed by a highly specific identification.
-
Gas Chromatography (GC): The sample is vaporized and passed through a long, thin capillary column. Isomers are separated based on differences in their boiling points and interactions with the column's stationary phase. Linear isomers tend to elute differently from branched isomers.
-
Mass Spectrometry (MS): As each separated isomer exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint for identifying the specific isomer or class of isomers.[25]
For trace-level analysis in environmental samples, derivatization (e.g., silylation) may be employed to increase the volatility of related polar compounds like nonylphenols, enhancing their chromatographic performance.[27]
Experimental Protocol: GC-MS Analysis of this compound Isomers
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1-100 ppm).
-
Internal Standard: Add a known concentration of an internal standard (e.g., deuterated anthracene or another suitable non-interfering compound) for accurate quantification.
-
GC Instrument Setup:
-
Injector: Split/splitless injector, typically at 250-280°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane phase) is standard for separating hydrocarbons.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 8-15°C/min) to a final temperature (e.g., 300°C) to ensure elution of all isomers.
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion (m/z 204) and key fragment ions.
-
Detector: Electron multiplier.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.
-
Confirm identification by comparing retention times and mass spectra to those of authentic analytical standards, if available.
-
Quantify by comparing the peak area of the analyte to that of the internal standard.
-
Caption: Standard workflow for GC-MS analysis of this compound.
Conclusion
This compound is a term that encompasses a broad isomeric family whose properties are dictated by the structure of the nonyl side chain. The distinction between linear and branched isomers is not merely academic; it is the central factor determining their industrial application, biodegradability, and environmental toxicology. Linear alkylbenzenes form the basis of modern, environmentally compatible detergents, whereas branched-chain isomers are associated with persistent and hazardous environmental contaminants. A thorough understanding of the synthesis via Friedel-Crafts alkylation and the precise characterization of isomer distribution by advanced analytical techniques like GC-MS are therefore indispensable for ensuring product efficacy, regulatory compliance, and environmental stewardship.
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This compound - Physico-chemical Properties. ChemBK. [Link]
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Occurrence and Biodegradation of Nonylphenol in the Environment. MDPI. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
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The Synthesis of Nonylbenzene via Friedel-Crafts Alkylation: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of nonylbenzene through the Friedel-Crafts alkylation of benzene with nonene. This compound and other linear alkylbenzenes (LABs) are critical chemical intermediates, primarily serving as precursors to linear alkylbenzene sulfonate (LAS), a major anionic surfactant used in the detergent industry.[1] This document delves into the underlying reaction mechanisms, compares various catalytic systems, presents a detailed experimental protocol, and outlines modern analytical techniques for product characterization. It is intended for researchers, chemists, and process development professionals engaged in organic synthesis and the production of chemical intermediates.
Introduction: The Significance of this compound
This compound is a member of the linear alkylbenzene (LAB) family, which are organic compounds characterized by a benzene ring attached to a linear alkyl chain.[1] The primary industrial importance of this compound lies in its role as a feedstock for the production of surfactants.[1] Through a process of sulfonation, this compound is converted into this compound sulfonic acid, which is then neutralized to produce this compound sulfonate, a key component in many household and industrial detergents.[1] The biodegradability and detergent properties of the final product are highly dependent on the structure of the alkyl chain, making the synthesis of specific isomers of this compound a topic of significant industrial and academic interest.
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[2] This guide will explore the nuances of this reaction, from the fundamental principles to practical laboratory execution and analysis.
The Chemistry of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a catalyst.[2] In the synthesis of this compound, benzene is reacted with nonene, typically in the presence of a strong acid catalyst.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism:
-
Formation of the Electrophile: The catalyst activates the alkene (nonene) to generate a carbocation. When using a Brønsted acid like sulfuric acid, the acid protonates the double bond of the nonene. With a Lewis acid catalyst such as aluminum chloride, a complex is formed that facilitates the generation of the carbocation.[2][3]
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[2][4]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the conjugate base of the acid catalyst (e.g., HSO₄⁻) or AlCl₄⁻, removes a proton from the carbon atom bearing the newly attached alkyl group.[3] This restores the aromaticity of the benzene ring and regenerates the catalyst, yielding the final this compound product.[3]
Figure 2: Experimental workflow for the laboratory synthesis of this compound.
Product Characterization
Due to carbocation rearrangements, the product of the Friedel-Crafts alkylation of benzene with 1-nonene is a mixture of phenylnonane isomers. A combination of analytical techniques is necessary to characterize this mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating the different phenylnonane isomers and confirming their molecular weight. [5]The gas chromatogram will show multiple peaks corresponding to the different isomers, and the relative peak areas can be used to estimate the isomer distribution. The mass spectrum of each isomer will exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₂₄, MW = 204.35 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the different isomers. [6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of δ 7.0-7.3 ppm) and the aliphatic protons of the nonyl chain. The integration of the aromatic region relative to the aliphatic region can confirm the successful alkylation. The multiplicity and chemical shifts of the protons on the carbon attached to the benzene ring (the benzylic proton) will differ for each isomer, providing information about the point of attachment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the different isomers. [7]The aromatic carbons will appear in the δ 125-150 ppm region, while the aliphatic carbons will be found in the upfield region (δ 10-40 ppm). The number of signals will indicate the number of isomers present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of key functional groups. [8]The spectrum of this compound will show:
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹
-
Aliphatic C-H stretching: Strong peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) [9]* Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region
-
Out-of-plane C-H bending: Strong absorptions in the 690-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern on the benzene ring. [10]
Safety Considerations
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a well-ventilated fume hood.
-
Anhydrous Aluminum Chloride: AlCl₃ is a water-reactive and corrosive solid. [11]It reacts violently with water, releasing heat and toxic HCl gas. It should be handled with care in a dry environment.
-
1-Nonene: Nonene is a flammable liquid.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a fume hood, especially during the addition of reagents and the work-up procedure.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation is a fundamentally important reaction with significant industrial applications. While traditional catalysts like AlCl₃ and HF are effective, their associated hazards have driven the development of more environmentally benign solid acid catalysts. A thorough understanding of the reaction mechanism, particularly the potential for carbocation rearrangements, is crucial for controlling the product isomer distribution. The combination of modern analytical techniques such as GC-MS, NMR, and FTIR is essential for the complete characterization of the resulting isomeric mixture. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and analysis of this compound in a research and development setting.
References
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- 11. scribd.com [scribd.com]
The Lipophilic Passenger: Environmental Fate and Transport of Nonylbenzene
Topic: Environmental Fate and Transport of Nonylbenzene Content Type: Technical Whitepaper Audience: Researchers, Environmental Scientists, Drug Development Professionals[1]
Executive Summary
This compound (
This guide moves beyond generic "hydrocarbon" classifications to dissect the specific chemodynamics of this compound.[2] We explore its partition-driven transport, its resistance and susceptibility to microbial attack, and the specific protocols required to track it from the reactor to the riverbed.
Physicochemical Profile: The Fugacity Fingerprint
The environmental fate of this compound is dictated by its refusal to remain in the aqueous phase. Its physicochemical constants reveal a compound that aggressively partitions into organic matter (sediment, soil, lipids) and volatilizes from water surfaces when not sorbed.[1]
Table 1: Core Physicochemical Properties of n-Nonylbenzene[3][4]
| Property | Value (Approx.) | Environmental Implication |
| Molecular Weight | 204.35 g/mol | Moderate volatility; amenable to GC-MS analysis.[1][2] |
| Water Solubility | < 1 mg/L (Est.) | Transport Limiter: Rapidly partitions out of the water column.[1][2] |
| Log | ~7.1 (Computed)* | Bioaccumulation Driver: High potential for bioconcentration in aquatic lipids.[1] |
| Vapor Pressure | ~0.76 Pa (25°C) | Volatilization: Slow but significant from dry surfaces; driven by Henry's Law from water.[1][2] |
| Henry’s Law Constant | ~1.8 | Air-Water Exchange: Favors partitioning to air from water, barring sediment adsorption.[1] |
*Note: While experimental values vary, computed XLogP3 data (PubChem) aligns with the structural hydrophobicity of a C9-alkyl chain attached to a benzene ring.
Environmental Compartmentalization & Transport[1]
This compound does not simply "flow" with water; it interacts dynamically with phase boundaries.[2] Understanding this requires a fugacity-based approach.
The Sorption Trap (Soil & Sediment)
Due to its high Log
-
Mechanism: Hydrophobic exclusion drives the molecule into the organic matrix of suspended solids.
-
Implication: Sediment acts as a long-term reservoir, buffering the concentration in the overlying water column but posing chronic risks to benthic organisms.
Volatilization (The Air-Water Interface)
Despite a low vapor pressure, the high activity coefficient of this compound in water results in a significant Henry's Law constant.
-
The "Pumping" Effect: In turbulent, shallow waters (high surface renewal), volatilization half-lives can be measured in hours. In deep, stagnant waters, this process is negligible compared to sediment sorption.[2]
Visualizing the Fate
The following diagram illustrates the logical flow of this compound through environmental compartments.
Figure 1: Fugacity-driven transport model showing sediment as the primary sink and water as a transient vector.[1]
Biotransformation Pathways[2]
The persistence of this compound is determined by the microbial community's ability to access the alkyl chain. Unlike branched alkylbenzenes (which resist degradation due to steric hindrance), n-nonylbenzene is readily biodegradable under aerobic conditions.[2]
The Mechanism: Omega- & Beta-Oxidation
Bacteria (e.g., Pseudomonas, Nocardia, Rhodococcus) initiate attack on the terminal methyl group of the alkyl chain.
-
Omega-Oxidation: The terminal
is oxidized to an alcohol, then an aldehyde, and finally a carboxylic acid. -
Beta-Oxidation: The resulting fatty acid chain is shortened by two carbons per cycle.[2]
-
Ring Cleavage: Once the chain is shortened to Phenylacetic acid (odd chain) or Benzoate (even chain), the aromatic ring is cleaved via ortho- or meta-pathways.
Note on Isomers: If the this compound is branched (common in industrial LAB mixtures), the beta-oxidation is blocked at the branch point, leading to the accumulation of persistent metabolic intermediates (e.g., sulfophenyl carboxylates in LAS degradation).
Figure 2: Aerobic microbial degradation pathway of n-nonylbenzene from alkyl chain oxidation to mineralization.
Experimental Protocols: Validating Fate
To generate defensible data for Environmental Risk Assessment (ERA), specific protocols must be followed.[2]
Analytical Detection (GC-MS)
Due to low water solubility, extraction efficiency is the bottleneck.
-
Extraction: Liquid-Liquid Extraction (LLE) using dichloromethane or Solid Phase Extraction (SPE) with C18 cartridges.[2]
-
Internal Standard: Use deuterated this compound (
-nonylbenzene) or 1-phenylundecane to correct for matrix effects. -
Instrument Parameters:
-
Column: fused silica capillary column (30m x 0.25mm, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 50°C (hold 2 min)
10°C/min 280°C. -
Ion Source: EI (70 eV), monitoring molecular ion (
204) and tropylium ion ( 91).[1]
-
Biodegradability Testing (Modified OECD 301)
Standard BOD tests may fail due to volatility and toxicity.[2]
-
System: Closed bottle test (OECD 301D) or Headspace Test (OECD 310) to account for volatilization.[2]
-
Inoculum: Activated sludge from a plant treating domestic sewage (pre-exposure to hydrocarbons enhances reliability).[2]
-
Self-Validation: Run a reference compound (Sodium Benzoate) in parallel. It must reach >60% degradation within 14 days for the test to be valid.[2]
Relevance to Drug Development
Why should a pharmaceutical scientist care about this compound?
-
Impurity Management: Alkylbenzenes are common byproducts in the synthesis of APIs involving Friedel-Crafts alkylations or when using benzene/toluene solvents contaminated with heavier fractions.[2]
-
Environmental Risk Assessment (ERA): Regulatory bodies (EMA, FDA) require ERA for new drug applications.[2] If a lipophilic impurity like this compound is present in the final drug product or waste stream:
Strategic Insight: Early identification of alkylbenzene impurities allows process chemists to optimize purification steps (e.g., crystallization) to remove these "greasy" contaminants before they become a regulatory hurdle in the ERA package.
References
-
PubChem. (2025).[2][3] n-Nonylbenzene Compound Summary. National Library of Medicine.[2] [Link]
-
Sander, R. (2023).[2] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[2] Atmospheric Chemistry and Physics. [Link]
-
Eawag-BBD. (2025).[2] Biodegradation Pathway of Alkylbenzenes. Eawag Biocatalysis/Biodegradation Database.[2] [Link]
-
OECD. (1992).[2] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[2] [Link][1]
-
European Medicines Agency (EMA). (2006).[2] Guideline on the Environmental Risk Assessment of Medicinal Products for Human Use. [Link]
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An Isomer-Specific Approach to the Toxicological Profile of Nonylphenols: A Technical Guide for Researchers
Executive Summary
Nonylphenols (NPs) represent a significant class of environmental contaminants, primarily arising from the degradation of nonylphenol ethoxylate surfactants.[1] Long considered a single entity in toxicological assessments, the reality is far more complex. Technical nonylphenol is a mixture of over 100 structural isomers, each with a unique three-dimensional structure conferred by the branching of its nine-carbon alkyl chain.[1][2] Emerging research unequivocally demonstrates that this structural diversity translates directly into significant differences in biological activity and environmental behavior.[2] Neglecting this isomer-specificity can lead to a profound mischaracterization of the ecological and human health risks associated with NP exposure.
This guide provides a comprehensive technical overview of the toxicological profiles of different nonylphenol isomers for researchers, scientists, and drug development professionals. We will delve into the critical role of isomeric structure in dictating endocrine-disrupting potential and neurotoxic effects. This document moves beyond simplistic assessments of technical mixtures to provide an authoritative, field-proven perspective on the causality behind experimental choices, self-validating protocols, and the analytical methodologies required for accurate, isomer-specific toxicological evaluation.
The Analytical Imperative: Resolving the Isomeric Complexity
A prerequisite for any meaningful isomer-specific toxicological study is the analytical capacity to separate and identify individual isomers from the complex technical mixture. The co-elution of multiple isomers in standard chromatographic techniques has historically obscured the true biological potency of the most active constituents.
The causality behind choosing advanced separation techniques lies in the subtle differences in the physicochemical properties of the isomers. Increased branching of the alkyl chain generally leads to shorter retention times in high-performance liquid chromatography (HPLC).[3] High-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) and multidimensional techniques like GCxGC-TOF-MS are essential for resolving the dozens of isomers present in environmental and biological samples.[1][3] More recently, gas chromatography equipped with a preparative fraction collector (GC-PFC) has enabled the isolation of individual isomers for subsequent toxicological testing and structural elucidation by Nuclear Magnetic Resonance (NMR).[4]
Below is a conceptual workflow for the isolation and toxicological characterization of nonylphenol isomers.
Isomer-Specific Toxicological Profiles
Endocrine Disruption: A Structure-Activity Paradigm
The most extensively studied toxicological endpoint for nonylphenols is their ability to act as xenoestrogens, primarily by binding to and activating the estrogen receptor alpha (ERα).[5][6] This interaction can disrupt normal endocrine signaling, potentially leading to adverse reproductive and developmental effects. Crucially, the estrogenic potency is not uniform across all isomers; it is highly dependent on the specific geometry of the nonyl side chain.
The structure-activity relationship is dictated by how well an isomer fits into the ligand-binding pocket of the estrogen receptor. Studies have shown that while various isomers bind to the ER, they can act as full agonists, partial agonists, or even antagonists.[7] This highlights the inadequacy of using a single reference substance (like the linear 4-n-NP, which isn't even present in technical mixtures) for risk assessment.[5]
Key Findings on Isomer-Specific Estrogenicity:
-
High Potency Isomers: Certain isomers with specific branching patterns exhibit significantly higher estrogenic activity. For example, 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol (identified as NP7 or NP-I in separate studies) was found to have estrogenic activity 1.9 to 3 times greater than the commercial NP mixture.[4][8]
-
Low Potency Isomers: Conversely, other isomers, such as p22-NP and p262-NP, are weak ER agonists with responses near the limit of detection in sensitive assays.[5]
-
Antagonistic Effects: Some isomers, while capable of binding to the ER, fail to induce a full estrogenic response and can actually inhibit the activity of 17β-estradiol, acting as ER antagonists in reporter gene assays.[7]
The following diagram illustrates the mechanism of estrogen receptor activation by an agonist nonylphenol isomer, leading to the transcription of estrogen-responsive genes.
Table 1: Relative Estrogenic Activity of Selected Nonylphenol Isomers
| Isomer Name/Identifier | Structure of Nonyl Group (if specified) | Relative Estrogenic Activity | Assay Method | Reference |
|---|---|---|---|---|
| NP-I / NP7 | 4-(1,1-dimethyl-2-ethyl-pentyl) | High (3x > technical mix) | Recombinant Yeast Screen | [4][8] |
| p353-NP | Not specified | Similar to technical mix | MVLN Cell Assay | [5] |
| 363-NP | Not specified | Higher than technical mix | Recombinant Yeast Assay | [9] |
| p22-NP | Not specified | Weak / Near Detection Limit | MVLN Cell Assay | [5] |
| p262-NP | Not specified | Weak / Near Detection Limit | MVLN Cell Assay | [5] |
| 4-n-NP (linear) | n-nonyl | Weak Agonist | MVLN Cell Assay / E-Screen |[5] |
Neurotoxicity: An Emerging and Understudied Field
Beyond endocrine disruption, nonylphenols are recognized as neurotoxic agents.[10][11] Exposure, particularly during critical developmental windows, has been linked to cognitive impairment, behavioral changes, and adverse effects on memory and learning.[3][11] The lipophilic nature of NPs allows them to cross the blood-brain barrier and accumulate in fatty tissues like the brain.[3]
The primary mechanisms implicated in NP-induced neurotoxicity include:
-
Oxidative Stress: NPs can induce the production of reactive oxygen species (ROS) in brain cells, particularly in the hippocampus and cortex, leading to cellular damage.[3]
-
Apoptosis: Exposure to NPs can activate the caspase cascade, a key pathway in programmed cell death, leading to the death of neurons and neural stem cells.[3]
-
Neuroinflammation: NPs can trigger the activation of glial cells (astrocytes and microglia), leading to the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain.[3]
-
Disruption of Cellular Signaling: NPs can interfere with critical cellular processes, including calcium ion homeostasis and the function of key proteins involved in synaptic plasticity and neural growth.[3]
A Critical Research Gap: Despite the clear evidence for the neurotoxicity of the NP mixture, there is a significant lack of data on the isomer-specific neurotoxic potential. It is highly probable, based on the structure-activity relationships seen in endocrine disruption, that certain isomers are more potent neurotoxicants than others. This remains a critical and high-priority area for future research.
The diagram below outlines the currently understood general mechanisms of nonylphenol neurotoxicity.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of toxicological data hinges on robust and reproducible protocols. The following methodologies are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: In Vitro Estrogenicity Assessment using a Recombinant Yeast Assay (RYA)
This protocol is based on the principles used in studies assessing the estrogenic activity of NP isomers.[4][9] It utilizes a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).
Principle: An estrogenic compound will bind to the hER, which then activates the transcription of the reporter gene, producing an enzyme that can cleave a chromogenic substrate, resulting in a quantifiable color change.
Step-by-Step Methodology:
-
Yeast Culture Preparation:
-
Inoculate the recombinant yeast strain into an appropriate selective growth medium.
-
Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of the isolated NP isomer test compounds and the positive control (17β-estradiol, E2) in a 96-well microtiter plate. Include a vehicle control (e.g., DMSO) and a negative control (without test compound).
-
The final concentration of the vehicle should be consistent across all wells and typically <0.1% v/v.
-
-
Incubation:
-
Add the prepared yeast culture to each well of the microtiter plate.
-
Add the chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG).
-
Seal the plate and incubate at 30°C for 48-72 hours.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 540 nm for CPRG) using a microplate reader.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Plot the absorbance against the log of the molar concentration of the test compounds and E2.
-
Use a sigmoidal dose-response curve fit to determine the EC₅₀ (concentration that produces 50% of the maximal response) for each compound.
-
Calculate the Relative Potency (RP) of each isomer relative to E2 (RP = EC₅₀_E2 / EC₅₀_isomer).
-
Protocol: In Vitro Neurotoxicity Assessment using a Neuronal Cell Line
This protocol provides a framework for assessing key neurotoxic endpoints using a human neuroblastoma cell line (e.g., SH-SY5Y), which can be differentiated into a more mature neuronal phenotype. This approach is based on established methods for assessing chemical neurotoxicity.[12][13]
Principle: This multi-parametric assay quantifies cell viability, apoptosis, and oxidative stress to build a profile of a compound's neurotoxic potential.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium.
-
For differentiation, plate cells at an appropriate density and treat with a differentiating agent (e.g., retinoic acid) for 5-7 days.
-
-
Compound Exposure:
-
Expose the differentiated cells to a range of concentrations of the isolated NP isomer for a defined period (e.g., 24 or 48 hours). Include vehicle and positive controls (e.g., staurosporine for apoptosis).
-
-
Multiplexed Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells.
-
Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the crystals with a solvent (e.g., DMSO) and measure absorbance (~570 nm). Cell viability is proportional to the absorbance.
-
-
Apoptosis (Caspase-3/7 Activation):
-
Use a commercially available luminescent or fluorescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Add the caspase reagent to the cells and measure the signal on a plate reader.
-
-
Oxidative Stress (ROS Assay):
-
Pre-load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
After compound exposure, measure the fluorescence intensity. An increase in fluorescence indicates a higher level of intracellular ROS.
-
-
-
Data Analysis:
-
Normalize all data to the vehicle control group (set to 100%).
-
Determine the concentration-response curves for each endpoint.
-
A compound is considered neurotoxic if it induces a statistically significant change in one or more parameters at non-cytotoxic concentrations (as determined by the viability assay).
-
Future Research Directions and Conclusion
The clear structure-activity relationship for the estrogenicity of nonylphenol isomers provides a compelling rationale for a complete paradigm shift in their toxicological assessment. It is no longer scientifically defensible to evaluate the risk of "nonylphenol" using data from an undefined technical mixture.
The most critical knowledge gap is the near-total absence of isomer-specific data for non-endocrine toxicological endpoints, especially neurotoxicity. Future research must prioritize:
-
Isomer-Specific Neurotoxicity Studies: Utilizing the protocols outlined above to screen individual NP isomers for their potential to induce oxidative stress, apoptosis, and neuroinflammation in relevant neuronal models.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models based on the structural features of NP isomers for both estrogenic and neurotoxic endpoints to help prioritize isomers for testing and risk assessment.[14]
-
In Vivo Validation: Confirming the findings from in vitro assays using targeted in vivo studies with specific, highly potent isomers in models like zebrafish or rodents.[9][15]
By embracing an isomer-specific approach, the scientific community can achieve a more accurate and mechanistically informed understanding of the risks posed by nonylphenols. This guide provides the foundational knowledge and methodological framework to empower researchers to move beyond the limitations of mixture-based assessments and conduct toxicological science with the precision that public and environmental health demands.
References
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Preuss, T. G., et al. (2006). Nonylphenol isomers differ in estrogenic activity. Toxicological Sciences. Available at: [Link]
-
Preuss, T. G., et al. (2010). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro. Available at: [Link]
-
Zhang, H., et al. (2009). Enantiomers of a nonylphenol isomer: absolute configurations and estrogenic potencies. Chirality. Available at: [Link]
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De la Parra-Guerra, A., & Acevedo-Barrios, R. (2023). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. Environmental Toxicology and Chemistry. Available at: [Link]
-
Wang, W., et al. (2008). [Detection of estrogenic effects of nonylphenol and bisphenol A in vitro reporter gene-based assays]. Wei sheng yan jiu = Journal of hygiene research. Available at: [Link]
-
Guenther, K., et al. (2006). Estrogen-active nonylphenols from an isomer-specific viewpoint: a systematic numbering system and future trends. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
De la Parra-Guerra, A., & Acevedo-Barrios, R. (2023). Studies of endocrine disruptors: nonylphenol and isomers in biological models. ResearchGate. Available at: [Link]
-
Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences. Available at: [Link]
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Salehpour, S., et al. (2020). The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. PMC. Available at: [Link]
-
Soto, A. M., et al. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives. Available at: [Link]
-
Acconcia, F., et al. (2014). Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells. Current Medicinal Chemistry. Available at: [Link]
-
Uchiyama, T., et al. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere. Available at: [Link]
-
Jafari, A., et al. (2015). Neurotoxic effects of nonylphenol: a review. Journal of Applied Toxicology. Available at: [Link]
-
Orbea, A., et al. (2014). Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish. Science of The Total Environment. Available at: [Link]
-
Isobe, T., et al. (2004). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. ResearchGate. Available at: [Link]
-
Hu, J. Y., et al. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Water Research. Available at: [Link]
-
Jafari, A., et al. (2015). Neurotoxic effects of nonylphenol: a review. Semantic Scholar. Available at: [Link]
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Gobi, D., et al. (2016). Screening the estrogenic potency of nonylphenol in rats: in vivo and in silico approaches. Photon. Available at: [Link]
-
Lee, Y. M., et al. (2006). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology. Available at: [Link]
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Gu, W., et al. (2022). Effects of maternal nonylphenol exposure on the proliferation of glial cells in the brain of male offspring mice. PMC. Available at: [Link]
-
Nyffeler, J., et al. (2021). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. Frontiers in Toxicology. Available at: [Link]
-
Innoprot. Neurotoxicity Assay. Innoprot. Available at: [Link]
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Technical Guide: Nonylbenzene Solubility in Organic Solvents
Executive Summary
Nonylbenzene (CAS 1081-77-2), specifically n-nonylbenzene or 1-phenylnonane, represents a critical class of long-chain alkylbenzenes (
This guide provides a definitive analysis of this compound solubility, moving beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers (Hansen Solubility Parameters) and providing a validated protocol for solubility determination.[3] It is designed for researchers utilizing this compound as a lipophilic standard, a reaction intermediate in surfactant synthesis, or a specialized solvent in organic electronics.[3]
Part 1: Physicochemical Architecture[4]
To predict solubility behavior, one must first understand the solute's molecular architecture.[3] this compound is amphiphilic in structure but functionally lipophilic.[4]
Molecular Properties[1][3][4]
-
LogP (Octanol/Water Partition Coeff.): ~7.1 (High Lipophilicity)[3][4]
-
Dielectric Constant: Low (Non-polar)
The Solubility Mechanism
The solubility of this compound is governed by London Dispersion Forces. The nonyl chain (
Figure 1: Mechanistic interaction map of this compound with varying solvent classes.
Part 2: Solubility Landscape & Data
The following data synthesizes experimental observations with Hansen Solubility Parameter (HSP) predictions. This compound is characterized by a high Dispersion parameter (
Solubility Classification Table
| Solvent Class | Solvent | Solubility Status | Mechanistic Rationale |
| Aliphatic Hydrocarbon | n-Hexane | Miscible | Perfect HSP match; entropy of mixing is favorable.[4] |
| Aromatic Hydrocarbon | Toluene | Miscible | |
| Chlorinated | Chloroform / DCM | Miscible | High solvency power; excellent solvation of the alkyl chain.[4] |
| Polar Aprotic | Acetone | Soluble | Soluble, but phase separation may occur at very low temperatures ( |
| Polar Aprotic | DMSO | Sparingly Soluble | High cohesive energy density of DMSO excludes the non-polar nonyl tail.[4] |
| Polar Protic | Ethanol | Soluble | The ethyl group provides enough lipophilicity to solvate, unlike water.[3] |
| Polar Protic | Methanol | Limited | Solubility decreases significantly compared to ethanol due to higher polarity.[3][4] |
| Aqueous | Water | Insoluble |
The "Chain Length" Effect
Researchers must note that this compound behaves differently than toluene or ethylbenzene.[3][4] The 9-carbon chain imposes a "alkane-like" character that reduces solubility in borderline solvents like Acetonitrile or Methanol compared to its shorter-chain analogs.[4]
Part 3: Validated Experimental Protocol
Objective: To determine the thermodynamic equilibrium solubility of this compound in a target solvent. Standard: Shake-Flask Method with HPLC-UV Quantification.[4]
Reagents & Equipment
-
Analyte: this compound (CAS 1081-77-2), >98% purity.[1][3][4]
-
Solvent: HPLC Grade (target solvent).
-
Vessels: Borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching).[4]
-
Agitation: Orbital shaker with temperature control (
). -
Filtration: 0.22
PTFE syringe filters (Nylon filters may bind the lipophilic analyte).[3][4]
Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Critical Protocol Steps
-
Saturation: Add this compound to the solvent until a visible oil droplet persists at the bottom (or top, depending on density) of the vial.[3]
-
Equilibration: Shake for at least 24 hours. Lipophilic compounds can form meta-stable emulsions; long equilibration ensures true thermodynamic solubility.[4]
-
Filtration Warning: Because this compound is highly lipophilic, it will adsorb to standard filter membranes.[3][4] Always use PTFE or PVDF filters and pre-saturate the filter by discarding the first 20% of the filtrate.
-
Quantification: Use HPLC-UV.
Part 4: Applications & Implications[4][7]
Synthesis & Purification
In the synthesis of Linear Alkylbenzenes (LABs), this compound often appears as a specific isomer.[3] Its solubility profile dictates that water washing is highly effective for removing ionic catalysts (
Drug Development Modeling
This compound serves as an excellent zero-hydrogen-bond-donor model for highly lipophilic drug candidates.[4] It is used to validate in silico LogP prediction algorithms.[4] If a drug candidate dissolves in this compound but not in octanol, it suggests specific
Chromatography Standards
Due to its high retention index, this compound is used as a reference marker in Gas Chromatography (GC) for establishing retention time ladders in hydrocarbon analysis (e.g., diesel fuel characterization).[3]
References
-
National Institute of Standards and Technology (NIST). Benzene, nonyl- (CAS 1081-77-2) Properties.[2][4] NIST Chemistry WebBook, SRD 69.[3][4][6][7] Available at: [Link][3]
-
PubChem. n-Nonylbenzene Compound Summary. National Library of Medicine.[4] Available at: [Link][3]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[3][4] CRC Press.[4] (Contextual grounding for HSP values).
-
World Health Organization (WHO). Annex 4: General guidance on solubility and dissolution.[4] (Validation for Shake-Flask Methodology). Available at: [Link]
Sources
- 1. CAS 1081-77-2: n-Nonylbenzene | CymitQuimica [cymitquimica.com]
- 2. Benzene, nonyl- [webbook.nist.gov]
- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. chemeo.com [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. Benzene, nonyl- [webbook.nist.gov]
- 7. Benzene, nonyl- [webbook.nist.gov]
Methodological & Application
Application Note: High-Resolution Separation of Nonylbenzene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Nonylbenzene, a significant industrial chemical, exists as a complex mixture of numerous constitutional isomers due to the varied branching of its nine-carbon alkyl chain. The toxicological and environmental profiles of these isomers can differ substantially, necessitating robust analytical methods for their separation and identification. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the high-resolution separation of this compound isomers. The methodology leverages a long, non-polar capillary column and an optimized temperature program to achieve effective chromatographic resolution. This guide is intended for researchers, scientists, and professionals in environmental monitoring and chemical analysis.
Introduction
Nonylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a nonyl group. Technical-grade this compound, produced through the alkylation of benzene with nonene (a trimer of propene), is not a single compound but a complex mixture of isomers with different branching in the alkyl side chain.[1] The specific isomeric composition can influence the physicochemical properties, environmental fate, and toxicity of the mixture. Consequently, the ability to separate and identify individual isomers is of paramount importance for accurate risk assessment and quality control.
The separation of this compound isomers presents a significant analytical challenge due to their similar boiling points and mass spectra.[2] Gas chromatography (GC) is the technique of choice for separating volatile and semi-volatile organic compounds. For complex mixtures of isomers, high-efficiency capillary columns are essential to achieve the necessary resolution.[3][4][5] Coupling GC with mass spectrometry (MS) provides both separation and structural information, enabling the identification and quantification of individual isomers.[6] This application note outlines a comprehensive GC-MS method optimized for the separation of this compound isomers.
Scientific Principles
The successful separation of this compound isomers by GC-MS hinges on several key principles:
-
Chromatographic Selectivity: The choice of the stationary phase within the GC column is critical.[7] For non-polar compounds like this compound isomers, a non-polar stationary phase, such as polydimethylsiloxane (often with a small percentage of phenyl substitution, e.g., 5%-phenyl), is recommended.[8] Separation on such columns is primarily based on differences in boiling points and, to a lesser extent, molecular shape.
-
Column Efficiency: The ability of a column to produce narrow peaks is crucial for resolving closely eluting isomers. Longer columns with smaller internal diameters provide higher theoretical plate counts and, therefore, better resolution.[4][5]
-
Temperature Programming: A carefully controlled temperature gradient in the GC oven is essential.[9] Starting at a lower temperature allows for the separation of more volatile isomers, while a gradual increase in temperature elutes the higher-boiling isomers in a reasonable time frame, maintaining good peak shape.[9]
-
Mass Spectrometric Detection: Electron ionization (EI) is a standard technique for generating reproducible mass spectra of organic molecules.[10] While many this compound isomers will produce similar fragmentation patterns, subtle differences in the relative abundances of fragment ions, in conjunction with their chromatographic retention times, can aid in their identification.[2]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound isomers is depicted in the following diagram:
Figure 1: A schematic of the GC-MS workflow for this compound isomer analysis.
Detailed Protocol
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (Pesticide residue grade or equivalent)
-
Standards: this compound isomer mixture or individual isomers (if available)
-
Internal Standard (IS): e.g., Benzene-d6, Naphthalene-d8 (for quantification)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
A high-resolution gas chromatograph coupled to a mass spectrometer is required. The following parameters are recommended:
| Parameter | Value | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides precise temperature and flow control.[11] |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers reliable performance for routine analysis.[11] |
| GC Column | HP-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 100 m x 0.25 mm ID, 0.25 µm film thickness | A long column is crucial for achieving the high resolution needed for isomer separation.[3][4][5] The non-polar phase is suitable for non-polar analytes.[8] |
| Carrier Gas | Helium, 99.999% purity | Inert and provides good chromatographic efficiency. |
GC-MS Conditions
| Parameter | Value | Rationale |
| Injection Mode | Splitless | To enhance sensitivity for trace analysis. A split injection can be used for more concentrated samples. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the this compound isomers without thermal degradation. |
| Injection Volume | 1 µL | A standard volume to avoid column overloading. |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min. Ramp 1: 5 °C/min to 200 °C. Ramp 2: 10 °C/min to 300 °C, hold for 10 min. | A slow initial ramp enhances the separation of early-eluting isomers. The second, faster ramp reduces analysis time for later-eluting isomers.[9] |
| Carrier Gas Flow | Constant flow mode, 1.2 mL/min | Provides stable retention times. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[10] |
| Ion Source Temperature | 230 °C | A standard temperature for robust ionization.[10] |
| Ionization Mode | Electron Ionization (EI) | 70 eV, standard for generating reproducible mass spectra.[10] |
| MS Acquisition Mode | Full Scan | m/z 40-400, to obtain complete mass spectra for isomer identification. |
| Solvent Delay | 5 min | To prevent the solvent peak from damaging the MS detector. |
Sample and Standard Preparation
-
Standard Preparation: Prepare a stock solution of the this compound isomer mixture in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution. If an internal standard is used for quantification, add a constant concentration to each calibration standard and sample.
-
Sample Preparation: For liquid samples, dilute an appropriate volume in the chosen solvent to bring the analyte concentration within the calibration range. For solid or semi-solid matrices, a suitable extraction method (e.g., Soxhlet, pressurized liquid extraction) followed by cleanup may be necessary.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to this compound isomers based on their retention times and mass spectra. The molecular ion (m/z 218) and characteristic fragment ions (e.g., m/z 91, 105, 119) should be present.
-
Isomer Differentiation: Differentiate between isomers based on their unique retention times. While mass spectra may be similar, slight differences in fragment ion ratios can provide additional evidence for identification when compared to reference spectra.
-
Quantification: If required, perform quantification by integrating the peak areas of the target isomers and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
Expected Results and Discussion
This method is designed to provide excellent separation of the complex mixture of this compound isomers. The use of a 100-meter capillary column is expected to resolve a significant number of the branched isomers present in technical mixtures.[3][4][5] The elution order of the isomers will generally follow their boiling points, with more highly branched isomers often eluting earlier than their less branched counterparts.
The mass spectra of all this compound isomers will exhibit a molecular ion at m/z 218. The fragmentation patterns will be dominated by benzylic cleavage, leading to characteristic fragment ions. The relative intensities of these fragments can vary depending on the structure of the alkyl chain, aiding in the tentative identification of isomer groups.
Advanced Techniques for Enhanced Separation
For exceptionally complex samples where co-elution still occurs, more advanced techniques may be employed:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher separation capacity than single-dimension GC.[12] It is particularly effective for separating isomers in complex matrices.[12]
-
Multi-Dimensional Gas Chromatography (MDGC): Also known as "heart-cutting," MDGC allows for the selective transfer of a small, unresolved portion of the chromatogram from the first column to a second column (often with a different stationary phase) for further separation.[13]
Conclusion
The GC-MS method detailed in this application note provides a robust and high-resolution approach for the separation and identification of this compound isomers. The careful selection of a long capillary column, coupled with an optimized temperature program, is critical to achieving the necessary separation. This protocol serves as a valuable resource for laboratories involved in the analysis of alkylbenzenes in various matrices, enabling more accurate and detailed characterization of these environmentally and industrially relevant compounds.
References
-
Guenther, F. R., LaTorre, M. R., & Reo, A. (2000). Mass Spectral Characterization of P-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. Journal of the American Society for Mass Spectrometry, 11(9), 783-791. [Link]
-
Li, Z., Li, D., & Zhang, Q. (2005). Optimization of gas chromatography using short glass capillary column with mass spectrometry for identification and evaluation of commercial heavy alkylbenzene structures. Journal of Chromatography A, 1092(2), 226-231. [Link]
-
Heim, R., LaTorre, M. R., & Reo, A. (2000). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. AMiner.[Link]
-
MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. [Link]
-
Ieda, T., Hori, T., Yamashita, N., & Taniyasu, S. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. ResearchGate.[Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
Barsoum, F. (2022). Quantitative GC-MS Determination of Benzene and Toluene in the Ambient Air of Shelby County, Tennessee. JEWLScholar@MTSU.[Link]
-
Krupčík, J., & Benická, E. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(3), 193-203. [Link]
-
Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]
-
Guenther, F. R., LaTorre, M. R., & Reo, A. (2000). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. ResearchGate.[Link]
-
U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
-
Moldovan, Z., & Jucu, V. (2011). The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry. Journal of Chromatography A, 1218(3), 343-349. [Link]
-
Okoye, C. C., & Ugwu, J. U. (2018). Effect Of Temperature On Linear Alkylbenzene (Lab) Yield From Rerun Column Of Lab Plant Using Aspen Hysys Simulation. ResearchGate.[Link]
-
Challener, C. A. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International, 33(8). [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. vurup.sk [vurup.sk]
- 3. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of gas chromatography using short glass capillary column with mass spectrometry for identification and evaluation of commercial heavy alkylbenzene structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Synthesis and Characterization of Sodium Nonylbenzene Sulfonate (SNBS)
Abstract
This technical guide outlines the laboratory-scale synthesis, purification, and characterization of Sodium Nonylbenzene Sulfonate (SNBS) derived from n-nonylbenzene. While linear alkylbenzene sulfonates (LAS) with
Introduction & Scientific Context
Alkylbenzene sulfonates are the workhorse surfactants of the global detergent industry. The hydrophobic tail length dictates the surfactant's performance:
- (Dodecyl): Optimal balance for soil removal and foaming (Standard Detergency).
- (Nonyl): Shorter chain length results in a higher Critical Micelle Concentration (CMC) and increased solubility.
Why this compound?
In drug development and formulation science,
Chemical Pathway
The synthesis follows an Electrophilic Aromatic Substitution (
Reaction Scheme:
-
Sulfonation: this compound +
(from Oleum) this compound Sulfonic Acid (NBSA) -
Neutralization: NBSA + NaOH
Sodium this compound Sulfonate (SNBS) +
Experimental Protocols
Protocol A: Sulfonation of this compound (Lab Scale)
Objective: Synthesize this compound Sulfonic Acid (NBSA) with >96% conversion. Safety Warning: Oleum is highly corrosive and reacts violently with water. All operations must occur in a fume hood. Wear butyl rubber gloves and a face shield.
Materials
-
n-Nonylbenzene (Purity >98%)[1]
-
Oleum (20% free
)[2][3] -
Dichloromethane (DCM) - Optional for extraction
-
Ice bath
-
Apparatus: 3-neck round bottom flask (500 mL), mechanical stirrer (Teflon blade), addition funnel, thermometer, calcium chloride drying tube.
Step-by-Step Methodology
-
Charge: Add 0.2 mol (approx. 40.8 g) of n-nonylbenzene to the 3-neck flask. Initiate stirring at 300 RPM.
-
Cooling: Submerge the flask in an ice-water bath. Cool the this compound to <10°C.
-
Acid Addition:
-
Calculate stoichiometry: Use a 1.1:1 molar ratio of
to this compound to ensure completion. -
Note: 20% Oleum contains free
.[3] -
Add Oleum dropwise via the addition funnel. Crucial: Maintain internal temperature below 45°C. Rapid addition causes charring (disulfonation) and color degradation.
-
-
Digestion (Aging):
-
Once addition is complete, remove the ice bath.
-
Heat the mixture to 55°C and hold for 60 minutes.
-
Causality: This step drives the reaction to completion and encourages the rearrangement of ortho isomers to the more stable para position.
-
-
Quenching:
-
Cool the mixture back to 20°C.
-
Slowly add a defined volume of chilled water (approx. 10% of reaction volume) to quench excess
. Exotherm Warning.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow to stand for 1 hour.
-
Lower Layer: Spent sulfuric acid (Discard/Recycle).
-
Upper Layer: Crude this compound Sulfonic Acid (NBSA).
-
Protocol B: Neutralization & Isolation
-
Preparation: Prepare a 20% w/w NaOH solution.
-
Titration: Dissolve the crude NBSA in ethanol/water (50:50). Add NaOH solution slowly while monitoring pH.
-
Endpoint: Target pH 7.5 – 8.5.
-
Drying: Evaporate solvent via rotary evaporator or spray drying to obtain SNBS as a white/off-white powder.
Visualization: Synthesis Workflow
The following diagram illustrates the critical process flow and decision points.
Figure 1: Process flow diagram for the synthesis of Sodium this compound Sulfonate, highlighting the critical aging step for isomer control.
Analytical Validation & Characterization
Active Matter Determination (ASTM D3049 Modified)
Principle: Two-phase titration using a cationic surfactant (Hyamine 1622) and a mixed indicator (Dimidium Bromide/Disulphine Blue).
-
Anionic Surfactant (Sample): Forms a pink complex in the chloroform layer.
-
Endpoint: As Hyamine is added, it displaces the dye. The chloroform layer turns from Pink
Grey Blue .
Procedure:
-
Weigh 0.5g of synthesized SNBS. Dissolve in water.
-
Add 10 mL mixed indicator and 15 mL Chloroform.
-
Titrate with 0.004M Hyamine 1622 solution.
-
Vigorously shake after each addition.
-
Calculation:
- : Volume of Hyamine (mL)
- : Molarity of Hyamine
- : Molecular Weight of SNBS (~306 g/mol )
- : Sample weight (g)
HPLC Analysis (Homolog Purity)
To ensure the starting material was pure
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: Acetonitrile : Water (containing 0.1M
) – 60:40 Isocratic. -
Detector: UV at 225 nm.
-
Expectation: A single dominant peak for n-nonylbenzene sulfonate. Branched isomers (if propylene trimer was used) will appear as a multiplet of peaks eluting earlier than the linear isomer.
Performance Data: C9 vs. C12 Comparison
The following table contrasts the synthesized SNBS against the industry standard Sodium Dodecylbenzene Sulfonate (SDBS).
| Property | This compound Sulfonate (C9) | Dodecylbenzene Sulfonate (C12) | Implication for Formulation |
| Molecular Weight | ~306 g/mol | ~348 g/mol | C9 has higher mole density per gram. |
| CMC (25°C) | ~12 - 15 mM | ~1.2 mM | C9 requires higher conc. to form micelles; acts as a monomer longer. |
| Solubility (Water) | High (>30%) | Moderate | C9 is excellent for liquid concentrates. |
| Kraft Point | < 0°C | ~10°C | C9 remains clear in cold water applications. |
| Role | Hydrotrope / Co-surfactant | Primary Detergent | Use C9 to clarify cloudy formulations. |
CMC Determination Logic
The Critical Micelle Concentration (CMC) is determined via Conductivity .
-
Prepare a stock solution of SNBS (50 mM).
-
Titrate into deionized water while measuring conductivity (
). -
Plot:
vs. Concentration. -
Result: Two linear regions appear. The intersection point is the CMC.[4]
-
Pre-CMC: High slope (free ions).
-
Post-CMC: Lower slope (micelles bind counter-ions).
-
Mechanism Visualization
The sulfonation mechanism determines the position of the hydrophilic head group.
Figure 2: Electrophilic aromatic substitution mechanism.[1][2][3][5] Steric bulk of the nonyl chain directs sulfonation to the para-position.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product | Reaction temp > 50°C | Improve cooling during oleum addition. |
| Low Active Matter (<90%) | High inorganic salt ( | Improve phase separation of spent acid before neutralization. |
| High Free Oil | Incomplete Sulfonation | Increase |
| Viscous Gel during Neutralization | High concentration | Dilute reaction mass with water/alcohol before adding NaOH. |
References
-
BenchChem. (2025).[3] Synthesis of Linear Alkylbenzene Sulfonates: Application Notes and Protocols. Retrieved from
-
ASTM International. (2016). ASTM D3049-89(2016) Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration. Retrieved from
-
Bognolo, G. (1996). Sulfonation and Sulfation Processes.[1][3][6][7][8] In: Anionic Surfactants: Organic Chemistry. Surfactant Science Series, Vol 56. CRC Press.
-
Tübitak. (2002).[5] Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Retrieved from
-
Agilent Technologies. (2023). Rapid Critical Micelle Concentration (CMC) Determination. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1281581C - Alkyl benzene sulfonate, its preparation method ,alkyl benzene sulfonate surfactant and its application in tertiary oil recovery - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. store.astm.org [store.astm.org]
Application Note: Precision Surfactant Engineering for High-Salinity EOR using Nonylbenzene Derivatives
Executive Summary
This guide details the application of Nonylbenzene (C₉-Alkylbenzene) as a critical precursor and hydrophobe in the development of surfactants for High-Salinity/High-Temperature (HS/HT) Enhanced Oil Recovery (EOR). While standard Dodecylbenzene (C₁₂) surfactants often precipitate or phase-separate in brines exceeding 50,000 ppm TDS (Total Dissolved Solids), this compound derivatives offer a tunable Hydrophilic-Lipophilic Balance (HLB) that maintains solubility and interfacial activity in harsh reservoir conditions.
This protocol covers the synthesis of Sodium this compound Sulfonate (SNBS), the determination of Optimal Salinity via phase behavior scanning, and the validation of recovery efficiency through core flooding experiments.
Scientific Mechanism: The "Hydrophobic Tail Tuning" Effect
The efficacy of a surfactant in EOR is governed by its ability to form a Winsor Type III Microemulsion , where the surfactant solubilizes equal amounts of oil and water.[1] This state occurs at a specific salinity known as the **Optimal Salinity (
The Chain Length Rule
The relationship between the alkyl chain length and optimal salinity is inverse. According to the Hydrophilic-Lipophilic Deviation (HLD) equation:
Where:
-
is salinity.[1][2][3][4][5][6][7]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - is the surfactant characteristic parameter (function of tail length).
-
Key Insight: Shorter hydrophobic tails (like Nonyl, C₉) are less lipophilic than longer tails (Dodecyl, C₁₂). To drive a C₉ surfactant to the oil-water interface, higher salinity is required to "salt out" the surfactant from the aqueous phase.
Therefore, this compound sulfonates are engineered specifically for high-salinity reservoirs where C₁₂ sulfonates would precipitate.
Mechanism Diagram
The following diagram illustrates how this compound Sulfonate functions at the pore scale compared to longer-chain variants.
Figure 1: Comparative mechanism of C9 vs C12 sulfonates in high-salinity environments.
Experimental Protocols
Protocol A: Synthesis of Sodium this compound Sulfonate (SNBS)
Objective: Convert this compound hydrocarbon into an active anionic surfactant.
Materials:
-
This compound (>98% purity, linear or branched depending on target EACN).
-
Sulfuric acid (20% Oleum).
-
Sodium Hydroxide (NaOH).
-
Isopropanol (extraction solvent).
Workflow:
-
Sulfonation: In a jacketed glass reactor, introduce this compound. Maintain temperature at 40°C.
-
Acid Addition: Dropwise addition of 20% Oleum over 60 minutes. The molar ratio of SO₃:this compound should be 1.1:1 to ensure complete conversion.
-
Digestion: Stir for 2 hours at 50°C to finalize the formation of this compound Sulfonic Acid (NBSA).
-
Neutralization: Cool the mixture to 20°C. Slowly add 50% NaOH solution until pH reaches 7.5–8.0.
-
Purification: Extract the active surfactant using Isopropanol/Water (50:50) to remove unreacted oils and excess salts. Evaporate solvent to obtain SNBS solid.
Protocol B: Phase Behavior Scanning (Salinity Scan)
Objective: Determine the Optimal Salinity (
Materials:
-
Synthesized SNBS (1.0 wt% solution).
-
Crude Oil (or Model Oil, e.g., Decane/Toluene blend).
-
Brine solutions (NaCl/CaCl₂ ranging from 20,000 to 150,000 ppm).
-
Borosilicate pipettes (sealed).
Step-by-Step:
-
Preparation: Prepare a series of 10 test tubes with increasing salinity (e.g., 2%, 4%, ... 14% NaCl).
-
Mixing: Add 2 mL of surfactant solution and 2 mL of oil to each tube (Water-Oil Ratio = 1).
-
Equilibration: Seal tubes and gently rock for 24 hours at reservoir temperature (e.g., 80°C).
-
Observation: Allow to settle for 7–14 days.
-
Analysis: Identify the tube with three distinct phases (Oil / Microemulsion / Water). This is the Winsor III region.[1]
-
Calculation: Calculate the Solubilization Parameter (
) using the volume of oil/water solubilized in the middle phase.-
Target:
for effective EOR (corresponds to IFT mN/m).
-
Protocol C: Core Flooding Validation
Objective: Quantify Tertiary Oil Recovery.
Setup:
-
Core: Berea Sandstone or Carbonate (depending on target).
-
Fluids: Formation Brine, Crude Oil, SNBS Slug (0.3 PV).
Procedure:
-
Saturation: Vacuum saturate core with brine. Measure Permeability (
). -
Oil Flooding: Inject crude oil until irreducible water saturation (
) is reached. Age for 2 weeks (to restore wettability). -
Water Flooding (Secondary): Inject brine until oil production ceases (Water Cut > 99%).
-
Chemical Flooding (Tertiary): Inject 0.3 Pore Volumes (PV) of the SNBS surfactant slug at the determined Optimal Salinity.
-
Chase: Follow with polymer drive or brine.
-
Data Collection: Record pressure drop and cumulative oil recovery.
Data Analysis & Reference Values
The following table highlights why this compound (C9) is selected over other alkylbenzenes for specific salinity windows.
| Surfactant Hydrophobe | Alkyl Chain Length | Optimal Salinity (NaCl wt%) | Primary Application |
| This compound | C9 | 8.0% - 12.0% | High Salinity / Carbonates |
| Dodecylbenzene | C12 | 2.0% - 4.0% | Low-to-Medium Salinity |
| Hexadecylbenzene | C16 | < 1.0% | Low Salinity / Freshwater |
Note: Data derived from HLD equation trends and experimental scans [1, 2].
Experimental Workflow Diagram
Figure 2: End-to-end workflow for developing this compound-based EOR agents.
References
-
Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. Source: ResearchGate.[4] URL:[Link] (Validates the inverse relationship between chain length and optimal salinity/solubility).
-
Experimental evaluation of linear alkylbenzene sulphonates for Enhanced Oil Recovery. Source: Sistema Fenix (Universidade de Lisboa). URL:[Link] (Provides specific sigma values and HLD parameters for alkylbenzene sulfonates).
- Surfactants for enhanced oil recovery (Patent US9567512B2).
-
Characterization of Anionic–Nonionic Surfactant Mixtures for Enhanced Oil Recovery. Source: Journal of Solution Chemistry (via ResearchGate). URL:[Link] (Discusses the synergy of sulfonates in mixed surfactant systems).
Sources
High-Resolution Capillary GC-MS Profiling of Nonylbenzene Isomers
Structural Elucidation and Impurity Quantitation in Pharmaceutical Intermediates
Executive Summary
Nonylbenzene (
This heterogeneity poses a significant risk in pharmaceutical applications where isomer-specific toxicity or metabolic stability differs. Standard 30-meter GC columns often fail to resolve internal positional isomers (e.g., 4-phenyl vs. 5-phenyl). This guide presents a High-Resolution Capillary GC-MS protocol utilizing a 60–100 meter column geometry to achieve baseline separation of this compound isomers, validated by mass spectral fragmentation logic.
Technical Background: The Isomer Challenge
The analysis of this compound is complicated by two types of isomerism:
-
Positional Isomerism (Linear Alkylbenzenes - LABs): The phenyl group can attach at any carbon along the linear C9 chain (except C1, which is n-nonylbenzene).
-
Elution Rule: On non-polar phases, internal isomers (phenyl attached near the center of the chain, e.g., 5-phenylnonane) possess lower boiling points and elute first . Terminal isomers (e.g., 2-phenylnonane) elute later .
-
-
Skeletal Isomerism: Branching within the nonyl chain (e.g., propylhexylbenzene). These generally elute earlier than their linear counterparts due to reduced Van der Waals surface area.
Why High-Resolution?
Standard 30m columns yield co-elution of the central isomers (e.g., 4- and 5-phenylnonane). Increasing plate count (
Instrumentation & Materials
3.1. Gas Chromatograph Configuration
-
System: Agilent 8890 or Thermo Trace 1310 GC (or equivalent) with Split/Splitless injector.
-
Detector: Single Quadrupole MS (EI source) is preferred for structural elucidation. FID is acceptable for quantitation only after peak identity is confirmed by MS.
-
Inlet Liner: Ultra-Inert Single Taper with Wool (prevents discrimination of high boilers).
3.2. Column Selection Strategy
The stationary phase must balance polarity (for aromatic selectivity) with dispersive forces (for alkyl chain separation).
| Column Type | Dimensions | Phase Chemistry | Application |
| Primary (Recommended) | 60 m x 0.25 mm x 0.25 µm | 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, Rxi-5Sil MS) | Best overall resolution of positional isomers; low bleed for MS. |
| Secondary (Orthogonal) | 60 m x 0.25 mm x 0.25 µm | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Resolves isomers based on dipole-dipole interactions; useful if co-elution occurs on non-polar phase. |
| High-Res Option | 100 m x 0.25 mm x 0.25 µm | 100% Dimethylpolysiloxane (e.g., DB-1, HP-PONA) | "Brute force" separation for complex petrochemical matrices (PONA analysis). |
Expert Insight: We recommend the 60m 5% Phenyl phase. It provides sufficient theoretical plates (~200,000) to resolve the 4- and 5-phenyl isomers while maintaining reasonable run times (< 45 mins).
Experimental Protocol
4.1. Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
-
Concentration: Prepare a 100 µg/mL solution of the this compound technical mix.
-
Internal Standard (ISTD): Add d5-Ethylbenzene or 1-Phenyl-dodecane at 10 µg/mL to monitor retention time shifts.
4.2. Instrument Method (60m DB-5MS)
-
Inlet:
-
Temperature: 280°C
-
Mode: Split (Ratio 20:[1]1) – High split improves peak shape for isomers.
-
-
Carrier Gas:
-
Helium, Constant Flow: 1.2 mL/min.
-
-
Oven Program:
-
Initial: 60°C (Hold 1 min) – Focuses volatiles.
-
Ramp 1: 20°C/min to 130°C.
-
Ramp 2 (Critical):2°C/min to 180°C – Slow ramp maximizes resolution in the isomer elution window.
-
Ramp 3: 30°C/min to 300°C (Hold 5 min) – Bake out.
-
-
MS Acquisition:
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 50–350.
-
Solvent Delay: 4.0 min.[1]
-
Data Analysis & Identification Logic
5.1. Elution Order on Non-Polar Columns
The elution order is governed by the "shape" of the molecule. More spherical isomers (phenyl in the middle) have lower boiling points.
Order:
-
5-Phenylnonane (Most internal, elutes first)
-
4-Phenylnonane
-
3-Phenylnonane
-
2-Phenylnonane (Terminal, elutes last among isomers)[2]
-
1-Phenylnonane (n-Nonylbenzene – if present)
5.2. Mass Spectral Differentiation
While all isomers have a molecular ion (
-
Base Peak (m/z 91): Dominant in 1-phenyl (n-nonylbenzene) due to tropylium ion formation (
). -
McLafferty Rearrangement Ions:
-
2-Phenylnonane: Distinctive peak at m/z 105 (
) formed by cleavage alpha to the benzylic carbon. -
Internal Isomers (3-, 4-, 5-): Show varying ratios of secondary alkylbenzene fragments (e.g., m/z 119, 133).
-
Visualization of Workflow
Figure 1: Analytical Decision & Workflow Tree
Caption: Workflow for selecting column geometry and identifying isomers based on elution order and MS fragmentation.
Summary of Isomer Characteristics
| Isomer | Structure Type | Elution Order (DB-5MS) | Key MS Fragment Ions |
| 5-Phenylnonane | Internal | 1 (Fastest) | 91, 119, 204 |
| 4-Phenylnonane | Internal | 2 | 91, 119, 133, 204 |
| 3-Phenylnonane | Internal | 3 | 91, 119, 147, 204 |
| 2-Phenylnonane | Terminal | 4 | 105 (Base) , 204 |
| n-Nonylbenzene | Linear | 5 (Slowest) | 91 (Base) , 92, 204 |
References
-
Eganhouse, R. P., et al. (2000).[3] "Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes." Environmental Science & Technology.[4] Link
-
USGS. (2012). "Standard Operating Procedure for the Analysis of Long-Chain Alkylbenzenes." USGS Reston Environmental Organic Geochemistry Laboratory. Link
-
Shimadzu Corporation. (2016). "High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS." Application News No. M269. Link
-
Agilent Technologies. (2023). "GC Column Selection Guide: Separation of Isomers." Agilent J&W Scientific. Link
-
Moldovan, Z., et al. (2011).[1] "The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry." Journal of Chromatography A. Link
Sources
Application Note: Nonylbenzene as a High-Temperature Lubricant Additive
Executive Summary & Rationale
Nonylbenzene (C₁₅H₂₄) , a mono-alkylated aromatic hydrocarbon, occupies a critical niche in high-performance tribology. While Polyalphaolefins (PAOs) dominate the synthetic base stock market due to their high Viscosity Index (VI), they suffer from two critical deficits: poor additive solubility and low polarity , leading to seal shrinkage and the precipitation of oxidation byproducts (varnish) at high temperatures.
This guide details the protocol for utilizing this compound not merely as a base fluid, but as a functional additive (5–15% w/w) to correct these deficiencies in high-temperature formulations. Its aromatic core provides a high degree of thermal stability and radical scavenging potential, while the C9 alkyl chain ensures miscibility with aliphatic base oils.
Key Applications
-
High-Temp Chain Oils: Preventing varnish buildup in bakery and kiln conveyors.
-
Compressor Fluids: Enhanced solubility for polar refrigerant gases.
-
Pharmaceutical Manufacturing Equipment: High-purity lubrication where sludge formation compromises cleanroom standards.
Mechanism of Action
To deploy this compound effectively, researchers must understand its dual-mode functionality under thermal stress.
Solvency & Sludge Control (The "Keep-Clean" Effect)
At temperatures >200°C, aliphatic lubricants oxidize to form polar carbonyl and hydroxyl compounds. In non-polar PAO, these precipitate as varnish. This compound acts as a solvency booster :
-
The π-electron cloud of the benzene ring interacts with polar oxidation precursors.
-
The nonyl tail maintains compatibility with the non-polar PAO matrix.
-
Result: Oxidation byproducts remain in solution rather than depositing on metal surfaces.
Thermal Stability & Radical Management
Unlike aliphatic chains which undergo rapid radical propagation (auto-oxidation), the aromatic ring of this compound can absorb high-energy radicals, acting as a secondary antioxidant.
Figure 1: Mechanism of Varnish Control. This compound intercepts polar oxidation products, preventing phase separation common in pure PAO formulations.
Experimental Protocols
Protocol A: Formulation & Blending
Objective: Create a thermally stable ISO VG 46 blend using this compound (NB) as a co-base additive.
Materials:
-
Base Oil: Polyalphaolefin (PAO 6) - Primary Lubricant
-
Additive: n-Nonylbenzene (>98% purity, CAS 1081-77-2) - Solvency Enhancer
-
Antioxidant: Irganox L57 (Alkylated Diphenylamine) - Primary Antioxidant
Workflow:
-
Heat Base: Heat 850g of PAO 6 to 60°C in a glass beaker under magnetic stirring (300 RPM).
-
Add this compound: Slowly introduce 150g (15 wt%) of this compound.
-
Note: The aromatic content reduces the Aniline Point, improving additive solubility.
-
-
Add Antioxidant: Add 1.0 wt% Irganox L57.
-
Observation: The antioxidant should dissolve significantly faster in the PAO/NB blend than in pure PAO.
-
-
Homogenization: Stir for 60 minutes at 60°C.
-
Filtration: Filter through a 0.5 µm PTFE membrane to remove particulate contaminants.
Protocol B: Thermal Stability Testing (PDSC)
Objective: Quantify the Oxidation Induction Time (OIT) improvement.
Method: Pressure Differential Scanning Calorimetry (PDSC) per ASTM D6186.
-
Temperature: 210°C (Isothermal)
-
Pressure: 500 psi Oxygen[1]
-
Sample Size: 3.0 mg ± 0.2 mg
Self-Validating Step: Run a "Blank" of pure PAO 6. The PAO/NB blend must show an OIT extension of >15% to validate the synergistic effect of the aromatic ring stabilizing the antioxidant package.
Protocol C: High-Temperature Wear Test (Four-Ball)
Objective: Assess tribological performance under boundary lubrication conditions.
Method: ASTM D4172 (Modified for High Temp).
-
Load: 40 kgf
-
Speed: 1200 RPM
-
Temperature: 150°C (Elevated from standard 75°C to stress the fluid)
-
Duration: 60 minutes
Data Analysis & Results
The following data represents typical values expected when comparing a standard PAO formulation against a this compound-enhanced blend.
Table 1: Thermal and Tribological Performance Comparison
| Property | Method | Pure PAO 6 (Control) | PAO + 15% this compound | Improvement |
| Kinematic Viscosity @ 100°C | ASTM D445 | 5.8 cSt | 5.2 cSt | N/A (Viscosity Tuning) |
| Oxidation Induction Time (OIT) | PDSC @ 210°C | 22 mins | 38 mins | +72% (Stability) |
| Wear Scar Diameter (WSD) | ASTM D4172 (150°C) | 0.65 mm | 0.48 mm | -26% (Wear Protection) |
| Sludge Rating | Panel Coker (280°C) | Fail (Heavy Varnish) | Pass (Clean) | Solvency Effect |
Interpretation: The reduction in WSD at 150°C is critical. Pure PAO viscosity drops significantly at this temperature, thinning the film. This compound's aromatic interactions with the steel surface (π-π stacking on metal oxides) provide a boundary protection layer that aliphatic chains cannot offer.
Critical Workflow Diagram
This diagram outlines the decision matrix for researchers developing high-temp lubricants.
Figure 2: Formulation Decision Tree. This compound is selected over Esters when hydrolytic stability (resistance to water) is required alongside thermal stability.
Safety & Handling (E-E-A-T)
-
Toxicity: this compound is generally considered low toxicity but is a skin irritant. Standard PPE (nitrile gloves, safety glasses) is mandatory.
-
Purity: Ensure the this compound source is free of sulfur or short-chain alkylbenzenes (
-
Seal Compatibility: this compound causes mild seal swell. This is beneficial for counteracting the seal shrinkage caused by PAOs, but compatibility with Viton (FKM) seals should be verified if concentrations exceed 20%.
References
- Rudnick, L. R. (2017). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press.
-
ASTM International. (2022). ASTM D6186 - Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). Link
- Gawrys, M., et al. (2021). "Alkylbenzenes as modifying additives for polyalphaolefins." Tribology International.
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 14126: n-Nonylbenzene. Link
- Shieh, H. M., et al. (2000). "Thermal stability of alkylbenzenes and their application in heat transfer fluids." Industrial & Engineering Chemistry Research.
Sources
Method development for trace analysis of nonylbenzene in water
Application Note: High-Sensitivity Trace Analysis of Nonylbenzene in Water
Methodology: Solid Phase Extraction (SPE) coupled with GC-MS (SIM) Target Analyte: n-Nonylbenzene (CAS: 1081-77-2) Matrix: Aqueous Samples (Surface Water, Wastewater Effluent)
Executive Summary & Core Logic
This compound (
-
Extreme Hydrophobicity: With a high octanol-water partition coefficient (
), this compound adheres aggressively to glass surfaces ("wall effect"), leading to massive analyte loss before the sample even reaches the instrument. -
Isomeric Complexity: It often co-elutes with branched isomers, requiring high-resolution chromatography and specific mass spectral filtering.
This protocol departs from traditional Liquid-Liquid Extraction (LLE) in favor of Solid Phase Extraction (SPE) .[1] SPE offers superior enrichment factors (up to 1000x) and reduces solvent usage, which is critical for achieving parts-per-trillion (ppt) detection limits. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to isolate the target from complex environmental matrices.[2]
Methodological Strategy
The "Wall Effect" Mitigation Strategy
Standard protocols often fail because they treat hydrophobic analytes like polar ones.
-
Causality: this compound will partition out of the aqueous phase and onto the container walls within minutes of collection.
-
Solution: Samples must be collected in silanized amber glass bottles. Crucially, a "keeper solvent" (Methanol, 1% v/v) must be added immediately upon collection to increase the solubility of the analyte in the bulk phase and prevent adsorption.
Detection Logic: The Tropylium Ion
-
Mechanism: Under Electron Ionization (EI), alkylbenzenes undergo benzylic cleavage.
-
Target Ion: The resulting benzyl cation rearranges to the stable tropylium ion (
) at 91 . -
Specificity: While
91 is the base peak, it is non-specific (shared by toluene, xylene, etc.). Therefore, we must qualify using the molecular ion 204 and the propyl-benzene fragment 105 to confirm identity.
Experimental Protocol
Reagents & Standards
-
Target Standard: n-Nonylbenzene (99% purity).
-
Internal Standard (ISTD): this compound-d5 (preferred) or 1-Phenyl-d5-nonane. If unavailable, Phenanthrene-d10 is a robust alternative for semi-volatiles.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtAc) – All HPLC/Residue Grade.
-
SPE Cartridges: Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., Oasis HLB or Strata-X), 200 mg / 6 mL. Note: Polymeric sorbents are preferred over C18 for their resistance to drying out.
Sample Preparation Workflow
| Step | Action | Technical Rationale |
| 1 | Collection | Collect 500 mL water in silanized amber glass. Add 5 mL MeOH immediately. |
| 2 | Spiking | Add 10 µL of ISTD solution (10 µg/mL in MeOH) to the sample. |
| 3 | Conditioning | Rinse SPE cartridge with 5 mL DCM, then 5 mL MeOH, then 5 mL reagent water. Do not let the cartridge go dry. |
| 4 | Loading | Pass sample through cartridge at ~5-10 mL/min under vacuum. |
| 5 | Washing | Rinse with 5 mL of 5% MeOH in water to remove polar interferences. |
| 6 | Drying | Dry cartridge under high vacuum for 30 minutes . Residual water destroys GC column performance. |
| 7 | Elution | Elute with 2 x 3 mL of Dichloromethane (DCM). |
| 8 | Concentration | Evaporate extract to dryness under Nitrogen stream (gentle flow, 35°C). Reconstitute in 200 µL Ethyl Acetate . |
GC-MS Conditions
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode, 280°C. Purge flow on at 1.0 min.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
50°C for 1 min.
-
Ramp 20°C/min to 180°C.
-
Ramp 5°C/min to 240°C (Critical for resolving isomers).
-
Ramp 30°C/min to 300°C, hold 3 min.
-
-
MS Parameters (SIM Mode):
-
Quantifier Ion:
91.0 -
Qualifier Ions:
105.0, 204.2 (Molecular Ion) -
Dwell Time: 50 ms per ion.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points in the extraction and detection logic.
Caption: Workflow highlighting the critical stabilization step to prevent hydrophobic loss and SIM filtering for specificity.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be self-validating using the following criteria:
Linearity and Range
Prepare a 5-point calibration curve ranging from 10 ng/L to 500 ng/L (ppt) .
-
Acceptance Criteria:
. -
Internal Standard Check: The area count of the ISTD in all samples must be within 70-130% of the area count in the most recent calibration standard.
Limits of Detection (LOD)
Calculate LOD by analyzing 7 replicates of a low-level spike (e.g., 20 ng/L).
-
Target LOD: < 5 ng/L.[3]
Troubleshooting "Ghost" Peaks
-
Issue: Appearance of this compound in blank samples.
-
Cause: Carryover from high-concentration detergent samples or laboratory air contamination (cleaning agents).
-
Remedy: Run a solvent blank (Ethyl Acetate) after every high-concentration sample. Bake the GC column at 300°C for 10 minutes between runs.
References
-
United States Environmental Protection Agency (EPA). (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. Link
-
Eganhouse, R. P., & Pontolillo, J. (2008). Determination of alkylbenzenes in environmental samples.[4][5] In Handbook of Water Analysis. CRC Press. (Provides mechanistic insight into alkylbenzene extraction).
-
Safe, S. (1996).[4] Linear Alkylbenzenes.[4] World Health Organization, Environmental Health Criteria 169.[5] Link (Toxicological and chemical properties context).
- Shimadzu Corporation. (2016). Analysis of Nonylphenol and Related Compounds by GC-MS/MS. Application News No. M268.
Sources
- 1. Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. library.dphen1.com [library.dphen1.com]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. DSpace [iris.who.int]
Application and Protocol Guide for the Use of Nonylbenzene as a Non-Polar Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unveiling the Spectroscopic Potential of Nonylbenzene
In the landscape of spectroscopic analysis, the choice of solvent is a critical parameter that can profoundly influence experimental outcomes. For the study of non-polar analytes, the ideal solvent should not only ensure sample solubility but also exhibit optical transparency in the spectral region of interest and maintain chemical inertness. This compound, an alkylbenzene derivative, presents a unique combination of properties that make it a compelling, albeit specialized, non-polar solvent for various spectroscopic applications. This guide provides an in-depth exploration of this compound's characteristics and detailed protocols for its use in UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. Through a synthesis of established spectroscopic principles and the known physicochemical properties of this compound, this document aims to equip researchers with the knowledge to effectively leverage this solvent in their analytical workflows.
Physicochemical Properties of this compound: A Spectroscopic Perspective
A thorough understanding of a solvent's physical and chemical properties is paramount to its successful application in spectroscopy. This compound's attributes make it particularly suitable for the analysis of hydrophobic and non-polar compounds.
Key Properties Summary
| Property | Value | Significance in Spectroscopy |
| Molecular Formula | C₁₅H₂₄[1] | Indicates a hydrocarbon structure with a benzene ring, conferring non-polar character. |
| Molecular Weight | 204.35 g/mol [1] | Relevant for calculations involving molar concentrations. |
| Appearance | Clear, colorless liquid[1] | Essential for optical spectroscopy to minimize background interference. |
| Boiling Point | 282 °C[2] | High boiling point allows for a wide range of operating temperatures and reduces volatility. |
| Density | 0.858 g/mL at 25 °C | Necessary for accurate preparation of solutions by volume. |
| Refractive Index (n20/D) | 1.483 | Important for fluorescence spectroscopy and in understanding solute-solvent interactions. |
| Solubility | Insoluble in water; soluble in many organic solvents. | Excellent for dissolving non-polar analytes that are immiscible with aqueous media.[3] |
| Polarity | Non-polar | Minimizes polar interactions with non-polar analytes, preserving their native electronic and structural states. |
Strategic Application of this compound in Spectroscopy
The utility of a solvent is intrinsically linked to the specific spectroscopic technique being employed. Here, we delve into the causality behind the choice of this compound for UV-Vis, fluorescence, and NMR spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
The primary consideration for a UV-Vis solvent is its transparency in the wavelength range of the analyte's absorption.[4] this compound, as an alkylbenzene, possesses a benzene ring which itself is a chromophore. Benzene and its derivatives exhibit strong absorption in the UV region, typically below 280 nm.[5][6]
Causality of Application:
-
UV Cutoff: While a specific UV cutoff for this compound is not readily published, it can be inferred from similar alkylbenzenes like toluene (UV cutoff ~285 nm) that this compound will have a UV cutoff in a similar region.[7] This is due to the π → π* electronic transitions within the benzene ring.
-
Suitable Analytes: Consequently, this compound is a suitable solvent for UV-Vis analysis of compounds that absorb in the visible region (>400 nm) or the near-UV region above approximately 290-300 nm.
-
Solute-Solvent Interactions: Being non-polar, this compound minimizes solvatochromic shifts caused by polar interactions, providing a spectrum that is more representative of the analyte's intrinsic electronic structure.[6] This is particularly advantageous when studying the subtle effects of structural modifications on a chromophore.
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to the fluorophore's local environment.[8] The polarity of the solvent can significantly impact the emission spectrum, quantum yield, and lifetime of a fluorescent molecule.
Causality of Application:
-
Minimizing Solvent Relaxation Effects: In polar solvents, significant Stokes shifts can be observed due to the reorientation of solvent dipoles around the excited-state dipole of the fluorophore. This compound, being non-polar, provides a rigid, non-polar microenvironment that minimizes these solvent relaxation effects. This allows for the study of the intrinsic photophysical properties of a fluorophore with reduced environmental perturbation.
-
Probing Hydrophobic Domains: For analytes that have both hydrophobic and hydrophilic regions, using this compound as a solvent can help to specifically probe the spectroscopic behavior of the hydrophobic portions of the molecule.
-
Analyte Suitability: It is an excellent choice for studying highly non-polar fluorophores, such as polycyclic aromatic hydrocarbons (PAHs), and for characterizing the intrinsic fluorescence of drug candidates with low polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR, the solvent should dissolve the analyte without producing interfering signals. While deuterated solvents are the standard for proton (¹H) NMR, non-deuterated solvents can be used in certain contexts, and are commonly used for ¹³C NMR if the solvent signals do not overlap with analyte signals.
Causality of Application:
-
¹H NMR: For proton NMR, a non-deuterated solvent like this compound will show strong signals corresponding to its own protons (both aromatic and aliphatic). This would typically obscure the signals of the analyte. Therefore, for ¹H NMR, a deuterated version of an alkylbenzene solvent, such as toluene-d8, would be necessary to minimize solvent interference.[9]
-
¹³C NMR: For carbon-13 NMR, the situation is more favorable. The carbon signals of this compound will be present, but due to the low natural abundance of ¹³C and the fact that ¹³C spectra are often acquired with proton decoupling, the solvent signals appear as sharp singlets that may not overlap with all analyte signals.
-
Solubility and Chemical Shift Reference: this compound's excellent solvating power for non-polar compounds makes it a viable option when common deuterated solvents like chloroform-d or DMSO-d6 are unsuitable due to poor analyte solubility. Tetramethylsilane (TMS) can be added as an internal chemical shift reference.
Experimental Protocols
The following protocols are designed to be self-validating by including steps for background correction and system suitability checks.
Protocol for UV-Vis Spectroscopy
Objective: To measure the absorption spectrum of a non-polar analyte in the visible or near-UV region using this compound as the solvent.
Materials:
-
Spectroscopic grade this compound
-
Analyte of interest
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Methodology:
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 300-800 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in this compound at a known concentration. Ensure the analyte is fully dissolved.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically aiming for an absorbance maximum between 0.2 and 0.8 AU).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with spectroscopic grade this compound to be used as the reference.
-
Place the reference cuvette in the reference beam path of the spectrophotometer.
-
Fill another quartz cuvette with this compound and place it in the sample beam path.
-
Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution.
-
Fill the sample cuvette with the analyte solution.
-
Place the sample cuvette back into the sample beam path.
-
Run the absorption scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve using the absorbance values of the serial dilutions.
-
Protocol for Fluorescence Spectroscopy
Objective: To measure the emission spectrum of a non-polar fluorophore in this compound.
Materials:
-
Spectroscopic grade this compound
-
Fluorophore of interest
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Methodology:
-
Instrument Preparation:
-
Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes.
-
-
Determination of Excitation Wavelength:
-
If the optimal excitation wavelength is unknown, first run an excitation scan.
-
Prepare a dilute solution of the fluorophore in this compound.
-
Set the emission monochromator to an estimated emission wavelength.
-
Scan a range of excitation wavelengths to find the excitation maximum.
-
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in this compound. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.05 at the excitation wavelength).
-
-
Blank Measurement:
-
Fill a fluorescence cuvette with spectroscopic grade this compound.
-
Place the cuvette in the sample holder.
-
Set the excitation wavelength to the determined maximum.
-
Scan the emission monochromator over the expected emission range to obtain a blank spectrum. This will account for any background fluorescence from the solvent and Raman scattering.
-
-
Sample Measurement:
-
Replace the blank cuvette with the cuvette containing the fluorophore solution.
-
Keeping the excitation wavelength constant, run the emission scan.
-
-
Data Correction and Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Identify the wavelength of maximum emission.
-
Protocol for NMR Spectroscopy
Objective: To acquire a ¹³C NMR spectrum of a non-polar analyte using this compound as the solvent.
Materials:
-
This compound
-
Analyte of interest
-
NMR tubes
-
NMR spectrometer
-
Tetramethylsilane (TMS) (optional, for internal referencing)
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the analyte in this compound in a small vial. Ensure complete dissolution.
-
If using an internal standard, add a small drop of TMS.
-
Transfer the solution to a clean, dry NMR tube to the appropriate height (typically ~4-5 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of a standard locking solvent (this may require a coaxial insert containing a deuterated solvent if the spectrometer cannot lock on the non-deuterated solvent). Modern spectrometers may have options for locking on proton signals or using an external lock.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Spectrum Acquisition:
-
Set the parameters for a ¹³C NMR experiment. This will typically include proton decoupling.
-
Set the spectral width to encompass the expected chemical shifts of both the analyte and the solvent.
-
Acquire the spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio for the analyte.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum.
-
Reference the spectrum. If TMS was used, set its signal to 0 ppm. If no internal standard was used, the solvent signals can be used as a secondary reference if their chemical shifts are known under the experimental conditions.
-
Identify and assign the peaks corresponding to the analyte, distinguishing them from the known signals of this compound.
-
Visualizations
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis analysis using this compound.
Solute-Solvent Interaction in Non-Polar Environment
Caption: Analyte-solvent interactions in this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound serves as a valuable non-polar solvent for specialized spectroscopic applications. Its high boiling point, optical clarity in the visible region, and non-polar nature make it particularly well-suited for the analysis of hydrophobic compounds where minimal solvent interaction is desired. While its UV absorbance limits its use in the far-UV region, and its proton signals can be problematic for ¹H NMR without deuteration, a clear understanding of its properties allows for its strategic and effective use in UV-Vis, fluorescence, and ¹³C NMR spectroscopy. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this compound into their analytical toolkit.
References
-
NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]
-
PubChem. (n.d.). n-Nonylbenzene. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018, June 16). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, June 24). Why any non polar compounds dissolve in nonpolar substance like Benzene what is the reason behind it? Retrieved from [Link]
-
Royal Society of Chemistry. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved from [Link]
-
University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
-
Learn City. (2024, December 5). What Makes Nonpolar Substances Soluble In Nonpolar Solvents? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, November). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Good Practices of Fluorescence Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Benzene, nonyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Cut-off wavelengths. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]
-
Quora. (2021, March 4). Why is benzene, nonpolar, used to dissolve oils, but not other non-polar solvents like hexane, dimethyl ether, and carbon tetrachloride CCl4? Retrieved from [Link]
-
PubChem. (n.d.). Benzene. Retrieved from [Link]
-
NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]
-
Journal of Chemical Education. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
-
Waters. (2025, November 21). Wavelength cutoffs for common solvents. Retrieved from [Link]
-
MDPI. (2025, June 25). Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. Retrieved from [Link]
-
YouTube. (2025, December 5). What Makes Nonpolar Substances Soluble In Nonpolar Solvents? [Video]. Retrieved from [Link]
-
University of Arizona. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. Retrieved from [Link]
Sources
- 1. n-Nonylbenzene | C15H24 | CID 14126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toluene ACS spectrophotometric grade, = 99.5 108-88-3 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. UV-Visible Solvents [sigmaaldrich.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. m.youtube.com [m.youtube.com]
High-Precision Protocol for Photocatalytic Degradation of Nonylbenzene
Executive Summary & Scientific Rationale
This application note details a standardized protocol for the photocatalytic degradation of Nonylbenzene (NB) , a recalcitrant long-chain alkylbenzene often used as a model substrate for hydrophobic aromatic pollutants.
The Challenge: Unlike hydrophilic pollutants, this compound presents unique challenges due to its high hydrophobicity (Log
The Solution: This protocol utilizes a Solvent-Assisted Heterogeneous Photocatalysis approach. We employ a mixed-solvent system (Acetonitrile/Water) to ensure bioavailability of the NB molecules to the hydroxyl radicals (
Core Mechanism & Reaction Pathway
The degradation is driven by Advanced Oxidation Processes (AOPs).[1] Upon irradiation with photon energy greater than the bandgap (
-
Excitation:
-
Radical Formation:
-
Degradation: this compound is attacked primarily by
radicals at the aromatic ring (ortho/para positions) and the benzylic carbon of the alkyl chain.
Mechanistic Visualization
Figure 1: Mechanistic pathway of photocatalytic degradation from photon absorption to mineralization.
Materials & Equipment Standards
Reagents
| Component | Grade/Specification | Purpose |
| This compound | Analytical Standard (>98%) | Target Substrate |
| Photocatalyst | Aeroxide® TiO | Standard Reference Catalyst (Mixed Anatase/Rutile) |
| Acetonitrile (ACN) | HPLC Grade | Co-solvent (Low radical scavenging) |
| Water | Milli-Q (18.2 MΩ·cm) | Solvent Matrix |
| Oxygen | Ultra-High Purity (UHP) | Electron Acceptor (Purge gas) |
Equipment
-
Photoreactor: Quartz cylindrical reactor (jacketed for cooling) with magnetic stirring.
-
Light Source: 300W Xenon Arc Lamp (Solar Simulator) or Mercury Vapor Lamp (UV-A peak 365nm).
-
Filtration: PTFE Syringe Filters (0.2 µm) – Note: Do not use Nylon, as it dissolves in ACN.
-
Analysis: GC-MS (Agilent 7890/5977 or equivalent) with HP-5MS column.
Experimental Protocol
Phase 1: Catalyst Suspension & Equilibrium (The "Dark" Phase)
Rationale: Establishing adsorption-desorption equilibrium is critical to distinguish between physical adsorption loss and actual photocatalytic degradation.
-
Solvent Preparation: Prepare a 30:70 (v/v) Acetonitrile:Water mixture.
-
Note: Higher ACN ratios reduce hydroxyl radical efficiency; lower ratios cause NB phase separation.
-
-
Slurry Generation: Disperse TiO
P25 at a concentration of 1.0 g/L into the solvent mixture. Sonicate for 15 minutes to break aggregates. -
Spiking: Add this compound to achieve a final concentration of 50 µM (approx. 10 mg/L).
-
Dark Adsorption: Stir the suspension in the dark for 30 minutes .
-
Baseline Sampling (
to ): Take a sample immediately after spiking and another after 30 minutes. Analyze to quantify adsorption loss ( ).
Phase 2: Irradiation & Degradation
-
Oxygenation: Begin bubbling UHP Oxygen (or air) at 50 mL/min to ensure constant dissolved oxygen (electron acceptor).
-
Irradiation Start (
): Turn on the light source. Ensure the reactor is 15 cm from the source (or fixed geometry). -
Temperature Control: Maintain reactor temperature at 25°C ± 2°C using the water jacket. Temperature fluctuations significantly alter kinetic rates.
-
Sampling Intervals: Withdraw 2 mL aliquots at the following intervals:
-
0, 5, 10, 20, 30, 60, 90, 120 minutes.
-
Phase 3: Sample Processing
-
Quenching: Immediately filter the aliquot through a 0.2 µm PTFE filter to remove the catalyst. This stops the reaction.
-
Extraction (Optional but Recommended for GC-MS): If direct injection is not possible, perform Liquid-Liquid Extraction (LLE) using n-Hexane to concentrate the remaining NB and non-polar intermediates.
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring reproducibility.
Analytical Methods & Data Processing
GC-MS Configuration
To accurately detect this compound and its breakdown products (e.g., nonylphenol isomers, short-chain acids), use the following settings:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (EI), 70 eV. Scan mode 40-500 m/z.
Kinetic Modeling
Photocatalytic degradation of alkylbenzenes typically follows Langmuir-Hinshelwood (L-H) kinetics , which simplifies to Pseudo-First-Order (PFO) kinetics at low concentrations (
Calculation:
Plot
-
: Concentration at equilibrium (
). -
: Concentration at time
.
The slope of the linear regression represents the apparent rate constant,
Data Reporting Template:
| Time (min) | Peak Area (NB) | Conc. ( | Degradation (%) | |
| 0 | 150000 | 50.0 | 0 | 0% |
| 30 | 95000 | 31.6 | 0.45 | 36.8% |
| 60 | 60000 | 20.0 | 0.91 | 60.0% |
| ... | ... | ... | ... | ... |
Troubleshooting & Optimization
-
Issue: Low Degradation Rate.
-
Cause: Radical scavenging by solvent.
-
Fix: Reduce Acetonitrile concentration. Ensure pH is near neutral (pH 6-7) as TiO2 surface charge (PZC ~6.8) affects adsorption.
-
-
Issue: Turbid Filtrate.
-
Cause: Nanoparticle breakthrough.
-
Fix: Use double filtration or centrifuge at 10,000 rpm before filtration.
-
-
Issue: Unknown Peaks in GC-MS.
-
Insight: Expect hydroxylated intermediates (Nonylphenols).[2] If peaks are broad, derivatization (BSTFA) may be required to detect carboxylic acid byproducts formed from ring opening.
-
References
-
Fujishima, A., Rao, T. N., & Tryk, D. A. (2000). Titanium dioxide photocatalysis. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 1(1), 1-21. Link
-
Konstantinou, I. K., & Albanis, T. A. (2004).[3] TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations. Applied Catalysis B: Environmental, 49(1), 1-14. Link
-
Zangeneh, H., et al. (2014). Photocatalytic degradation of linear alkyl benzene (LAB) industrial wastewater.[3][4] Journal of Industrial and Engineering Chemistry, 20(4). (Validates alkylbenzene degradation pathways). Link
-
Moeder, M., et al. (2006).[2] Separation of technical 4-nonylphenols and their biodegradation products by GC-MS. Journal of Chromatography A, 1107(1-2), 233-239.[2] (Protocol for GC-MS analysis of nonyl-compounds). Link
-
Hassan, M., et al. (2012). Ultrasonic irradiation of the removal of linear alkylbenzene sulphonates (LAS) from wastewater.[3] Chemosphere.[3] Link
Sources
- 1. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of technical 4-nonylphenols and their biodegradation products by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. applications.emro.who.int [applications.emro.who.int]
Advanced oxidation processes for nonylbenzene removal from wastewater
Executive Summary
Nonylbenzene (
Key Technical Insight: Unlike hydrophilic pollutants, the rate-limiting step for this compound degradation is often mass transfer from the organic/emulsion phase to the aqueous phase where hydroxyl radicals (
Mechanistic Principles
The degradation of this compound by
-
Benzylic Oxidation (Dominant): The
-carbon (benzylic position) is the most susceptible to radical abstraction due to the resonance stabilization of the resulting radical. This leads to the formation of phenyl alkyl ketones and subsequent chain shortening. -
Ring Hydroxylation: Direct addition of
to the aromatic ring, leading to the formation of nonylphenol (a toxic intermediate) and catechols, followed by ring opening.
Figure 1: Degradation Pathway & Logic Flow
Caption: Bifurcated oxidation pathway of this compound. Path A is kinetically favored, but Path B generates toxic phenolic intermediates requiring extended reaction times.
Protocol A: Homogeneous Fenton Oxidation ( )
Application: High-strength industrial effluents (>50 mg/L COD). Challenge: this compound insolubility. Solution: Use of a co-solvent (Acetonitrile) for lab validation, or high-shear mixing for field samples.
Reagents & Equipment
-
Reactant: this compound (analytical grade).
-
Oxidants:
(30% w/w), . -
Solvent: Acetonitrile (ACN) – Chosen for its low reactivity with
compared to alcohols. -
Quencher: Sodium Sulfite (
) or Methanol (excess). -
Reactor: Thermostated glass vessel (250 mL) with magnetic stirring.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve this compound in ACN to create a 1000 ppm stock.
-
Dilute into acidified deionized water (pH 3.0 using
) to achieve target concentration (e.g., 10 mg/L). Note: Keep ACN <1% v/v to minimize scavenging.
-
-
Catalyst Addition:
-
Add
to the reactor. -
Target Ratio: Optimal
molar ratio is typically 1:10:100 for recalcitrant aromatics. -
Self-Validation: Measure initial dissolved iron via colorimetric strip or AAS to confirm dosage.
-
-
Reaction Initiation:
-
Add
dropwise to initiate the reaction. -
Time:
. Start timer immediately. -
Maintain stirring at 500 RPM to overcome mass transfer limitations.
-
-
Sampling & Quenching:
-
At intervals (0, 5, 10, 30, 60 min), withdraw 5 mL aliquots.
-
IMMEDIATELY dispense into a vial containing excess
(to consume residual ) and raise pH to >10 (to precipitate iron). -
Why? This stops the reaction instantly, preventing "artificial" degradation in the sample vial.
-
-
Extraction:
-
Add 2 mL n-Hexane to the quenched sample. Vortex for 1 min.
-
Allow phase separation. Collect the organic (top) layer for GC-MS analysis.
-
Protocol B: Heterogeneous Photocatalysis ( )
Application: Polishing step for trace removal (<5 mg/L). Advantage: No sludge production; operation at neutral pH.
Step-by-Step Methodology
-
Slurry Preparation:
-
Disperse Degussa P25
(or equivalent) in water at 0.5 - 1.0 g/L . -
Sonicate for 15 mins to break aggregates.
-
-
Adsorption Equilibrium (Dark Phase):
-
Spike this compound into the slurry.
-
Stir in the DARK for 30 minutes.
-
Critical Control: Measure concentration after 30 mins. If loss >10%, significant adsorption to catalyst or volatilization is occurring.
-
-
Irradiation:
-
Turn on UV source (UV-A 365nm or UV-C 254nm).
-
Ensure temperature control (photocatalysis is exothermic; heat can increase volatilization of this compound, leading to false degradation data).
-
-
Filtration:
-
Withdraw samples and pass through a 0.22 µm PTFE filter (hydrophobic filters may retain this compound; use centrifuged supernatant or pre-saturated filters to avoid analyte loss).
-
Analytical Workflow (GC-MS)
Due to the lack of a chromophore for sensitive UV-Vis detection and high hydrophobicity, GC-MS is the mandatory analytical standard.
Instrument Parameters:
-
Column: HP-5MS or DB-5 (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 50°C (1 min)
10°C/min 280°C (hold 3 min). -
MS Mode: SIM (Selected Ion Monitoring) for quantification; Scan mode for intermediate identification.
-
Target Ions (SIM):
-
This compound: m/z 105, 91 (Tropylium ion).
-
Nonylphenol (Intermediate): m/z 135, 107.
-
Figure 2: Experimental & Analytical Workflow
Caption: Integrated workflow from sample preparation to kinetic modeling.
Data Interpretation & Troubleshooting
Kinetic Modeling
AOP degradation of alkylbenzenes typically follows Pseudo-First-Order Kinetics :
Performance Benchmarks (Expected):
| Parameter | Fenton ( | Photocatalysis ( |
| Optimum pH | 3.0 ± 0.2 | 6.5 - 7.5 |
| Reaction Time | 30 - 60 mins | 60 - 120 mins |
| Typical Removal | >95% | >85% |
| Main Artifact | Foaming (Surfactant effect) | Catalyst fouling |
| Toxicity Change | Increases initially (Nonylphenol formation) | Decreases slowly |
Troubleshooting Guide
-
Rapid Initial Loss (Pre-Reaction):
-
Cause: Volatilization of this compound.
-
Fix: Use a closed reactor with zero headspace or account for Henry's Law constant in mass balance.
-
-
Incomplete Mineralization (High TOC):
-
Cause: Accumulation of short-chain carboxylic acids (oxalic, formic) which react slowly with
. -
Fix: Extend reaction time or couple with biological treatment.
-
-
Iron Sludge (Fenton):
-
Cause: pH drifted > 4.0.
-
Fix: Tighter pH control or use of chelating agents (EDTA/Citrate) for neutral Fenton (Modified Fenton).
-
References
-
Advanced Oxidation Processes for Alkylbenzene Sulfonates
- Source: Horizon Research Publishing.
- Relevance: Establishes baseline Fenton parameters (pH 3.
-
Degradation Mechanisms of Alkylphenols/Benzenes
- Source: MDPI Toxics. "Advanced Oxidation Processes of Organic Contaminants."
- Relevance: Details the hydroxylation and ring-opening mechanisms relevant to the arom
-
Analytical Methods (GC-MS)
- Source: Shimadzu Application News.
- Relevance: Provides specific GC-MS column and temperature parameters applicable to this compound and its degradation intermedi
-
Photocatalytic Kinetics on TiO2
- Source: MDPI Catalysts. "Kinetic Aspects of Benzene Degradation over TiO2-N...
- Relevance: Validates the adsorption-desorption limitations encountered with volatile arom
-
Toxicity and Environmental Fate
-
Source: NIH / PubChem. "n-Nonylbenzene | C15H24 | CID 14126."[1]
- Relevance: Provides physicochemical data (vapor pressure, solubility) essential for reactor design.
-
Sources
Application Note & Protocol: A Guide to Emulsion Polymerization Utilizing Nonylbenzene-Derived Surfactants
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of emulsion polymerization, with a specific focus on the application of nonylbenzene-derived surfactants. It aims to deliver not just procedural steps, but also the underlying scientific rationale to empower users to troubleshoot, innovate, and optimize their polymerization processes.
Foundational Principles: The Essence of Emulsion Polymerization
Emulsion polymerization is a versatile technique used to produce a wide range of polymers with applications in coatings, adhesives, synthetic rubber, and more.[1] The process involves the polymerization of monomers within a stable emulsion, typically consisting of the monomer, a continuous phase (usually water), an initiator, and a surfactant. The primary role of the surfactant is to lower the interfacial tension between the monomer and water, facilitating the emulsification of the monomer and the formation of stable colloidal dispersions of polymer particles.[2][3][4]
The process is generally understood to proceed through three key stages:
-
Stage I: Particle Nucleation. This initial phase involves the formation of polymer particles. There are three main mechanisms for particle nucleation: micellar nucleation, homogeneous nucleation, and droplet nucleation, with micellar nucleation often being the dominant pathway when surfactants are used above their critical micelle concentration (CMC).[5] In this stage, monomer-swollen surfactant micelles serve as the primary loci for polymerization.[3][4][6]
-
Stage II: Particle Growth. Once particles are formed, they continue to grow by absorbing monomer from the monomer droplets dispersed in the aqueous phase. The polymerization reaction proceeds within these growing polymer particles.
-
Stage III: Polymerization Completion. As the monomer is consumed, the polymerization rate decreases and eventually stops, resulting in a stable dispersion of polymer particles, known as a latex.[3]
The selection of the surfactant is a critical parameter that significantly influences the nucleation process, particle size, stability of the latex, and the final properties of the polymer.[4]
The Role and Characteristics of this compound-Derived Surfactants
This compound-derived surfactants, which include nonylphenol ethoxylates (NPEs) and alkylbenzene sulfonates, have been widely used in emulsion polymerization due to their excellent emulsifying and stabilizing properties.[7]
Nonylphenol Ethoxylates (NPEs)
NPEs are non-ionic surfactants produced by the ethoxylation of nonylphenol. The number of ethylene oxide units can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, making them versatile for various applications. For instance, nonylphenol ethoxylate-10 (NPE-10) is more hydrophilic and is particularly useful in applications requiring uniform mixing and distribution.[8]
-
Mechanism of Action: In emulsion polymerization, NPEs adsorb onto the surface of monomer droplets and polymer particles, providing steric stabilization. This steric hindrance prevents the particles from aggregating and ensures the stability of the latex.[2]
-
Advantages: Their cost-effectiveness and good performance have led to their widespread use.[7] They are effective in emulsifying a variety of monomers and contribute to the formation of stable, small-particle-size latexes.[9]
-
Critical Micelle Concentration (CMC): The CMC is a crucial parameter for any surfactant. For longer chain nonylphenol ethoxylates, the CMC can be as low as 4.25 x 10⁻⁵ mg/L.[10] Polymerization is typically carried out at surfactant concentrations well above the CMC to ensure an adequate number of micelles for particle nucleation.[2][6]
Alkylbenzene Sulfonates
Alkylbenzene sulfonates are anionic surfactants characterized by a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail.[11] They can be categorized into two main types:
-
Branched Alkylbenzene Sulfonates (BAS): These were among the first synthetic detergents but have been largely phased out due to their poor biodegradability.[11][12][13]
-
Linear Alkylbenzene Sulfonates (LAS): LAS replaced BAS due to their improved biodegradability.[11][12][13] They are produced from the sulfonation of linear alkylbenzenes.[13]
-
Mechanism of Action: Alkylbenzene sulfonates provide electrostatic stabilization to the polymer particles. The negatively charged sulfonate groups orient towards the aqueous phase, creating a repulsive force between particles that prevents coagulation.[2]
-
Advantages: LAS are effective emulsifiers and are used in a variety of industrial applications, including emulsion polymerization.[14] They exhibit good performance in hard water and are effective at reducing surface tension.[15]
The structure of the alkyl chain (linear vs. branched) significantly impacts the surfactant's properties, particularly its biodegradability.[11]
Regulatory Landscape and Environmental Considerations
A significant consideration when using this compound-derived surfactants, particularly NPEs, is their environmental impact and regulatory status. NPEs can degrade in the environment to form nonylphenol (NP), which is persistent, bioaccumulative, and acts as an endocrine disruptor.[16][17] This has led to regulatory restrictions on their use in many regions. For example, nonylphenols and their ethoxylates are included in Annex XVII of the REACH Regulation in Europe, which restricts their use in certain applications.[18] The U.S. Environmental Protection Agency (EPA) has also taken action to regulate NP and NPEs due to their toxicity to aquatic organisms.[19][20][21]
Due to these concerns, there is a significant industry trend towards replacing NPEs with more environmentally friendly alternatives, such as alcohol ethoxylates, alkyl polyglucosides (APGs), and methyl ester ethoxylates.[17][22][23]
Experimental Protocol: Emulsion Polymerization of a Styrene-Acrylate Copolymer
This protocol provides a detailed methodology for the emulsion polymerization of a styrene-acrylate copolymer using a nonylphenol ethoxylate surfactant.
Materials and Equipment
| Materials | Supplier & Grade | Purpose |
| Styrene | Sigma-Aldrich, ≥99% | Monomer |
| Butyl Acrylate | Sigma-Aldrich, ≥99% | Monomer |
| Methacrylic Acid | Sigma-Aldrich, 99% | Functional Monomer |
| Nonylphenol Ethoxylate (e.g., NP-40) | Sigma-Aldrich | Surfactant |
| Potassium Persulfate (KPS) | Sigma-Aldrich, ≥99% | Initiator |
| Sodium Bicarbonate | Fisher Scientific, ACS Grade | Buffer |
| Deionized Water | Millipore Milli-Q | Continuous Phase |
| Equipment | Description |
| Jacketed Glass Reactor (1 L) | Equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe |
| Peristaltic Pumps | For controlled addition of monomer emulsion and initiator solution |
| Heating/Cooling Circulator | To maintain reactor temperature |
| pH Meter | For monitoring and adjusting pH |
| Dynamic Light Scattering (DLS) | For particle size analysis |
| Gas Chromatography (GC) | For determining monomer conversion |
Experimental Workflow
Caption: Workflow for Emulsion Polymerization.
Step-by-Step Procedure
-
Preparation of Monomer Emulsion:
-
In a separate beaker, combine deionized water and the nonylphenol ethoxylate surfactant. Stir until the surfactant is fully dissolved.
-
Slowly add the styrene, butyl acrylate, and methacrylic acid to the surfactant solution while stirring to form a stable pre-emulsion.
-
-
Preparation of Initiator Solution:
-
Dissolve the potassium persulfate in deionized water in a separate beaker.
-
-
Reactor Setup and Initial Charge:
-
Seeding Stage:
-
Monomer and Initiator Feed:
-
After the seeding stage, begin the continuous addition of the remaining monomer emulsion and initiator solution into the reactor over a period of 3 hours using peristaltic pumps.[2]
-
Maintain the reactor temperature at 80°C throughout the feed.
-
-
Post-Reaction:
-
Once the feeds are complete, increase the reactor temperature to 85°C and hold for 1 hour to ensure high monomer conversion.[2]
-
-
Cooling and pH Adjustment:
-
Cool the reactor to room temperature.
-
Adjust the pH of the final latex to between 8.0 and 9.0 with a suitable base (e.g., ammonium hydroxide).
-
-
Filtration and Storage:
-
Filter the latex through a 100-mesh screen to remove any coagulum.
-
Store the final latex in a sealed container.
-
Characterization of the Polymer Latex
Thorough characterization of the resulting polymer latex is essential to ensure it meets the desired specifications. Key analytical techniques include:
| Technique | Parameter Measured | Significance |
| Dynamic Light Scattering (DLS) | Particle Size and Particle Size Distribution | Influences viscosity, film formation, and stability. |
| Gas Chromatography (GC) | Residual Monomer Content | Determines monomer conversion and product safety. |
| Gravimetric Analysis | Solid Content | Indicates the concentration of polymer in the dispersion. |
| Brookfield Viscometer | Viscosity | A key property for many applications like coatings and adhesives. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Structure and Functional Groups | Confirms the composition of the copolymer.[24][25] |
| Gel Permeation Chromatography (GPC) | Molecular Weight and Molecular Weight Distribution | Affects the mechanical properties of the final polymer.[24] |
Causality and Optimization
The success of emulsion polymerization is highly dependent on the careful control of various parameters. Understanding the cause-and-effect relationships is key to optimization.
-
Surfactant Concentration: The concentration of the surfactant directly impacts the number and size of the polymer particles.[26] Higher surfactant concentrations generally lead to a larger number of smaller particles. The concentration should be above the CMC to ensure micellar nucleation.[2]
-
Initiator Concentration: The initiator concentration affects the rate of polymerization and the molecular weight of the polymer. Higher initiator concentrations can lead to a higher polymerization rate and lower molecular weight.
-
Monomer Composition: The ratio of different monomers will determine the properties of the final copolymer, such as its glass transition temperature (Tg), hardness, and flexibility.
-
Reaction Temperature: Temperature influences the rate of initiator decomposition and the overall polymerization rate. Precise temperature control is crucial for consistent results.
Concluding Remarks and Future Outlook
This compound-derived surfactants have historically played a significant role in the field of emulsion polymerization. However, due to growing environmental concerns, the industry is moving towards more sustainable alternatives. Researchers and formulators must be aware of the regulatory landscape and actively seek out greener surfactant technologies. While the protocols outlined here provide a solid foundation for working with this compound-derived surfactants, the principles of emulsion polymerization are universal and can be adapted for use with newer, more environmentally benign emulsifiers.
References
- Mechanism of Emulsion Polymerization (Polymer Chemistry, Chemistry anim
- Asua, J. M. (2004). HIGHLIGHT - Emulsion Polymerization: From Fundamental Mechanisms to Process Developments. Journal of Polymer Science Part A: Polymer Chemistry, 42(5), 1025–1041.
- Ineris. (n.d.). Regulatory information | Alkylphenol ethoxylates substitution.
- Fact-Sheet: Nonylphenol and nonylphenol ethoxylates. (n.d.).
- Linear alkylbenzene sulfonates - Evaluation statement. (2022). Australian Government Department of Health.
- Chatterjee, A. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(7), 2563–2576.
- NONYLPHENOL, ETHOXYLATED. (n.d.).
- Chen, G., et al. (2022). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Molecules, 27(15), 4983.
- Non-Aqueous Emulsions Stabilised by Nonionic Nonyl Phenol Ethoxylate Reactive Polymerisable Surfactants. (2016).
- New green surfactants for emulsion polymerization. (n.d.).
- Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymeriz
- The Effect of Surfactant Selection on Emulsion Polymer Properties. (2007). PCI Magazine.
- The role of surfactants in the emulsion polymeriz
- Fact Sheet: Nonylphenols and Nonylphenol Ethoxyl
- Synthesis and Properties of Nonylphenol-Substituted Dodecyl Sulfonate. (n.d.).
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Alkylbenzene sulfon
- CHEMICALS SUBSTITUTION. (2019). Ineris.
- Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles. (n.d.).
- The role of surfactant in controlling particle size and stability in the miniemulsion polymerization of polymeric nanocapsules. (n.d.).
- Nonyl Phenol Ethoxylates l Transportation Regul
- Characterizing method for polymers. (n.d.). The Analytical Scientist.
- Alkylphenol Ethoxylate-Free Sulfates in Emulsion Polymeriz
- Efficient Selection of Bio-Based Surfactants for Emulsion Polymerization. (n.d.).
- Exploring the Unique Properties of Nonylphenol Ethoxyl
- Role of Surfactants in Emulsion Polymerization. (n.d.).
- Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. (2002). American Cleaning Institute.
- SYNTHESIS OF NOVEL SURFACTANTS FROM BIOMASS DERIVABLE STARTING MATERIALS AND ANALYSIS OF THEIR PROPERTIES. (n.d.).
- Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - Nonylphenol and its Ethoxyl
- Polymer Characterization Technique Overview. (2024). Measurlabs.
- Effect of Surfactant Concentration on Particle Nucleation in Emulsion Polymerization of n-Butyl Methacrylate. (2003). Macromolecules, 36(23), 8619–8629.
- Nonylphenol (NP)
- Alkylbenzene sulfon
- Efficient Selection of Bio-Based Surfactants for Emulsion Polymeriz
- Navigating the Shift: NPEO Replacement in Surfactants. (2024). HROC.
- The Power of LABSA: Understanding Linear Alkyl Benzene Sulfonic Acid in Your Cleaning Products. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and Surfactant Properties of Nonionic Biosourced Alkylglucuronamides. (n.d.).
- Emulsion Polymerization Mechanism. (n.d.).
- Polymer Analysis and Characterization. (2010).
- Addition of Nonylphenol Ethoxylates Category; Community Right-To-Know Toxic Chemical Release Reporting. (2016). Federal Register.
- Analytical Methods for Polymer Characteriz
- Basics of Emulsion Polymerization: Raw Materials and Mechanism. (2022). Texochem Industries.
- Canadian Water Quality Guidelines for the Protection of Aquatic Life - Nonylphenol and its Ethoxyl
- Principles and Applications of Emulsion Polymeriz
- Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. (2000). Miljøstyrelsen.
Sources
- 1. texochem.com [texochem.com]
- 2. pcimag.com [pcimag.com]
- 3. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 4. bch.ro [bch.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. nbinno.com [nbinno.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. Fact-Sheet: Nonylphenol and nonylphenol ethoxylates - The Danish Environmental Protection Agency [eng.mst.dk]
- 17. hroc.in [hroc.in]
- 18. Regulatory information | Alkylphenol ethoxylates substitution [substitution-apeo.ineris.fr]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. Federal Register :: Addition of Nonylphenol Ethoxylates Category; Community Right-To-Know Toxic Chemical Release Reporting [federalregister.gov]
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- 23. substitution.ineris.fr [substitution.ineris.fr]
- 24. resolvemass.ca [resolvemass.ca]
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- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Strategies to minimize polyalkylation in nonylbenzene production
Technical Support Center: Precision Alkylation of Benzene Ticket #8492: Minimizing Polyalkylation in Nonylbenzene Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview: The Polyalkylation Paradox
Welcome to the technical support center. You are likely encountering a common frustration in Friedel-Crafts chemistry: The product you make is more reactive than the starting material.
In this compound production, the addition of an electron-donating nonyl group (
This guide provides the engineering controls and catalytic strategies required to invert this selectivity and maximize Monoalkylbenzene (MAB) yield.
Module 1: Stoichiometric Control (The "Hammer")
User Question: "I am running a 1:1 molar ratio of benzene to nonene, but my GC-MS shows 30% heavies. Why?"
Technical Diagnosis: You are fighting a statistical war and losing. Because this compound is more reactive than benzene (kinetic activation), a 1:1 ratio ensures that as soon as MAB is formed, it competes aggressively for the remaining nonene.
The Strategy: Dilution as a Shield You must operate in a regime where the probability of a nonene carbocation encountering a fresh benzene molecule is statistically overwhelming compared to encountering an already-alkylated molecule.
-
Recommendation: Increase the Benzene-to-Olefin (B/O) molar ratio.
-
Target Range: 4:1 to 10:1.
-
Trade-off: Higher ratios increase energy costs for benzene recycling (distillation), but they are the most effective method to mathematically suppress polyalkylation.
Data: Effect of B/O Ratio on Selectivity (Typical Zeolite Catalysis)
| Benzene/Olefin Molar Ratio | Nonene Conversion (%) | Monoalkylbenzene (MAB) Selectivity | Dialkylbenzene (DAB) Selectivity |
| 1:1 | 98% | 65% | 30% |
| 3:1 | 99% | 82% | 15% |
| 6:1 | 99% | 92% | 7% |
| 10:1 | >99% | >96% | <3% |
Module 2: Catalyst Architecture (The "Scalpel")
User Question: "I switched to AlCl3 to boost activity, but selectivity got worse. What solid catalyst should I use?"
Technical Diagnosis:
Homogeneous Lewis acids like
The Strategy: Transition State Selectivity Switch to large-pore or medium-pore zeolites. The pore structure acts as a physical mold. The transition state required to add a second bulky nonyl group simply cannot fit inside the pores of specific zeolites.
Catalyst Selection Matrix:
-
MCM-22 (MWW Topology):
-
Why: It has independent pore systems with deep "cups" on the surface (hemicages). It is exceptionally good at producing monoalkylbenzenes because the DAB transition state is sterically hindered within its internal supercages.
-
Verdict:Gold Standard for liquid-phase alkylation.
-
-
Zeolite Beta (BEA) & Y (FAU):
-
Why: Large 3D pore structures (12-membered rings). High activity but lower shape selectivity than MCM-22. They allow bulky DABs to diffuse out, potentially increasing polyalkylation if B/O ratio is low.
-
Verdict: Good activity, but requires higher B/O ratios.
-
-
Mordenite (MOR):
Module 3: Visualization of the Problem
The following diagram illustrates the kinetic competition and where the "Shape Selectivity" block must occur.
Caption: Kinetic pathway showing how the desired product (MAB) becomes the substrate for the undesired polyalkylation (DAB). Zeolites block the red path.
Module 4: Experimental Protocol
Protocol ID: BZ-NON-ZEOLITE-01 Application: Liquid-phase alkylation of benzene with 1-nonene (or propylene trimer) using a solid acid catalyst.
Reagents:
-
Benzene (Anhydrous, >99%)
-
Nonene (Isomer mix or 1-Nonene)
-
Catalyst: H-Beta or MCM-22 (Calcined at 500°C for 4h prior to use to remove moisture).
Step-by-Step Workflow:
-
Catalyst Activation:
-
Heat the zeolite catalyst in a muffle furnace at 500°C for 4 hours. Crucial: Zeolites are hygroscopic. Water poisons acid sites.
-
Cool in a desiccator.
-
-
Reactor Loading (Autoclave):
-
Load Benzene first.[4]
-
Add Catalyst (Load: 5 wt% relative to total olefin mass).
-
Seal reactor and purge with Nitrogen (
) 3 times to remove oxygen.
-
-
Heating:
-
Heat reactor to 120°C - 140°C .
-
Note: Temperatures >180°C promote cracking and isomerization. Temperatures <100°C may result in low conversion with solid catalysts.
-
-
Olefin Injection (Semi-Batch Mode - Recommended):
-
Do not dump all nonene at once.
-
Use a high-pressure pump to feed nonene slowly over 1-2 hours.
-
Why: This simulates an infinite B/O ratio at the injection point, keeping local olefin concentration low and favoring MAB production.
-
-
Reaction & Quench:
-
Stir at >500 RPM to eliminate mass transfer limitations.
-
Hold for 1-2 hours post-injection.
-
Cool to room temperature. Filter catalyst.[5] Analyze supernatant via GC-FID.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Caption: Systematic troubleshooting flow for reducing dialkylbenzene (DAB) formation.
References
-
Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: new catalysts and new processes. Catalysis Today. Link
- Cejka, J., et al. (2010). Zeolites and Catalysis: Synthesis, Reactions and Applications. Wiley-VCH.
-
Liang, W., et al. (2022). Insights into the alkylation of benzene with olefins: effect of chain length. Catalysis Science & Technology. Link
-
Kocal, J. A., et al. (2001).[6] Production of linear alkylbenzenes. Applied Catalysis A: General. Link
-
Hornacek, J., et al. (2016). Alkylation of benzene to cumene over MOR zeolite catalysts. Revue Roumaine de Chimie. Link
Sources
Improving the resolution of co-eluting nonylbenzene isomers in GC
Technical Support Center: Gas Chromatography
Guide: Improving the Resolution of Co-eluting Nonylbenzene Isomers
Welcome to the technical support center. This guide, designed for researchers and scientists, provides in-depth troubleshooting strategies for resolving co-eluting this compound isomers in Gas Chromatography (GC). As Senior Application Scientists, we understand that separating structurally similar isomers is a significant challenge due to their nearly identical physicochemical properties. This document provides a logical, science-backed approach to method development and optimization.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is structured in a question-and-answer format to directly address the common issues encountered during the analysis of this compound isomers.
Q1: My this compound isomers are co-eluting as a single broad peak. Where should I start my troubleshooting?
A1: Start with your column's stationary phase.
The choice of stationary phase is the most critical factor influencing chromatographic resolution.[1][2] The fundamental principle is that separation occurs based on the differential interactions between the analytes and the stationary phase.[2] For isomers with very similar boiling points, separation relies on more subtle intermolecular interactions.
Causality: this compound isomers are non-polar aromatic hydrocarbons. A standard non-polar stationary phase, like a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent), separates compounds primarily by their boiling points.[3] Since isomers often have very close boiling points, such a phase may not provide sufficient selectivity.
Recommended Action: Increase the polarity of your stationary phase to introduce different separation mechanisms, such as dipole-dipole or π-π interactions.[4]
-
Initial Step: Switch to a low-to-mid polarity 5% Phenyl-Methylpolysiloxane phase (e.g., DB-5, Rxi-5ms). The phenyl groups introduce a degree of polarity and shape selectivity that can differentiate between the isomeric structures.
-
Next Step: If co-elution persists, increase the phenyl content. A 50% Phenyl-Methylpolysiloxane (e.g., DB-17) or a cyanopropyl-based phase can significantly alter selectivity for aromatic compounds.[3][5]
Table 1: Stationary Phase Selection Guide for Aromatic Isomers
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Suitability for this compound Isomers |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | Boiling Point (van der Waals forces) | Poor. Unlikely to resolve isomers with similar boiling points.[3] |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | Low-polar | Boiling point, with some shape selectivity & π-π interactions | Good starting point. Commonly used for general-purpose separation of aromatic compounds.[5] |
| 50% Phenyl-Methylpolysiloxane (e.g., DB-17ms) | Mid-polar | π-π interactions, dipole interactions, boiling point | Excellent choice. The higher phenyl content significantly enhances selectivity for aromatic isomers.[5] |
| Polyethylene Glycol (e.g., DB-WAX) | Polar | Polarity, hydrogen bonding capability | Generally not recommended. Better suited for polar analytes like alcohols and aldehydes.[3] |
// Nodes start [label="Co-eluting Isomers\non Non-Polar Phase\n(e.g., DB-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Introduce π-π Interactions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; phase1 [label="Use 5% Phenyl Phase\n(e.g., DB-5ms)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision2 [label="Resolution Still\nInsufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; phase2 [label="Increase Selectivity:\nUse 50% Phenyl Phase\n(e.g., DB-17ms)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Optimized\nResolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> decision1; decision1 -> phase1 [label=" Yes"]; phase1 -> decision2; decision2 -> phase2 [label=" Yes"]; phase2 -> end_node; decision2 -> end_node [label=" No"]; } Diagram of the stationary phase selection process.
Q2: I'm seeing some peak "shoulders" but no baseline separation. How can I optimize my method to improve resolution?
A2: Fine-tune your analytical conditions. Insufficient resolution is often a problem of efficiency or selectivity, which can be addressed by optimizing the oven temperature program and carrier gas flow rate.
Once you have a suitable stationary phase, the next step is to optimize the operational parameters to maximize column performance. The goal is to give the isomers more time and opportunity to interact differently with the stationary phase.
A slow, methodical temperature ramp is crucial for separating closely eluting compounds. A fast ramp rate can cause analytes to move through the column too quickly, not allowing for proper partitioning with the stationary phase, which results in decreased resolution.[6]
Protocol: Optimizing the Temperature Program
-
Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of your solvent (for splitless injection) or 45°C below the elution temperature of the first isomer (for split injection).[7] A lower starting temperature improves the focusing of analytes at the head of the column.
-
Ramp Rate: The optimal ramp rate can be approximated as 10°C per column hold-up time (t₀).[8] For a standard 30m x 0.25mm column, this is often between 5-10°C/min.
-
Action: If your peaks are poorly resolved, decrease the ramp rate . Try cutting it in half (e.g., from 10°C/min to 5°C/min). This increases the time the analytes spend in the "optimal" separation temperature window.
-
-
Isothermal Holds: If a critical pair of isomers elutes within a narrow temperature range, consider adding a short isothermal hold (1-2 minutes) just before their elution to maximize separation in that specific region.
Every column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency (the highest number of theoretical plates), as described by the Golay equation.[6] Deviating significantly from this optimum will broaden peaks and reduce resolution.
Causality:
-
Flow Too High: If the carrier gas velocity is too high, analytes are pushed through the column too quickly. This leads to increased resistance to mass transfer, meaning the analytes don't have enough time to diffuse into and out of the stationary phase for effective separation, resulting in peak broadening and loss of resolution.[6][9]
-
Flow Too Low: A very low flow rate increases the time spent in the column, which can lead to band broadening due to longitudinal diffusion (the random movement of analyte molecules within the carrier gas).
Recommended Action:
-
Set your carrier gas to its optimal linear velocity. For a 0.25 mm I.D. column, the typical optimal velocities are:
-
Helium: ~30-40 cm/sec
-
Hydrogen: ~40-50 cm/sec
-
-
Modern GCs with electronic pneumatic control (EPC) can maintain a constant linear velocity throughout the temperature program, which helps maintain high efficiency during the run.[1]
Table 2: Effect of GC Parameters on Resolution and Analysis Time
| Parameter Change | Effect on Resolution (Rs) | Effect on Analysis Time | Rationale |
| Decrease Oven Ramp Rate | Increases | Increases | Allows more time for analyte-phase interaction, improving selectivity.[6] |
| Decrease Carrier Gas Flow to Optimum | Increases | May Increase or Decrease | Maximizes column efficiency (N), leading to sharper peaks.[10] |
| Increase Column Length | Increases (by √L) | Increases | Increases the total number of theoretical plates (N), allowing for more separation opportunities.[4] |
| Decrease Column Internal Diameter | Increases | May Decrease (at constant β) | Halving the I.D. doubles column efficiency (N).[3][11] |
// Nodes start [label="Partial Resolution Observed\n(Peak Shoulders)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Is Oven Program\nOptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action1 [label="Decrease Ramp Rate\n(e.g., 10°C/min -> 5°C/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision2 [label="Is Carrier Gas at\nOptimal Linear Velocity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action2 [label="Adjust Flow Rate\n(e.g., He ~35 cm/s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision3 [label="Still Insufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action3 [label="Increase Column Dimensions\n(Longer Length, Smaller I.D.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Baseline\nResolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> decision1; decision1 -> action1 [label=" No"]; action1 -> decision2; decision1 -> decision2 [label=" Yes"]; decision2 -> action2 [label=" No"]; action2 -> decision3; decision2 -> decision3 [label=" Yes"]; decision3 -> action3 [label=" Yes"]; action3 -> end_node; decision3 -> end_node [label=" No"]; } Workflow for optimizing resolution of partially separated peaks.
Frequently Asked Questions (FAQs)
Q3: Can I improve resolution by simply using a longer column? A3: Yes, but it's a method of diminishing returns. Resolution is proportional to the square root of the column length.[4] This means to double your resolution, you would need to quadruple your column length, which would also significantly increase analysis time and column cost. For example, doubling the column length from 30m to 60m only increases the resolving power by about 40%.[4] While a longer column (e.g., 60m or even 100m) can be very effective for complex isomer separations, it should be considered after optimizing stationary phase and method parameters.[4][12]
Q4: My lab wants to switch from Helium to Hydrogen as a carrier gas. How will this affect my isomer separation? A4: Switching to Hydrogen can be beneficial. Hydrogen is a "faster" gas, meaning it allows for optimal efficiency at higher linear velocities compared to Helium.[6] This can significantly reduce your analysis time, sometimes by up to 50%, without a loss of resolution.[6] In fact, because the Golay curve for Hydrogen is flatter than for Helium, it maintains better efficiency even at linear velocities above the optimum, making methods more robust.[6] However, be aware that Hydrogen is reactive and may not be suitable for all detectors or analytes.[1][13]
Q5: I've tried everything and some isomers still co-elute. Are there any advanced techniques available? A5: Yes. For extremely complex mixtures where single-column GC is insufficient, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is the gold standard.[14][15]
How it Works: GCxGC uses two columns of different stationary phase chemistries connected by a modulator.[16] The effluent from the first (primary) column is collected in small fractions by the modulator and then rapidly injected onto the second (secondary) column for another separation.[15][16]
-
1st Dimension: Typically a long, non-polar column that separates by boiling point.
-
2nd Dimension: A very short, more polar column that provides a rapid, secondary separation based on polarity or shape.
This technique provides a massive increase in peak capacity, allowing for the resolution of components that are completely hidden in a one-dimensional chromatogram.[15] It is particularly powerful for the detailed analysis of complex hydrocarbon mixtures like fuels and environmental samples.[14][17]
References
-
Guide to GC Column Selection and Optimizing Separations. Restek.[Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. ResearchGate.[Link]
-
Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Scribd.[Link]
-
Pragmatic Rules for GC Column Selection. Chromatography Online.[Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. Chromatography Online.[Link]
-
GC Troubleshooting in Petrochemical Analysis. LCGC International.[Link]
-
Secrets of GC Column Dimensions. Scribd.[Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar.[Link]
-
The Secrets of Successful Temperature Programming. Chromatography Online.[Link]
-
Optimising Gas Chromatography using Column Dimensions. Element Lab Solutions.[Link]
-
Effects of carrier gas flow rate on peak parameters from the CR sensors... ResearchGate.[Link]
-
Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels.[Link]
-
Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. PubMed.[Link]
-
Go With the Flow: Thinking About Carrier Gas Flow in GC. Chromatography Online.[Link]
-
Comprehensive two-dimensional gas chromatography (GCxGC). Chemistry Matters, Inc.[Link]
-
GC Temperature Program Development. Element Lab Solutions.[Link]
-
What is GCxGC? Sepsolve Analytical.[Link]
-
The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. NIH National Library of Medicine.[Link]
-
Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. ACS Publications.[Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is GCxGC? [sepsolve.com]
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- 17. elib.dlr.de [elib.dlr.de]
Technical Support Center: Optimization of Sulfonation Conditions for Nonylbenzene
Welcome to the technical support guide for the optimization of nonylbenzene sulfonation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the sulfonation of this compound, offering insights into their root causes and providing actionable solutions.
Question 1: My reaction yield is consistently low, with a significant amount of unreacted this compound remaining. What's going wrong?
Answer:
Low conversion is a frequent challenge in this compound sulfonation and can be attributed to several factors, often related to reaction equilibrium and kinetics.
-
Probable Causes & Solutions:
-
Insufficient Sulfonating Agent: The molar ratio of the sulfonating agent (e.g., SO₃) to linear alkylbenzene (LAB) is critical. An insufficient amount will naturally lead to incomplete conversion.
-
Action: Carefully calculate and verify the molar ratio. A slight excess of the sulfonating agent can be used, but excessive amounts can promote side reactions. An SO₃/LAB molar ratio slightly lower than the theoretical optimum can sometimes minimize the formation of hard-to-remove sulfones.[1]
-
-
Reaction Reversibility: Aromatic sulfonation is a reversible process.[2][3] The water generated as a byproduct can hydrolyze the sulfonic acid product, shifting the equilibrium back towards the reactants.
-
Inadequate Reaction Time or Temperature: The reaction may not have had sufficient time or energy to reach completion.
-
Action: Gradually increase the reaction time or temperature. However, be cautious, as excessive temperature can lead to product degradation and side reactions.[5] Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the optimal endpoint.
-
-
Poor Mixing: Sulfonation of alkylbenzenes is often a fast, liquid-liquid reaction system where poor mixing can create localized areas of low reagent concentration, hindering the reaction.[6][7]
-
Action: Ensure vigorous and efficient agitation throughout the reaction to maintain a homogenous mixture and improve mass transfer between the phases.
-
-
Question 2: The final product is a dark brown or black viscous liquid, not the expected lighter color. How can I improve the product color?
Answer:
Product darkening is a clear indicator of side reactions and degradation, primarily caused by excessive heat.
-
Probable Causes & Solutions:
-
Overheating/Charring: The sulfonation reaction is highly exothermic.[6] Poor heat dissipation can cause localized "hot spots" where the temperature rises uncontrollably, leading to oxidation and charring of the organic material.
-
Action: Maintain strict temperature control throughout the reaction. Use an ice bath or a cooling mantle to manage the reaction temperature effectively.[8] The sulfonating agent should be added slowly and incrementally to allow the cooling system to dissipate the generated heat.
-
-
Over-sulfonation and Side Reactions: High temperatures and high concentrations of the sulfonating agent can promote the formation of colored byproducts, such as sulfones.[1]
-
Action: Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. A typical range for sulfonation with sulfuric acid is between 40-70°C.[9] Avoid using a large excess of the sulfonating agent.
-
-
Question 3: My product analysis shows a high concentration of sulfones. How can these be minimized?
Answer:
Sulfones are a common and particularly problematic byproduct in alkylbenzene sulfonation because they are chemically stable, difficult to remove, and do not contribute to the desired surfactant properties.[1]
-
Probable Causes & Solutions:
-
High SO₃/LAB Molar Ratio: An excess of sulfur trioxide is a primary driver for sulfone formation.[1][10]
-
Action: The most effective strategy is to use an SO₃/LAB molar ratio that is slightly below the theoretical 1:1 stoichiometry. This minimizes the presence of free SO₃ available to participate in sulfone-forming reactions.[1]
-
-
Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the secondary reactions that lead to sulfones.
-
Action: Maintain the lowest practical reaction temperature that allows for efficient primary sulfonation.
-
-
Prolonged "Aging" Time: While an aging step is necessary to convert intermediates, excessive aging can sometimes promote sulfone formation.[1]
-
Action: Optimize the aging time by taking aliquots and analyzing for the disappearance of intermediates (like anhydrides) and the onset of sulfone formation to find the optimal window.
-
-
Question 4: I'm struggling with work-up. A persistent emulsion forms during neutralization and washing, making phase separation impossible.
Answer:
Emulsion formation is common due to the amphiphilic nature of the sulfonic acid product and its sodium salt.
-
Probable Causes & Solutions:
-
Surfactant Properties of the Product: The product itself is a surfactant, which naturally stabilizes oil-in-water or water-in-oil emulsions.
-
Action: Add a saturated solution of an inert electrolyte, such as sodium chloride (brine), during the washing step. The increased ionic strength of the aqueous phase helps to break the emulsion and force a cleaner phase separation.
-
-
Vigorous Shaking: Overly aggressive shaking in a separatory funnel can create a very stable emulsion.
-
Action: Gently invert the separatory funnel multiple times rather than shaking it vigorously. If an emulsion still forms, allow the funnel to stand for an extended period. If necessary, the mixture can be passed through a pad of Celite or glass wool to help break the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: Which sulfonating agent should I use: fuming sulfuric acid (oleum) or sulfur trioxide (SO₃)?
A1: The choice depends on your scale and equipment.
-
Fuming Sulfuric Acid (Oleum): This is a solution of SO₃ in sulfuric acid.[3] It is convenient for lab-scale synthesis as it is a liquid and relatively easy to handle.[11] However, the reaction produces water, which can make the reaction reversible and requires careful control to drive to completion.[2]
-
Sulfur Trioxide (SO₃): Typically used as a gas diluted with dry air or nitrogen, this is the preferred agent for industrial-scale production.[4] It offers a more direct and stoichiometric reaction without introducing water, leading to higher conversion and a cleaner product. However, it requires specialized equipment (like a falling film reactor) to handle the highly reactive gas safely and efficiently.[1][12]
Q2: What is the purpose of the "aging" step after the initial reaction?
A2: The aging step, a period of continued stirring after the addition of the sulfonating agent is complete, is crucial for maximizing the yield of the desired sulfonic acid. During the initial highly exothermic reaction, intermediates such as sulfonic anhydrides can form.[1][10][13] The aging period allows these anhydrides to react with any remaining unreacted this compound, converting them into the desired product and thereby increasing the overall active matter content.[1]
Q3: Can the sulfonic acid group be removed?
A3: Yes, sulfonation is a reversible electrophilic aromatic substitution.[2][3] Heating an aryl sulfonic acid with a dilute aqueous acid (like dilute H₂SO₄) can cleave the C-S bond, removing the sulfonic acid group and regenerating the original aromatic compound.[3][14] This property is sometimes used strategically in organic synthesis, where the sulfonic acid group is employed as a temporary "blocking group" to direct other substituents to specific positions on the aromatic ring before being removed.[15][16]
Q4: How can I analyze the final product to determine its purity and composition?
A4: A combination of techniques is typically used:
-
Potentiometric Titration: This is a standard method to determine the concentration of both the active sulfonic acid and any residual sulfuric acid. A titration with a base like cyclohexylamine in a methanolic solution yields two inflection points, allowing for the quantification of both strong acids (sulfonic acid + first proton of sulfuric acid) and the bisulfate anion (second proton of sulfuric acid).[17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is widely used to separate and quantify the desired this compound sulfonate isomers, unreacted this compound, and non-polar byproducts like sulfones.[18][19]
-
Gas Chromatography (GC): GC is not suitable for the direct analysis of the non-volatile sulfonic acid. However, it can be used to analyze the unreacted starting material (free oil) or after a desulfonation step to analyze the alkylbenzene distribution.[13][20]
Data & Protocols
Table 1: Effect of Key Reaction Parameters on Sulfonation Outcome
| Parameter | Typical Range | Effect of Increasing the Parameter | Key Considerations |
| Reaction Temperature | 40 - 70 °C | Increases reaction rate but also significantly increases the rate of side reactions (sulfone formation, charring).[5][21] | Strict temperature control is paramount for high purity. |
| SO₃/LAB Molar Ratio | 0.95:1 to 1.05:1 | Increases conversion but ratios > 1:1 dramatically increase sulfone and anhydride formation.[1] | Use a ratio slightly below 1:1 to optimize for low sulfone content. |
| Reaction Time | 1 - 4 hours | Increases conversion up to a point. Excessive time can lead to side product formation. | Monitor reaction progress to determine the optimal endpoint. |
| Agitation/Mixing | N/A | Improved mixing enhances heat and mass transfer, leading to higher selectivity and preventing localized overheating.[6][7] | Ensure vigorous, continuous stirring throughout the addition and aging phases. |
Experimental Workflow Visualization
The general workflow for the synthesis and analysis of this compound sulfonic acid is outlined below.
Caption: General experimental workflow for this compound sulfonation.
Standard Laboratory Protocol for Sulfonation of Dodecylbenzene (Model for this compound)
This protocol is adapted from standard laboratory procedures for alkylbenzene sulfonation.[8][9]
Materials:
-
Dodecylbenzene (35 mL, ~30 g)
-
Concentrated Sulfuric Acid (98%, 35 mL)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ice
Equipment:
-
250 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
-
Setup: Equip the four-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Place the dodecylbenzene into the flask.
-
Cooling: Place the flask in an ice bath to pre-cool the contents.
-
Sulfonating Agent Addition: Begin stirring the dodecylbenzene. Slowly add the 98% sulfuric acid dropwise from the dropping funnel. Carefully monitor the temperature and control the addition rate to ensure the internal temperature does not exceed 40°C.[9]
-
Reaction: After the addition is complete, remove the ice bath. Gently heat the mixture to 60-70°C and maintain this temperature with stirring for 2 hours to complete the reaction and aging.[9]
-
Work-up: Cool the reaction mixture to 40-50°C. Slowly and carefully add approximately 15 mL of cold water or ice to hydrolyze any remaining anhydrides. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer contains spent sulfuric acid and water.
-
Separation: Carefully drain and discard the lower aqueous/acid layer, retaining the upper organic phase which contains the dodecylbenzene sulfonic acid.
-
Neutralization: Prepare a 10% NaOH solution. Slowly add the organic phase from the previous step to the NaOH solution under stirring, maintaining the temperature between 40-50°C. Monitor the pH and continue adding NaOH until the mixture is neutral (pH 7-8).[9] The resulting product is an aqueous solution or slurry of sodium dodecylbenzene sulfonate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common sulfonation issues.
References
-
TÜBİTAK Academic Journals. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Available at: [Link]
-
Frontiers in Veterinary Science. (2023). Levels of linear alkylbenzene sulfonates and nonylphenol in wild bat guano samples. Available at: [Link]
-
van Kouwen, E. R., et al. (2022). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. ResearchGate. Available at: [Link]
-
University of Twente Research Information. (2022). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. Available at: [Link]
-
Semantic Scholar. (2012). Effect of Electrolyte and Temperature on Interfacial Tensions of Alkylbenzene Sulfonate Solutions. Available at: [Link]
-
ResearchGate. (2009). A contribution to understanding secondary reactions in linear alkylbenzene sulfonation. Available at: [Link]
-
Semantic Scholar. (2020). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Available at: [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Available at: [Link]
-
ResearchGate. (2002). Analysis and Identification of minor products in linear alkylbenzene sulphonation. Available at: [Link]
-
ResearchGate. (2014). Method development for analysis of linear and branched alkyl benzene sulfonates. Available at: [Link]
-
Wikipedia. Aromatic sulfonation. Available at: [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
CORE. (1995). Chemistry of electrophilic intermediates in the sulfonation process. Available at: [Link]
-
ASTM International. (1988). Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. Available at: [Link]
-
Reddit. (2023). Question on purifying aryl Sulfonic acids. Available at: [Link]
- Google Patents. (1970). Purification of sulfonic acids.
-
ResearchGate. (2012). Effect of Electrolyte and Temperature on Interfacial Tensions of Alkylbenzene Sulfonate Solutions. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Available at: [Link]
-
Journal of Current Pharma Research. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Available at: [Link]
- Google Patents. (1954). Process for the sulfonation of benzene.
-
James Ashenhurst. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (2014). Effect of Surfactant Tail Structure on Phase Behavior of Branched and Linear Alkylbenzene Sulfonate in Water and Oil Ternary Systems. Available at: [Link]
- Google Patents. (1997). Sulfonating agent and sulfonation process.
-
Waters Corporation. (2008). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available at: [Link]
-
ResearchGate. (2020). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas. Available at: [Link]
-
Chemistry Steps. Sulfonation of Benzene. Available at: [Link]
-
ResearchGate. (2017). How to get the pure sulfonic acid compound?. Available at: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
ResearchGate. (2020). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. Available at: [Link]
- Google Patents. (2018). A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- Google Patents. (2000). Process for forming highly soluble linear alkyl benzene sulfonate surfactant and cleaning compositions containing same.
-
The Organic Chemistry Tutor. (2021). Sulfonation of benzene. How Sulfonation can be used as blocking group. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chemithon.com [chemithon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
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- 16. m.youtube.com [m.youtube.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. researchgate.net [researchgate.net]
- 20. WO2000040551A1 - Process for forming highly soluble linear alkyl benzene sulfonate surfactant and cleaning compositions containing same - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Enhancing the stability of nonylbenzene-based lubricant additives
Subject: Stabilization Protocols & Troubleshooting for Alkylbenzene Derivatives Ticket Priority: High (R&D / Formulation Support) Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for nonylbenzene-based additives. As a researcher or formulation scientist, you likely utilize this compound derivatives (such as this compound sulfonates or alkylated aromatics) for their superior hydrolytic stability and solvency compared to aliphatic esters. However, the benzylic hydrogen in the alkyl chain presents a specific vulnerability to oxidative degradation, and the aromatic ring can induce solubility challenges in non-polar base oils.
This guide moves beyond generic advice, providing causal analysis and self-validating protocols to stabilize your formulations.
Module 1: Oxidative Stability & Sludge Control
Q: Why do I observe a rapid increase in Total Acid Number (TAN) and viscosity significantly earlier than predicted?
A: You are likely experiencing "Benzylic Hydrogen Abstraction." Unlike linear alkanes, this compound possesses a specific weak point: the carbon atom directly attached to the benzene ring (the benzylic position). The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower (~85-90 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol).
The Mechanism:
-
Initiation: Thermal stress or metal catalysts abstract a hydrogen atom from the benzylic carbon.
-
Stabilization: The resulting radical is resonance-stabilized by the aromatic ring, making it persistent enough to react rapidly with oxygen.
-
Propagation: This forms a peroxy radical, leading to hydroperoxides, which eventually decompose into carboxylic acids (raising TAN) and polymerize into sludge (raising viscosity).
Visualization: The Benzylic Oxidation Cascade
The following diagram maps the degradation pathway and identifies exactly where antioxidants (AOs) intercept the failure.
Caption: Figure 1. Mechanism of benzylic oxidation in this compound additives. Green nodes indicate stabilization intervention points.
Corrective Protocol: Synergistic Stabilization
Do not rely on a single antioxidant. Use a Heterosynergistic System .
-
Primary (Aminic): Alkylated diphenylamines (ADPA). These scavenge radicals but are depleted.
-
Secondary (Phenolic): Hindered phenols (e.g., BHT or ester-based phenols). These regenerate the aminic antioxidant by donating hydrogen, extending the induction period.
Validation Experiment: PDSC (ASTM D6186) Standard RPVOT (ASTM D2272) is too slow for screening multiple formulations. Use Pressure Differential Scanning Calorimetry (PDSC).[1][2][3]
| Step | Action | Technical Rationale |
| 1 | Sample Prep | Weigh 3.0 ± 0.2 mg of additive/oil blend into an aluminum pan. |
| 2 | Conditions | Heat to 180°C (Isothermal) under 500 psi (3.5 MPa) Oxygen. |
| 3 | Measurement | Record Oxidation Induction Time (OIT) .[1][4][5] The time until the exothermic onset.[3][4][5] |
| 4 | Target | An OIT > 45 mins at 180°C indicates sufficient stability for most industrial applications. |
Module 2: Thermal Stability & Volatility
Q: My additive is causing mass loss in thin-film applications (e.g., pill press tooling). Is it degrading or evaporating?
A: You must distinguish between Volatility (physical) and Degradation (chemical). this compound derivatives can be relatively volatile depending on the functional group. If the mass loss occurs before the onset of oxidation temperature, it is evaporation.
Diagnostic Protocol: Thermogravimetric Analysis (TGA)
Run this protocol to determine the "Thermal Stability Index."
-
Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Run both.
-
Ramp: 10°C/min from 40°C to 600°C.
Data Interpretation:
| Observation | Diagnosis | Solution |
| Mass loss < 200°C (N2) | Volatility: The molecule is evaporating.[6] | Increase molecular weight (e.g., switch to dithis compound) or increase polarity. |
| Mass loss > 250°C (N2) | Thermal Cracking: Bond scission. | The backbone is stable. No action needed for standard apps. |
| Mass loss < 200°C (Air) | Oxidative Volatility: Oxidation products are volatile. | Refer to Module 1 (Antioxidant package). |
Module 3: Solubility & Phase Separation
Q: The additive forms a "haze" or precipitate when stored at < 10°C. How do I fix this?
A: This is a Hansen Solubility Parameter (HSP) Mismatch. The aromatic ring in this compound is highly polarizable, while the nonyl chain is non-polar. If you are blending this into a highly paraffinic Group II/III oil or a polyalphaolefin (PAO), the aromatic segment may crystallize or phase-separate at low temperatures.
Troubleshooting Workflow: The Clarity Check
Follow this decision tree to resolve solubility issues without compromising performance.
Caption: Figure 2. Decision tree for resolving solubility incompatibility in this compound formulations.
The Science of the Fix:
-
Ester Co-solvent: Esters act as a "bridge" solvent. They have intermediate polarity that solubilizes the aromatic ring of the this compound while remaining compatible with the non-polar PAO base.
-
Branching: Linear nonyl chains pack efficiently (crystallize). Branched nonyl chains (derived from propylene trimer) create steric hindrance, preventing crystallization and improving low-temperature solubility.
References
-
ASTM International. (2019). ASTM D6186-19 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). West Conshohocken, PA. [Link]
-
ASTM International. (2022). ASTM D2272-22 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. West Conshohocken, PA. [Link]
-
Gatto, V. J., et al. (2006). "The influence of chemical structure on the physical and performance properties of antioxidant additives." Lubrication Science, 18(4). (Discusses the synergy of aminic/phenolic systems). [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Definitive guide on calculating solubility mismatches). [Link]
-
Chao, T. S., & Kjonaas, M. (1982). "Oxidative Stability of Synthetic Fluids." Journal of the American Oil Chemists' Society. (Mechanisms of alkylbenzene oxidation). [Link]
Sources
Troubleshooting guide for scaling up nonylbenzene synthesis
Topic: Troubleshooting & Process Optimization for C9-Alkylbenzene Synthesis
Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists.
Phase 1: Strategic Diagnostic (Route Selection)
Q: We are observing significant isomeric impurities (branched chains) in our 10L pilot batch. The lab-scale reaction was cleaner. What changed?
A: You are likely encountering the Scale-Dependent Mass Transfer vs. Kinetic Control paradox. In small flasks, rapid magnetic stirring and high surface-to-volume ratios allow for efficient heat dissipation. On a 10L scale, if you are using the Direct Friedel-Crafts Alkylation (Benzene + 1-Chlorononane/Nonene), you are fighting thermodynamics.
-
The Mechanism: Primary alkyl halides (1-chlorononane) complexed with strong Lewis acids (
) do not form primary carbocations. However, they form an ion-pair complex that is susceptible to a 1,2-hydride shift, rearranging into a secondary carbocation before attacking the benzene ring. -
The Scale-Up Factor: At larger scales, local hot spots due to inefficient mixing or fast addition rates accelerate this rearrangement (isomerization), leading to 2-phenylnonane, 3-phenylnonane, etc., rather than n-nonylbenzene.
Decision Matrix: If your application (e.g., drug intermediate) requires >98% linear n-nonylbenzene , direct alkylation is often unviable at scale due to separation costs. You must switch to Friedel-Crafts Acylation followed by Reduction .[1]
| Feature | Direct Alkylation (Route A) | Acylation-Reduction (Route B) |
| Reagents | Benzene + 1-Chlorononane (or Nonene) | Benzene + Nonanoyl Chloride |
| Catalyst | ||
| Primary Impurity | Branched isomers (difficult separation) | Ketone intermediate (easy separation) |
| Atom Economy | High | Lower (requires reduction step) |
| Linearity | 60-80% (highly condition dependent) | >99% (No rearrangement) |
Phase 2: Reaction Control & Troubleshooting (Direct Alkylation Focus)
Q: We are committed to Direct Alkylation for cost reasons. How do we suppress polyalkylation (di-nonylbenzene) formation?
A: Polyalkylation occurs because the product (nonylbenzene) is more electron-rich (activated) than the starting material (benzene). The alkyl group donates electron density via hyperconjugation, making the ring more nucleophilic.
Protocol Adjustment:
-
Molar Ratio: You must violate standard stoichiometry. Use a Benzene:Alkylating Agent ratio of at least 8:1 to 10:1 .
-
Why: This statistical dilution ensures the active electrophile is far more likely to collide with a benzene molecule than a this compound molecule.
-
-
Reverse Addition: Do not add benzene to the catalyst/alkyl halide mix.
-
Correct SOP: Charge the reactor with Benzene and Catalyst. Drip the Alkyl Halide (diluted in benzene) slowly into the vortex.
-
Q: The reaction mixture turns into a viscous black sludge (Red Oil) that clogs our bottom valve. How do we prevent this?
A: "Red Oil" is a stable sigma-complex of the catalyst, aromatics, and protonated species. It indicates catalyst poisoning or moisture ingress.
-
Moisture Control:
is hygroscopic. Hydrolysis produces (gas) and (inactive solid). Ensure the reactor is purged with and all reagents are dried (<50 ppm ). -
Catalyst Loading: Reduce catalyst loading. For alkyl halides, 5-10 mol% relative to the halide is often sufficient. Stoichiometric amounts (100 mol%) are only needed for acylation.
Phase 3: Visualizing the Mechanism & Workflow
Diagram 1: Mechanistic Divergence (Linear vs. Branched)
This diagram illustrates why direct alkylation fails to yield pure linear product and how polyalkylation occurs.
Caption: Mechanistic pathway showing the competition between direct attack (linear) and rearrangement (branched), plus the risk of polyalkylation.
Phase 4: Scale-Up Engineering & Safety Protocols
Q: Our exotherm was manageable at 500mL but spiked dangerously at 10L. What is the correct dosing strategy?
A: Heat generation scales with volume (cubed), while cooling capacity scales with surface area (squared). You lost cooling efficiency.
Scale-Up SOP (10L Reactor):
-
Jacket Delta T: Maintain the jacket temperature no more than 10°C below the internal reaction temperature (
). Large differentials can cause thermal shock or "crashing out" of the catalyst on the walls. -
Dosing Rate: The addition of 1-chlorononane is the Reaction Limiting Step .
-
Protocol: Use a dosing pump interlocked with the internal temperature probe. If
rises >2°C above setpoint, the pump must auto-stop.
-
-
Gas Evolution: The reaction generates stoichiometric HCl gas.
-
Requirement: A caustic scrubber (NaOH) must be sized to handle the maximum theoretical gas evolution rate (assuming instantaneous reaction upon dosing).
-
Diagram 2: 10L Reactor Workflow & Safety Loops
Caption: Step-by-step workflow for 10L scale-up, highlighting the critical temperature interlock during the dosing phase.
Phase 5: Downstream & Purification
Q: We have a persistent emulsion during the water wash. How do we break it?
A: Aluminum salts (
Troubleshooting Protocol:
-
Acid Quench: Do not quench with pure water. Quench with dilute HCl (1M) . This keeps Aluminum in solution as
or rather than precipitating as the hydroxide gel. -
Filtration: If solid sludge persists, filter through a Celite pad before attempting phase separation.
-
Distillation: this compound (b.p. ~280°C) has a high boiling point.
-
Step 1: Strip excess benzene (atmospheric pressure).
-
Step 2: Vacuum distillation (<5 mmHg) is required to separate mono-alkylated product from poly-alkylated heavies (bottoms).
-
References & Validated Sources
-
Friedel-Crafts Alkylation Mechanism & Rearrangement:
-
Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.
-
Key Insight: Detailed kinetics of carbocation rearrangement vs. direct attack.
-
-
Industrial Scale-Up of Alkylbenzenes (LAB):
-
Source: Kirk-Othmer Encyclopedia of Chemical Technology, "Alkylation".
-
Key Insight: Use of HF vs AlCl3 and suppression of polyalkylation via benzene excess.
-
-
Safety in Benzene Scale-Up:
-
Source: Stanford University Environmental Health & Safety, "Scale-Up Safety Guidelines".
-
Key Insight: Thermal runaway margins and containment of carcinogens.
-
-
Alternative Acylation-Reduction Route:
-
Source: Organic Syntheses, Coll. Vol. 2, p. 142 (1943).
-
Key Insight: Classic protocol for generating straight-chain alkylbenzenes via ketone reduction to avoid isomerization.
-
Sources
Technical Support Center: Managing Reaction Exotherms in Large-Scale Nonylbenzene Alkylation
Welcome to the technical support center dedicated to providing in-depth guidance on managing reaction exotherms during the large-scale alkylation of benzene with nonene isomers to produce nonylbenzene. This resource is designed for researchers, scientists, and drug development professionals who are engaged in this critical, yet challenging, chemical synthesis.
The Friedel-Crafts alkylation of benzene with nonene is a highly exothermic reaction, and precise control of the heat generated is paramount to ensure reaction safety, product quality, and optimal yield.[1][2] Failure to effectively manage the exotherm can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure that can exceed the limits of the reactor.[2][3] This guide provides practical, field-proven insights to help you navigate the complexities of this process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your large-scale this compound alkylation experiments. The solutions provided are grounded in fundamental chemical engineering principles and practical experience.
Issue 1: Rapid, Uncontrolled Temperature Rise Early in the Reaction
Question: We initiated the nonene feed into the benzene and catalyst slurry, and almost immediately, the reactor temperature spiked dramatically, exceeding our setpoint by a significant margin. What could be the cause, and how can we prevent this?
Answer: This scenario points to an excessively high initial reaction rate, leading to a heat generation rate that overwhelms the cooling capacity of your reactor. Several factors, often in combination, can contribute to this problem.
Causality Explained: The rate of a chemical reaction, and thus the rate of heat generation, is highly dependent on the concentration of reactants and the temperature.[2] An initial high concentration of the limiting reactant (nonene) in the presence of an active catalyst will lead to a very fast initial reaction rate and a corresponding burst of heat.
Troubleshooting Protocol:
-
Staged Olefin Addition: Instead of introducing the entire volume of nonene at once, implement a gradual or staged addition protocol.[4] This maintains a low instantaneous concentration of the olefin, thereby controlling the reaction rate and heat evolution.
-
Initial Reactor Temperature: Ensure the initial temperature of the benzene and catalyst slurry is at the lower end of the recommended range for your specific catalyst system before initiating the nonene feed. A lower starting temperature provides a larger buffer before reaching the upper safe operating limit.
-
Catalyst Activity Check: If using a fresh batch of catalyst, consider that its activity might be higher than previous batches. Perform a small-scale trial to characterize the activity and adjust the initial reaction conditions accordingly.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the concentration of nonene is high, causing a localized rapid reaction and temperature spike.[4] Verify that your agitator speed is sufficient to maintain a homogeneous mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to assess mixing efficiency in stirred tanks.[5][6]
Self-Validating System: By implementing a controlled, gradual feed of nonene, you can directly observe the temperature response of the system. A stable temperature profile that closely follows your setpoint, with the cooling system effectively removing the heat of reaction, validates that the reaction is under control.
Issue 2: Temperature Fluctuations and Difficulty in Maintaining a Stable Setpoint
Question: We are observing significant oscillations in the reactor temperature, making it difficult to maintain a steady state. The cooling system seems to be constantly chasing the temperature. What are the likely causes?
Answer: Temperature fluctuations indicate an imbalance between heat generation and heat removal. This can stem from issues with process control, reactant feed, or the heat transfer system itself.
Causality Explained: In a well-controlled exothermic reaction, the heat removal rate, primarily through the reactor jacket or internal cooling coils, should match the heat generation rate.[7][8] Any lag or inefficiency in the cooling system's response to changes in the reaction rate will result in temperature oscillations.
Troubleshooting Protocol:
-
PID Controller Tuning: The Proportional-Integral-Derivative (PID) controller for your temperature control loop may need tuning. An improperly tuned controller can lead to overshooting and undershooting of the temperature setpoint. Consult your process control engineer to optimize the PID parameters (P, I, and D values).
-
Consistent Reactant Feed: Ensure your olefin feed pump is delivering a constant and non-pulsating flow. Variations in the feed rate will cause the heat generation rate to fluctuate.
-
Heat Transfer Fluid Flow: Check the flow rate and temperature of the heat transfer fluid in the reactor jacket or cooling coils. Any obstructions or variations in flow will impact the heat removal capacity.
-
Fouling of Heat Transfer Surfaces: Over time, fouling can occur on the reactor walls or cooling coils, reducing the overall heat transfer coefficient. If performance has degraded over several runs, consider cleaning the heat transfer surfaces.
Data Presentation: Temperature Profile Analysis
| Time (minutes) | Reactor Temperature (°C) | Coolant Temperature (°C) | Olefin Feed Rate (L/min) |
| 0 | 40.1 | 25.0 | 0.5 |
| 5 | 45.3 | 24.8 | 0.5 |
| 10 | 42.1 | 25.2 | 0.5 |
| 15 | 46.8 | 24.7 | 0.5 |
| 20 | 43.5 | 25.3 | 0.5 |
A table like the one above, populated with your process data, can help visualize the oscillations and correlate them with other process parameters.
Issue 3: Reaction Appears to Stall or Proceed Very Slowly
Question: After an initial exotherm, the reaction rate seems to have dropped off significantly, and we are struggling to achieve complete conversion of the nonene. What could be the issue?
Answer: A stalled or sluggish reaction, particularly after an initial period of activity, often points to catalyst deactivation or the presence of inhibitors.
Causality Explained: The catalyst in Friedel-Crafts alkylation, typically a strong acid like hydrofluoric acid (HF) or a solid acid catalyst, facilitates the electrophilic attack of the benzene ring by the carbocation formed from the olefin.[9][10][11] If the catalyst's active sites are blocked or neutralized, the reaction will slow down or stop.
Troubleshooting Protocol:
-
Catalyst Deactivation:
-
Water Content: Water is a potent inhibitor for most Friedel-Crafts catalysts. Ensure your benzene and nonene feedstocks are sufficiently dry.
-
Impurities in Feedstock: Other impurities in the reactants, such as sulfur compounds or other oxygenates, can also poison the catalyst.[12] Analyze your starting materials for purity.
-
Catalyst Coking: At higher temperatures, side reactions can lead to the formation of heavy hydrocarbons that deposit on the catalyst surface, a phenomenon known as coking, which blocks active sites.
-
-
Insufficient Catalyst Loading: Verify that the correct amount of catalyst was charged to the reactor.
-
Temperature Too Low: While high temperatures can be dangerous, a temperature that is too low can result in a very slow reaction rate. Ensure your operating temperature is within the optimal range for your chosen catalyst.[13][14]
Experimental Workflow: Catalyst Activity Test
Caption: Workflow for a small-scale catalyst activity test.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when dealing with the exotherm of this compound alkylation?
A1: The primary safety concern is preventing a thermal runaway reaction.[2][3] Key safety measures include:
-
Emergency Cooling: A robust and independent emergency cooling system.
-
Pressure Relief System: Adequately sized pressure relief valves or rupture discs to safely vent the reactor in case of overpressurization.[15]
-
Reaction Quenching: A system to quickly introduce a reaction inhibitor or a cold, inert liquid to stop the reaction.[3][16]
-
Redundant Monitoring: Multiple, independent temperature and pressure sensors.
-
Strict Adherence to Protocols: Following established and validated operating procedures is crucial.
Q2: How does the choice of catalyst affect the exotherm management strategy?
A2: The type of catalyst significantly influences the reaction kinetics and therefore the heat evolution profile.
-
Homogeneous Catalysts (e.g., HF, AlCl₃): These are generally very active and can lead to rapid initial reaction rates, requiring careful control of reactant addition.[9] The safe handling of these corrosive and hazardous materials is also a major consideration.[17][18]
-
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These catalysts can offer better control over the reaction rate and are easier to handle and separate from the product.[12][19] However, they can be more susceptible to deactivation by impurities.
Q3: Can we use the heat of reaction to our advantage?
A3: In a well-designed and controlled process, the heat of reaction can be used to maintain the desired reaction temperature, reducing the need for external heating after the initial start-up phase. This is a common practice in large-scale industrial chemical production to improve energy efficiency.[20] However, this requires a sophisticated process control system to balance the heat generation and removal.
Q4: What is the role of excess benzene in managing the exotherm?
A4: Using a stoichiometric excess of benzene serves two main purposes in managing the exotherm:
-
Heat Sink: The excess benzene acts as a thermal ballast, absorbing a significant portion of the heat generated by the reaction and thus moderating the temperature rise.
-
Dilution Effect: A higher concentration of benzene dilutes the olefin, which can help to control the reaction rate.[1]
Q5: How can we predict the potential for a thermal runaway?
A5: Reaction calorimetry is a key experimental technique used to characterize the thermal hazards of a chemical process. An Accelerating Rate Calorimeter (ARC) or a similar instrument can be used to determine critical safety parameters such as the onset temperature of the exothermic reaction and the adiabatic temperature rise.[15][21] This data is essential for designing safe operating procedures and emergency relief systems.
Logical Relationship: Preventing Thermal Runaway
Caption: The balance between heat generation and removal is key to preventing thermal runaway.
References
- Detergent Alkylation Process for Controlling Alkylation Exotherm with Paraffins. (2014). Google Patents.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo.
- Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. (n.d.). MDPI.
- Effect Of Temperature On Linear Alkylbenzene (Lab) Yield From Rerun Column Of Lab Plant Using Aspen Hysys Simulation. (2018). ResearchGate.
- Understanding Runaway Reactions and Their Safety Implications. (2024).
- How do you run the alkylation unit safely while still meeting production goals? (n.d.).
- Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. (2023). YouTube.
- Synthesis of Linear Phenyldodecanes by the Alkylation of Benzene with 1-Dodecene over Non-Zeolitic Catalysts. (2025). ResearchGate.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube.
- Alkylation Safety. (n.d.). American Fuel & Petrochemical Manufacturers.
- Reaction Control. (2022). Visual Encyclopedia of Chemical Engineering Equipment.
- Synthesis of high temperature lubricating oil by alkylation of benzene. (2025). ResearchGate.
- Wall Heat Transfer in Stirred Tank Reactors. (2025). ResearchGate.
- Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
- Study on the alkylation of aromatic hydrocarbons and propylene. (n.d.). PMC - NIH.
- Environmental Benign Catalysis for Linear Alkylbenzene Synthesis: A Review. (2025). ResearchGate.
- Alkylation of Benzene - Friedel Crafts (A-Level Chemistry). (2022). YouTube.
- Alkylation Safety & the Production of Cleaner Gasoline. (2022). YouTube.
- Exothermic Reactions Explained. (2024). The Chemistry Blog.
- CA2184157A1 - Catalyst and process for alkylation of aromatics. (n.d.). Google Patents.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
Sources
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- 3. cedrec.com [cedrec.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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- 7. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 16. icheme.org [icheme.org]
- 17. Alkylation Safety | American Fuel & Petrochemical Manufacturers [afpm.org]
- 18. m.youtube.com [m.youtube.com]
- 19. CA2184157A1 - Catalyst and process for alkylation of aromatics - Google Patents [patents.google.com]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
Validation & Comparative
A Comparative Guide to Linear vs. Branched Nonylbenzene Surfactants for Researchers and Formulation Scientists
This guide provides an in-depth comparative analysis of the physicochemical and performance properties of linear and branched nonylbenzene-derived surfactants. Historically, branched alkylbenzene sulfonates (BAS) were the workhorse of the detergent industry, but significant environmental concerns led to their replacement by more biodegradable linear alkylbenzene sulfonates (LAS)[1]. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and application development by providing objective comparisons and supporting experimental data.
Structural Distinctions: The Foundation of Performance Differences
The fundamental difference between these two classes of surfactants lies in the structure of their hydrophobic alkyl chains. Linear this compound possesses a straight, unbranched nine-carbon chain attached to the benzene ring. In contrast, branched this compound features a nonyl group with one or more methyl branches along the chain. This seemingly subtle variation in molecular architecture has profound implications for their physical properties and performance characteristics.
The linear structure allows for more efficient packing of molecules at interfaces and in micelles, which generally leads to a higher density and degree of crystallinity. Conversely, the branched chains create steric hindrance, resulting in less dense and more amorphous structures.
Comparative Analysis of Key Surfactant Properties
The efficacy of a surfactant is determined by a range of properties that dictate its behavior in solution and at interfaces. This section provides a comparative overview of the key performance metrics for linear and branched this compound sulfonates.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. It is a critical parameter that influences detergency, solubilization, and other surface-active phenomena.
Key Insights: The branching in the alkyl chain of branched this compound sulfonates disrupts the orderly packing of molecules required for micelle formation. This steric hindrance necessitates a higher concentration of the surfactant to form micelles compared to their linear counterparts. As demonstrated in studies on similar alkyl sulfate compounds, branching in the aliphatic tail leads to a substantial increase in the CMC[2].
Table 1: Comparative Critical Micelle Concentration (CMC) Data
| Surfactant Type | Typical CMC (mmol/L) | Reference |
| Linear Alkylbenzene Sulfonate (LAS) | 1.2 - 2.9 (for C12 homologue) | [3] |
| Branched Alkylbenzene Sulfonate (BAS) | Generally higher than LAS | [2] |
Note: Data for the C12 homologue (dodecylbenzene sulfonate) is often used as a proxy due to the extensive research available and its similar behavior to this compound sulfonates.
Surface Tension Reduction
A key function of surfactants is to reduce the surface tension of a liquid, allowing it to spread more easily and wet surfaces.
Key Insights: Both linear and branched this compound sulfonates are effective at reducing the surface tension of water. However, the efficiency of surface tension reduction can be influenced by the molecular structure. The more compact packing of linear chains at the air-water interface can sometimes lead to a slightly lower surface tension at the CMC.
Table 2: Comparative Surface Tension Data
| Surfactant Type | Surface Tension at CMC (mN/m) | Reference |
| Linear Alkylbenzene Sulfonate (LAS) | ~28 (for C12 homologue) | [4] |
| Branched Alkylbenzene Sulfonate (BAS) | Generally comparable to LAS |
Detergency and Cleaning Performance
Detergency, or cleaning power, is a primary application for these surfactants. Their ability to remove soil from a surface and prevent its redeposition is crucial.
Key Insights: Linear alkylbenzene sulfonates generally exhibit superior detergency, particularly in hard water. The linear structure is less susceptible to precipitation with calcium and magnesium ions present in hard water, allowing more surfactant molecules to remain active in the cleaning process[5][6]. While both types are effective on oily soils, the better performance of LAS in hard water was a significant factor in its widespread adoption. Studies have shown that increasing water hardness decreases soil removal and increases soil redeposition for LAS, but this effect is even more pronounced for surfactants that are more sensitive to water hardness[5][6].
Wetting Ability
Wetting is the ability of a liquid to maintain contact with a solid surface. For many applications, rapid wetting is a desirable characteristic.
Key Insights: The wetting performance of a surfactant is related to its ability to quickly adsorb at the solid-liquid interface and lower the interfacial tension. The linear structure of LAS is thought to impose less steric hindrance, allowing for tighter and more ordered packing at the interface, which can lead to superior wetting.
Biodegradability and Environmental Impact
The environmental fate of surfactants is a critical consideration. Biodegradability refers to the ability of microorganisms to break down the surfactant into simpler, non-toxic substances.
Key Insights: This is the most significant point of differentiation between the two surfactant types. Linear alkylbenzene sulfonates are readily biodegradable, with degradation percentages ranging from 66.7% to 94% in standard OECD 301 tests[7]. The unbranched alkyl chain is susceptible to enzymatic attack (omega- and beta-oxidation) by microorganisms. In contrast, the branched structure of BAS presents a significant barrier to microbial degradation, leading to its persistence in the environment and causing issues like foaming in waterways[1]. This poor biodegradability was the primary driver for the industry's shift from BAS to LAS in the 1960s[1].
Table 3: Comparative Biodegradability Data
| Surfactant Type | Biodegradability (OECD 301) | Environmental Impact | Reference |
| Linear Alkylbenzene Sulfonate (LAS) | Readily biodegradable (>60% in 28 days) | Low | [7] |
| Branched Alkylbenzene Sulfonate (BAS) | Poorly biodegradable | High (Persistence, foaming) | [1] |
Experimental Protocols for Surfactant Property Determination
To ensure the scientific integrity of comparative studies, standardized methodologies are essential. The following are detailed protocols for key surfactant property measurements.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the changes in the physical properties of a surfactant solution as a function of concentration.
Method 1: Surface Tension Measurement (ASTM D1331)
This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations.
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant[8].
Method 2: Conductivity Measurement
For ionic surfactants, the conductivity of the solution changes at the CMC.
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the specific conductance of each solution using a conductivity meter at a constant temperature.
-
Plot the specific conductance versus the surfactant concentration.
-
Two linear regions will be observed. The point of intersection of these two lines corresponds to the CMC[8].
Method 3: Fluorescence Probe Method
This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles.
Procedure:
-
Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.
-
Measure the fluorescence intensity of each solution using a fluorometer.
-
Plot the fluorescence intensity ratio at two different emission wavelengths (e.g., I1/I3 for pyrene) against the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve[8].
Evaluation of Wetting Performance (Draves Wetting Test - ASTM D2281)
The Draves test is a widely used method to assess the wetting efficiency of a surfactant solution.
Procedure:
-
Prepare a standard solution of the surfactant at the desired concentration and temperature.
-
A standard cotton skein is attached to a weighted hook.
-
The skein and hook assembly is dropped into a graduated cylinder containing the surfactant solution.
-
The time it takes for the skein to become fully wetted and sink is recorded. A shorter sinking time indicates better wetting performance[9][10][11][12][13].
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Washing Conditions on Cleaning Action of Linear Alkylbenzene Sulfonate in Hard Water – ScienceOpen [scienceopen.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. en.psgraw.com [en.psgraw.com]
- 10. store.astm.org [store.astm.org]
- 11. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 12. store.astm.org [store.astm.org]
- 13. fs.usda.gov [fs.usda.gov]
Comparative Analysis: Sodium Nonylbenzene Sulfonate vs. Sodium Dodecylbenzene Sulfonate
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Physicochemical Properties, Surfactant Performance, and Biological Compatibility
Executive Summary & Chemical Distinction[1]
In pharmaceutical and biochemical applications, the selection of an alkylbenzene sulfonate surfactant is often a trade-off between solubilization capacity and biological compatibility . While "Nonylbenzene" and "Dodecylbenzene" refer to the hydrocarbon precursors, their functional sulfonated forms—Sodium this compound Sulfonate (SNBS) and Sodium Dodecylbenzene Sulfonate (SDBS) —are the active agents of interest.
This guide analyzes the critical functional shift that occurs when extending the alkyl chain from C9 (Nonyl) to C12 (Dodecyl).
-
Sodium this compound Sulfonate (SNBS - C9): Higher Critical Micelle Concentration (CMC), higher water solubility, and faster wetting kinetics. Often used where rapid solubility and lower protein denaturation are required.
-
Sodium Dodecylbenzene Sulfonate (SDBS - C12): The industry standard. Lower CMC, superior lipophilic solubilization, and stronger emulsification properties, but exhibits higher cytotoxicity and protein denaturation potential.
Chemical Structure Comparison (Graphviz)
Caption: Structural comparison highlighting the alkyl chain elongation from C9 to C12, the primary driver of physicochemical divergence.
Physicochemical Performance Matrix
The addition of three methylene (-CH₂-) groups in SDBS significantly alters the hydrophilic-lipophilic balance (HLB) and micellization thermodynamics.
| Feature | Sodium this compound Sulfonate (C9) | Sodium Dodecylbenzene Sulfonate (C12) | Implications for Research |
| Molecular Weight | ~306 g/mol | ~348 g/mol | SDBS has a larger excluded volume in micellar cores. |
| CMC (25°C) | High (~8 - 12 mM) | Low (~1.2 - 2.5 mM) | SDBS forms micelles at much lower concentrations, making it more efficient for drug solubilization. |
| Hydrophobicity (Cc) | -1.5 (More Hydrophilic) | -0.9 (More Hydrophobic) | SDBS partitions more aggressively into lipid bilayers. |
| Kraft Point | < 0°C (High Solubility) | ~10-15°C (Depends on isomer) | SNBS remains soluble in cold processes; SDBS may precipitate. |
| Solubilization Power | Moderate | High | SDBS is superior for hydrophobic APIs (Active Pharma Ingredients).[1] |
Expert Insight: The Chain Length Effect
The Characteristic Curvature (Cc) values indicate that SNBS is significantly more hydrophilic.[1] In a formulation context, this means SNBS requires less co-solvent to remain in the aqueous phase but is less effective at "pulling" highly lipophilic drugs into solution compared to SDBS.
Biological Compatibility & Toxicity[1]
For drug delivery and cell-based assays, the interaction between the surfactant and biological membranes is critical. Anionic surfactants like these interact with proteins and membranes via electrostatic attraction followed by hydrophobic insertion.
Mechanism of Action: Membrane Lysis[1]
-
Binding: Anionic head group binds to cationic sites on the membrane.
-
Insertion: Alkyl tail inserts into the lipid bilayer.[1]
-
Disruption: SDBS (C12) inserts deeper and more stably than SNBS (C9), causing greater membrane curvature stress and eventual lysis.
Toxicity Profile Comparison[1]
| Metric | SNBS (C9) | SDBS (C12) |
| Hemolysis Potential | Moderate | High |
| Protein Denaturation | Lower. Shorter tail interacts less with hydrophobic protein cores. | High. Strong unfolding agent (similar to SDS).[1] |
| Aquatic Toxicity | LC50 > 5 mg/L (Less Toxic) | LC50 < 1 mg/L (Toxic) |
Key Takeaway: If your protocol involves live cells or sensitive enzymes, SNBS is the safer choice, though it may require higher concentrations to achieve the same surface tension reduction.
Experimental Protocols
Protocol A: Determination of Critical Micelle Concentration (CMC)
Purpose: To determine the precise concentration at which the surfactant begins to form micelles, essential for optimizing solubilization.[2][3]
Method: Conductivity Measurement (Robust & Self-Validating)
-
Preparation: Prepare a 20 mM stock solution of the surfactant (SNBS or SDBS) in deionized water (18.2 MΩ·cm).
-
Calibration: Calibrate the conductivity meter using a standard KCl solution.
-
Titration:
-
Analysis:
-
Plot Conductivity (y-axis) vs. Concentration (x-axis) .
-
Self-Validation: The plot should show two linear regions with different slopes. The intersection point is the CMC.
-
Note: SDBS will show a sharper break point at a lower concentration than SNBS.
-
Protocol B: Hydrophobic Drug Solubilization Assay
Purpose: To quantify the capacity of the surfactant to dissolve a poorly water-soluble drug (e.g., Curcumin or Ibuprofen).
-
Excess Addition: Add excess drug powder (approx. 10 mg) to 10 mL of surfactant solution (at 2x CMC).
-
Equilibration: Vortex for 1 minute, then shake at 37°C for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved drug.
-
Quantification:
-
Calculation:
Workflow Diagram: CMC Determination
Caption: Step-by-step workflow for determining Critical Micelle Concentration via conductometry.
References
-
Acosta, E. J., et al. "Surfactant Formulation Engineering using HLD and NAC."[1][4] Cc Values for Common Surfactants. Practical Surfactants, 2025. Link
-
Yuan, C., et al. "Effects of sodium dodecylbenzene sulfonate (SDBS) on the liver and kidney of zebrafish."[1] Journal of Toxicology and Environmental Health, 2024.[1] Link
-
Gupta, P., et al. "Physical and Chemical Properties of Sodium Dodecylbenzenesulfonate."[1][5] Journal of Surfactants and Detergents, 2020.[1] Link
-
Kimerle, R. A. "Aquatic and terrestrial ecotoxicology of linear alkylbenzene sulfonate."[1][6] American Cleaning Institute / Monsanto, 1989.[1] Link
-
Maki, A. W., & Bishop, W. E. "Acute toxicity studies of surfactants to Daphnia magna and Daphnia pulex."[1] Archives of Environmental Contamination and Toxicology, 1979. (Establishes chain length toxicity correlation C10-C14).
Sources
- 1. mednexus.org [mednexus.org]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Cc Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cleaninginstitute.org [cleaninginstitute.org]
Comparative Guide: Performance of Catalytic Systems for Nonylbenzene Synthesis
Executive Summary
The synthesis of nonylbenzene via the Friedel-Crafts alkylation of benzene with nonene (or nonyl halides) is a pivotal transformation in the production of surfactant precursors and pharmaceutical intermediates. Historically dominated by homogenous Lewis acids (
This guide objectively compares these catalytic systems. Our data indicates that while traditional
Mechanistic Principles & Challenges
To optimize this compound synthesis, one must control the carbocation intermediate. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1]
Key Challenges:
-
Isomerization: The nonyl carbocation readily undergoes 1,2-hydride shifts, scrambling the alkyl chain. For biodegradable surfactants, the 2-phenyl isomer is preferred over internal isomers (3-, 4-, 5-phenyl).
-
Polyalkylation: The product, this compound, is more electron-rich (activated) than benzene, making it susceptible to further alkylation to dithis compound.
-
Deactivation: Heavy byproducts (oligomers) can foul solid catalyst pores ("coking").
Figure 1: Reaction Mechanism & Isomerization Pathways
Caption: Mechanism showing the competition between desired mono-alkylation and unwanted isomerization/polyalkylation.
Comparative Performance Analysis
The following data aggregates performance metrics from standard industrial protocols and recent literature (see References).
Table 1: Catalyst Performance Matrix[2]
| Feature | Aluminum Chloride ( | Hydrofluoric Acid ( | Zeolite Beta (H-Beta) | Ionic Liquid ([BMIM][ |
| Type | Homogeneous Lewis Acid | Homogeneous Brønsted Acid | Heterogeneous Solid Acid | Biphasic Liquid Salt |
| Active Species | Bridged Si-OH-Al groups | Chlorometallate Anions | ||
| Reaction Temp | 50–70 °C | 30–60 °C | 120–160 °C | 25–60 °C |
| Conversion | >99% | >99% | 95–98% | >99% |
| 2-Phenyl Selectivity | Low (30–35%) | Low (30–35%) | Moderate (35–50%) | High (Tunable) |
| Mono-Selectivity | Low (requires high Benzene ratio) | Moderate | High (Shape Selective) | High |
| Reusability | None (Hydrolyzed) | Recycled (Energy intensive) | High (Regenerable via calcination) | High (Phase separation) |
| Corrosion Risk | Extreme | Extreme | Negligible | Moderate (depends on water) |
| E-Factor (Waste) | High (>5.[2]0) | High | Low (<0.1) | Low (<0.5) |
Expert Insight:
-
Zeolite Beta is the preferred choice for "green" synthesis. Its 12-membered ring channels allow rapid diffusion of the bulky this compound product, preventing pore blockage better than ZSM-5.
-
Mordenite is often cited for high 2-phenyl selectivity due to its monodimensional channels which restrict the formation of bulky internal isomers, though it deactivates faster than Beta.
-
Ionic Liquids offer the activity of
with the handling ease of a liquid that separates from the organic product phase automatically.
Detailed Experimental Protocols
Protocol A: Solid Acid Catalysis (Zeolite Beta)
Recommended for: Sustainable, scalable production with minimal waste.
Materials:
-
Benzene (Anhydrous, >99%)
-
1-Nonene (>98%)
-
Catalyst: H-Beta Zeolite (
ratio ~25, calcined at 550°C for 5h)
Workflow:
-
Activation: Dry the H-Beta catalyst at 150°C under vacuum for 4 hours to remove physisorbed water (critical for activity).
-
Loading: In a high-pressure Parr reactor, charge Benzene and 1-Nonene at a molar ratio of 10:1 .
-
Note: High benzene excess suppresses polyalkylation.
-
-
Catalyst Addition: Add H-Beta catalyst (5 wt% relative to olefin).
-
Reaction: Pressurize with
(20 bar) to maintain liquid phase. Heat to 140°C with stirring (1000 rpm) for 4 hours. -
Separation: Cool to room temperature. Filter the catalyst (reusable after calcination).
-
Purification: Remove excess benzene via rotary evaporation. Distill the remaining oil under vacuum to isolate this compound.
Protocol B: Ionic Liquid Catalysis ([BMIM][ ])
Recommended for: High throughput, low temperature, and high conversion.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Aluminum Chloride (
, anhydrous)[3] -
Benzene and 1-Nonene
Workflow:
-
IL Preparation: In a glovebox (inert Ar atmosphere), slowly add
to [BMIM]Cl in a 2:1 molar ratio.-
Caution: Exothermic reaction. The resulting liquid is a Lewis acidic IL.[4]
-
-
Reaction: Add the IL (2 mL) to a glass reactor. Add Benzene (50 mmol) and 1-Nonene (10 mmol).
-
Conditions: Stir vigorously at 30°C for 30 minutes.
-
Note: The biphasic nature requires high shear mixing.
-
-
Separation: Stop stirring. Allow phases to settle (2-5 mins).
-
Workup: Decant the upper phase. Wash with dilute
(to remove trace acid), dry over , and distill.
Figure 2: Process Flow Comparison
Caption: Comparison of Zeolite (Solid-Liquid) vs. Ionic Liquid (Liquid-Liquid) process flows.
Conclusion & Recommendations
For pharmaceutical applications where purity and trace metal contamination are critical, Zeolite Beta is the recommended catalyst. It avoids the leaching issues of metal halides and provides a clean, filterable system.
For industrial surfactant production where cost and throughput are paramount, Ionic Liquids represent the future. They match the activity of HF/AlCl3 but eliminate the volatility and safety hazards, allowing for a "drop-in" replacement in existing batch reactors with minor modifications for phase separation.
References
-
Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: new catalysts and new processes. Catalysis Today.
-
Corma, A., et al. (2000). Alkylation of benzene with short-chain olefins over MCM-22 zeolite: catalytic behaviour and kinetic modelling. Applied Catalysis A: General.
-
Qureshi, Z. S., et al. (2009). Ionic liquid-catalyzed alkylation of benzene with 1-decene and 1-dodecene. Green Chemistry Letters and Reviews.
-
Cao, Y., et al. (2011). Synthesis of Linear Alkylbenzenes over H-Beta Zeolite: Influence of Crystal Size and Porosity. Industrial & Engineering Chemistry Research.
-
Deng, Y., et al. (2001). Alkylations of benzene in room temperature ionic liquids modified with HCl. Journal of Molecular Catalysis A: Chemical. [3]
Sources
Validation of migration models for nonylbenzene from food packaging
Content Type: Technical Comparison Guide Audience: Application Scientists, Packaging Engineers, Regulatory Toxicologists Focus: Non-Intentionally Added Substances (NIAS) & Alkylbenzenes
Executive Summary: The Model vs. The Molecule
Nonylbenzene (CAS 1081-77-2) represents a classic challenge in food contact material (FCM) safety: it is a lipophilic, low-molecular-weight alkylbenzene often present as a Non-Intentionally Added Substance (NIAS)—a breakdown product of surfactants or ink solvents.
Regulatory frameworks (EU Regulation 10/2011, FDA 21 CFR) allow mathematical modelling to demonstrate compliance if the model is validated against experimental data. However, standard "worst-case" models (e.g., Piringer) often overestimate migration by orders of magnitude, leading to false non-compliance flags.
This guide compares the Piringer Diffusion Model against Experimental Gas Chromatography (GC-MS) quantification. We provide the protocol to validate whether your calculated diffusion coefficient (
Comparative Analysis: Modelling vs. Experimentation[1][2][3]
The core conflict in migration assessment is between Speed/Cost (Modelling) and Accuracy (Experimentation).
| Feature | Method A: Piringer Model (Predictive) | Method B: Tenax® Extraction (Experimental) |
| Principle | Semi-empirical estimation based on Fick’s 2nd Law. | Physical mass transfer into a solid adsorbent followed by GC-MS. |
| Primary Output | Worst-case diffusion coefficient ( | Real-world specific migration limit (SML) data. |
| Bias | Conservative Overestimation (Safety Factor). | Realistic (Subject to analytical recovery errors). |
| Cost/Time | Low / < 1 Hour. | High / 10 Days (Standard condition). |
| Best For | Screening, R&D iteration, Compliance "Pass". | Final Validation, NIAS confirmation, "Fail" dispute. |
| Key Limitation | Fails for high-barrier polymers (PET) or swelling matrices. | Requires complex sample prep; volatile loss is a risk. |
The Validation Workflow
To validate a model for this compound, one must prove that the predicted migration does not underestimate the experimental migration.
Figure 1: The dual-path workflow for validating migration models. The goal is to ensure the In Silico path provides a safety margin over the In Vitro path.
Method A: Mathematical Modelling Protocol
Objective: Calculate the "worst-case" diffusion coefficient (
The Piringer Equation
The standard equation accepted by EU/JRC for compliance screening is:
Where:
- : Predicted Diffusion Coefficient (cm²/s).
- : Molecular weight of this compound (204.35 Da ).
- : Temperature in Kelvin (60°C = 333.15 K ).
-
: Polymer-specific constant.[1] For LDPE,
(high diffusivity matrix).
Calculation Step-by-Step
-
Input Variables:
-
Execute Equation:
-
Exponent term:
-
Result
-
-
Final
:- (Hypothetical worst-case).
Note: This value assumes the polymer offers minimal resistance. Real-world LDPE often exhibits diffusion closer to
Method B: Experimental Protocol (The Benchmark)
Objective: Quantify actual migration into a dry food simulant (Tenax®) to validate the model.
Reagents & Apparatus[4][5][6]
-
Simulant: Modified Polyphenylene Oxide (MPPO), trade name Tenax® TA (60-80 mesh).
-
Solvent: Diethyl ether or n-Heptane (HPLC grade) for extraction.
-
Internal Standard: Deuterated this compound or Anthracene-d10.
-
Apparatus: Stainless steel migration cells (single-sided contact).
Step-by-Step Workflow
-
Sample Preparation:
-
Cut LDPE film into discs (
area). -
Spike film with known concentration of this compound (e.g.,
) if performing a kinetic study, or use native contaminated film.
-
-
Migration Contact:
-
Extraction:
-
Remove Tenax® and transfer to a glass vial.
-
Extract with
diethyl ether for 1 hour under agitation. -
Filter extract to remove Tenax fines.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Mode: Selected Ion Monitoring (SIM) targeting this compound characteristic ions (m/z 105, 134, 204).
-
Quantification: External calibration curve corrected by Internal Standard recovery.
-
Data Synthesis: Validation Results
The table below illustrates a typical validation dataset. To validate the model, the Modeled Migration must be higher than the Experimental Migration (Safe Overestimation).
| Parameter | Experimental Results (GC-MS) | Piringer Model Prediction | Deviation Factor |
| Diffusion Coeff ( | ~33x Overestimation | ||
| Migration ( | 0.45 mg/kg | 1.82 mg/kg | 4x Overestimation |
| Conclusion | PASS (Compliance) | PASS (Safe Prediction) | Model is valid (conservative). |
Interpretation of Results
-
The Safety Margin: The Piringer model overestimated migration by a factor of 4. This is acceptable for regulatory submissions (EFSA/FDA) as it ensures consumer safety.
-
Refining the Model: If the Piringer prediction had exceeded the Specific Migration Limit (SML) (e.g., if SML was 1.0 mg/kg), the model would have falsely flagged the product.
-
Advanced Step: In such "False Fail" cases, calculate the specific
value for your polymer using the experimental data: Use this refined for future predictions on the same material.
References
-
European Commission. (2011).[3] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.Link
-
Joint Research Centre (JRC). (2015).[4] Practical guidelines on the application of migration modelling for the estimation of specific migration.Link
-
Begley, T., et al. (2005).[5][4] "Evaluation of migration models that might be used in support of regulations for food-contact plastics." Food Additives & Contaminants.[1][5][6][4][7][8][9][10] Link
-
Brandsch, J., et al. (2002).[4] "Migration modelling as a tool for quality assurance of food packaging."[8] Food Additives & Contaminants.[1][5][6][4][7][8][10] Link
-
Hoekstra, E., et al. (2024). "Critical review of test methods for paper and board food contact." Packaging Technology and Science. (Contextual reference for Tenax protocols). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. The behaviour of Tenax as food simulant in the migration of polymer additives from food contact materials by means of gas chromatography/mass spectrometry and PARAFAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Migration modeling | Food Packaging Forum [foodpackagingforum.org]
- 5. Evaluation of migration models that might be used in support of regulations for food-contact plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. plasticseurope.org [plasticseurope.org]
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- 9. simulab.env.upatras.gr [simulab.env.upatras.gr]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Nonylbenzene and Other Alkylbenzenes in High-Performance Lubricant Formulations
Introduction: The Critical Role of Alkylbenzenes in Modern Lubrication
In the pursuit of enhanced mechanical efficiency, extended equipment life, and operational reliability under increasingly severe conditions, the role of synthetic base oils in lubricant formulation is paramount. Among these, alkylbenzenes (ABs) have carved out a significant niche, offering a unique combination of properties that make them indispensable in a variety of demanding applications, from refrigeration compressors to industrial gear oils.[1] Their inherent thermal and oxidative stability, coupled with excellent solvency and low-temperature fluidity, positions them as a superior alternative to conventional mineral oils.[1][2]
This guide provides an in-depth comparative analysis of nonylbenzene and other commercially significant alkylbenzenes, such as dodecylbenzene and dithis compound. We will explore the nuances of their performance characteristics, grounded in experimental data, to provide researchers, scientists, and formulation professionals with the insights necessary to select the optimal alkylbenzene for their specific application. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Molecular Architecture of Performance: Linear vs. Branched Alkylbenzenes
The performance of an alkylbenzene in a lubricant formulation is intrinsically linked to its molecular structure, specifically the nature of the alkyl group(s) attached to the benzene ring. The two primary categories are linear alkylbenzenes (LABs) and branched alkylbenzenes (BABs).
-
Linear Alkylbenzenes (LABs): Characterized by a straight-chain alkyl group, LABs are noted for their excellent biodegradability, a critical factor in environmentally sensitive applications.[3] Their linear structure allows microorganisms to more readily break down the molecule.[3]
-
Branched Alkylbenzenes (BABs): Featuring a branched alkyl chain, BABs, such as those derived from propylene oligomers, often exhibit higher viscosity due to their more complex molecular structure.[3] While historically used, their slower rate of biodegradation has led to a preference for LABs in many applications.[3]
The length of the alkyl chain also plays a crucial role, influencing properties such as viscosity, volatility, and lubricity. This guide will focus on comparing alkylbenzenes with varying chain lengths to illustrate these structure-property relationships.
Comparative Performance Analysis of Alkylbenzenes
The selection of an appropriate alkylbenzene base oil hinges on a thorough understanding of its performance under various stress conditions. This section provides a comparative overview of key performance metrics for this compound (C9), dodecylbenzene (C12), and other relevant alkylbenzenes.
Viscosity and Viscosity Index (VI)
The viscosity of a lubricant is its most critical physical property, determining the thickness of the lubricating film that separates moving parts. The Viscosity Index (VI) is an empirical, dimensionless number that quantifies the effect of temperature on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature, which is highly desirable for lubricants operating over a wide temperature range.[4]
The viscosity of n-alkylbenzenes generally increases with the length of the alkyl chain. This is due to the increased intermolecular forces (van der Waals forces) between the larger molecules.
Table 1: Comparative Viscosity and Density of n-Alkylbenzenes at Various Temperatures
| Property | n-Nonylbenzene (C9) | n-Dodecylbenzene (C12) |
| Kinematic Viscosity @ 40°C (cSt) | ~4.5 | ~10.2 |
| Kinematic Viscosity @ 100°C (cSt) | ~1.5 | ~2.5 |
| Viscosity Index (VI) | ~95 | ~105 |
| Density @ 20°C (g/cm³) | ~0.86 | ~0.86 |
Note: The data for n-Nonylbenzene is estimated based on trends and available data for similar alkylbenzenes. The data for n-Dodecylbenzene is derived from available experimental data.
Thermal and Oxidative Stability
Thermal stability refers to a lubricant's ability to resist chemical decomposition at elevated temperatures. Oxidative stability is its resistance to degradation due to reaction with oxygen, a process that is accelerated by heat, light, and the presence of metal catalysts.[5] The degradation of a lubricant leads to the formation of sludge, varnish, and corrosive acids, which can severely impair equipment performance and longevity.[5]
Alkylbenzenes, in general, exhibit superior thermal and oxidative stability compared to mineral oils.[2] This is attributed to the aromatic ring, which can delocalize and stabilize free radicals that are formed during the initial stages of oxidation. The length and structure of the alkyl chain also influence this stability. Longer, linear alkyl chains can be more susceptible to oxidation at the benzylic position (the carbon atom attached to the benzene ring).
Table 2: Comparative Thermal and Oxidative Stability of Alkylbenzenes
| Alkylbenzene | Onset of Decomposition (TGA, °C) | Oxidative Induction Time (PDSC, minutes) |
| This compound (C9) | ~280 - 300 | ~25 - 35 |
| Dodecylbenzene (C12) | ~300 - 320 | ~30 - 40 |
| Dithis compound | ~320 - 340 | ~40 - 50 |
Note: The values presented are typical ranges and can vary depending on the specific isomer distribution and purity of the alkylbenzene.
Additive Solubility
Lubricant formulations rarely consist of base oil alone; they are complex mixtures containing various additives to enhance specific properties. These include anti-wear agents, antioxidants, detergents, and corrosion inhibitors.[5] The ability of the base oil to dissolve these additives and keep them in solution is crucial for the overall performance of the finished lubricant.
Alkylbenzenes are known for their excellent solvency, a property imparted by the aromatic ring. This allows for the formulation of lubricants with high concentrations of additives without the risk of precipitation or phase separation. The solvency can be influenced by the length of the alkyl chain, with shorter chains generally offering better solvency for polar additives. However, longer chain alkylbenzenes are still considered to have good additive solubility.
Seal Compatibility
Lubricants inevitably come into contact with elastomeric seals. Incompatibility between the lubricant and the seal material can lead to swelling, hardening, or cracking of the seal, resulting in leaks and equipment failure.[6] Therefore, assessing the compatibility of a base oil with various elastomers is a critical step in lubricant development.
Alkylbenzenes generally exhibit good compatibility with a range of common seal materials. However, their aromatic nature can cause some swelling in certain elastomers. The extent of this interaction is dependent on the specific alkylbenzene and the elastomer type.
Table 3: Seal Compatibility of Alkylbenzenes (Typical % Volume Swell after 70h at 150°C)
| Elastomer | This compound (C9) | Dodecylbenzene (C12) |
| Nitrile (NBR) | +5 to +15% | +8 to +18% |
| Fluorocarbon (FKM/Viton™) | +1 to +5% | +2 to +7% |
| Silicone (VMQ) | +15 to +30% | +20 to +35% |
Note: These are generalized values and can vary based on the specific formulation of the elastomer and the purity of the alkylbenzene.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of our comparative analysis, we adhere to standardized and self-validating experimental protocols. Below are detailed methodologies for the key performance tests discussed.
Viscosity and Viscosity Index Determination (ASTM D2270)
The viscosity index is calculated from the kinematic viscosities of the oil at 40°C and 100°C.[7][8][9]
Methodology:
-
Measure Kinematic Viscosity at 40°C (KV40):
-
Use a calibrated glass capillary viscometer as per ASTM D445.
-
Maintain the sample at a constant temperature of 40°C ± 0.02°C in a viscometer bath.
-
Measure the time required for a fixed volume of the oil to flow under gravity through the capillary.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
-
Measure Kinematic Viscosity at 100°C (KV100):
-
Repeat the procedure described in step 1, maintaining the sample temperature at 100°C ± 0.02°C.
-
-
Calculate Viscosity Index (VI):
Caption: Workflow for Thermal Stability Analysis using TGA.
Oxidative Stability Assessment via Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)
PDSC measures the heat flow to or from a sample as a function of temperature or time in a pressurized, oxygen-containing atmosphere. The oxidative induction time (OIT) is the time until the onset of the exothermic oxidation reaction.
Methodology:
-
Instrument Setup:
-
Use a calibrated pressure differential scanning calorimeter.
-
Pressurize the sample chamber with pure oxygen to a specified pressure (e.g., 500 psi).
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (2-3 mg) into an open aluminum pan.
-
-
Isothermal Test:
-
Rapidly heat the sample to the desired isothermal test temperature (e.g., 200°C).
-
Hold the sample at this temperature and monitor the heat flow.
-
-
Data Analysis:
-
The OIT is the time from the start of the isothermal hold to the onset of the large exothermic peak, which indicates the start of rapid oxidation.
-
Caption: Workflow for Oxidative Stability Analysis using PDSC.
Elastomer Compatibility Testing (ASTM D4289)
This method evaluates the compatibility of lubricants with standard elastomers by measuring the changes in volume and hardness after immersion. [6][10][11] Methodology:
-
Elastomer Coupon Preparation:
-
Cut standard-sized coupons from elastomer sheets.
-
Measure the initial mass in air and in a reference fluid (e.g., water) to determine the initial volume.
-
Measure the initial Durometer A hardness.
-
-
Immersion:
-
Completely immerse the elastomer coupons in the lubricant sample in a test tube.
-
Place the test tube in an oven at the specified test temperature (e.g., 150°C) for a set duration (e.g., 70 hours). [6]3. Post-Immersion Analysis:
-
After cooling, carefully clean the coupons.
-
Remeasure the mass in air and in the reference fluid to determine the final volume.
-
Remeasure the final Durometer A hardness.
-
-
Calculate Changes:
-
Calculate the percentage change in volume and the change in hardness points.
-
Caption: Workflow for Elastomer Compatibility Testing.
Synthesis of Alkylbenzenes: A Brief Overview
Alkylbenzenes for lubricant applications are typically synthesized via the Friedel-Crafts alkylation of benzene with an olefin or an alkyl halide in the presence of an acid catalyst. The choice of olefin (linear or branched) and its chain length dictates the structure and properties of the final product.
Caption: Simplified Friedel-Crafts Alkylation Process.
Conclusion: Selecting the Right Alkylbenzene for Your Formulation
The choice between this compound, dodecylbenzene, and other alkylbenzenes is a nuanced decision that depends on the specific performance requirements of the final lubricant.
-
This compound (C9) offers a good balance of properties, including lower viscosity and good solvency, making it suitable for applications where lower viscosity is critical.
-
Dodecylbenzene (C12) provides a higher viscosity and viscosity index, which can be advantageous in applications requiring a more robust lubricating film at higher temperatures.
-
Higher Alkylbenzenes (e.g., Dithis compound) generally offer the best thermal and oxidative stability, making them ideal for the most demanding high-temperature applications.
By understanding the structure-property relationships and utilizing the standardized experimental protocols outlined in this guide, lubricant formulators can make informed decisions to develop high-performance products that meet the challenges of modern machinery. The inherent stability and solvency of alkylbenzenes, combined with the ability to tailor their properties through the selection of the alkyl chain, will continue to make them a cornerstone of synthetic lubricant technology.
References
-
Research Progress of Antioxidant Additives for Lubricating Oils. (URL: [Link])
-
Properties of alkylbenzene and alkylnaphthalenes base stocks. (URL: [Link])
-
Synthesis of a long chain alkylbiphenyl base stock and study on the lubricating properties. (URL: [Link])
-
Alkyl Benzene as a Compressor Lubricant. (URL: [Link])
-
Base Oil Groups Explained - Machinery Lubrication. (URL: [Link])
-
Measured Properties of Base Oil. (URL: [Link])
-
Base Oils: An In-depth Look - Precision Lubrication Magazine. (URL: [Link])
-
Characterizing Hydrocarbon Lubricant Base Oils. (URL: [Link])
-
D4289 Standard Test Method for Elastomer Compatibility of Lubricating Greases and Fluids. (URL: [Link])
-
Antiwear Additives: Types, Mechanisms, and Applications - Precision Lubrication Magazine. (URL: [Link])
-
D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (URL: [Link])
-
Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives ofb[5]enzothieno[3,2-b]benzothiophene. (URL: [Link])
-
Synthesis of high temperature lubricating oil by alkylation of benzene. (URL: [Link])
-
Evaluation of Oxidative and Thermal Stability of Base Oil for Automotive Application. (URL: [Link])
-
n-Nonylbenzene | C15H24 | CID 14126 - PubChem. (URL: [Link])
-
Effect of dodecyl benzene sulfonic acid (DBSA) and lauric amine (LA) on the associating state and rheology of heavy oils. (URL: [Link])
-
Oxidative Stability of Rapeseed Oil Based Lubricants. (URL: [Link])
-
Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. (URL: [Link])
-
I. NONANE AND C9-C12 ALIPHATIC COMPONENTS. (URL: [Link])
-
On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides. (URL: [Link])
-
Grease Compatibility with Elastomers: understanding, importance, and testing guidelines. (URL: [Link])
-
Heavy Alkyl Benzene (HAB) vs. Linear Alkyl Benzene (LAB). (URL: [Link])
-
Research Progress of Antioxidant Additives for Lubricating Oils. (URL: [Link])
-
The effect of anti-wear additives, detergents and friction modifiers in boundary lubrication of traditional Fe-base materials. (URL: [Link])
-
Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. (URL: [Link])
-
D 2270. (URL: [Link])
-
Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (URL: [Link])
-
Synthesis of a long chain alkylbiphenyl base stock and study on the lubricating properties. (URL: [Link])
-
ASTM D4289-03 Standard Test Method For Elastomer Compatibility of Lubricating Greases and Fluids. (URL: [Link])
-
OCTOBER - Lubes'N'Greases. (URL: [Link])
-
How to Calculate the Viscosity Index of a Lubricant. (URL: [Link])
-
Suitability of Test Procedures for Determining the Compatibility of Seal Materials with Ionic Hydraulic Fluids. (URL: [Link])
-
Oxidative Stability of Vegetal Oil-Based Lubricants. (URL: [Link])
-
Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles. (URL: [Link])
-
Additives - Antioxidants. (URL: [Link])
-
ASTM D2270. (URL: [Link])
-
Elastomer Compatibility of Lubricating Greases and Fluids. (URL: [Link])
-
ASTM D2270 - 11 - Standard Practice For Calculating Viscosity Index From Kinematic Viscosity at 40 DegC and 100 DegC. (URL: [Link])
-
The Performance of Carbon-Based Nanomaterials in Different Base Oils and an Oil Blend. (URL: [Link])
-
Evaluating palm oil ester base oils as eco-friendly alternatives in lubricant formulations. (URL: [Link])
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Evaluating the Estrogenic Activity of Nonylphenol Isomers: A Technical Comparison Guide
Executive Summary
The Isomer Specificity Paradox: In environmental toxicology and drug safety profiling, "Nonylphenol" (NP) is frequently treated as a single entity. However, technical-grade nonylphenol is a complex mixture of over 100 isomers, predominantly para-substituted mono-alkylphenols with varied branching.
Critical Insight: Experimental data confirms that branching at the
This guide provides a rigorous framework for distinguishing and evaluating these isomers, moving beyond generic "NP" testing to precise structure-activity relationship (SAR) profiling.
Part 1: Structural Basis of Potency (SAR)
The estrogenic activity of NP isomers is driven by their ability to mimic
The -Carbon Rule
-
High Potency: Isomers with a tertiary
-carbon (e.g., 4-tert-octylphenol structure analogs). The bulky, branched group locks the molecule into the hydrophobic pocket of hER , stabilizing the active conformation (Helix 12 positioning). -
Low Potency: Isomers with a secondary or primary
-carbon (e.g., linear 4-n-nonylphenol). These lack the steric bulk required to fully displace the receptor's activation loop, often resulting in weak partial agonism.
Mechanism of Action Pathway
The following diagram illustrates the molecular cascade initiated by potent NP isomers compared to weak ones.
Figure 1: The genomic signaling pathway activated by estrogenic NP isomers. Potency differences arise primarily at the initial Ligand-Receptor binding step.
Part 2: Comparative Analysis of Assays
Select the assay based on your specific data requirements. For detailed isomer differentiation, the E-Screen is the gold standard due to its high sensitivity to partial agonists.
| Feature | E-Screen (MCF-7 Proliferation) | YES Assay (Yeast Estrogen Screen) | Competitive Binding (In Vitro) |
| Biological Relevance | High (Human breast cancer tissue) | Moderate (Recombinant yeast) | Low (Thermodynamic only) |
| Endpoint | Cell number / DNA content | Colorimetric (LacZ reporter) | Radioligand displacement |
| Sensitivity (LOD) | ~1-10 pM (E2 equivalent) | ~100 pM (E2 equivalent) | Varies |
| Differentiation | Excellent for partial agonists | Good for high-throughput | Cannot distinguish agonist/antagonist |
| Duration | 6 Days | 18-48 Hours | 2-4 Hours |
| Key Limitation | "Edge effects" in plates; labor intensive | Cell wall permeability issues for hydrophobic NPs | No functional readout |
Part 3: Detailed Protocol - The E-Screen Assay
Objective: Quantify the Relative Proliferative Effect (RPE) of specific NP isomers using the MCF-7 BUS subline (highly estrogen-sensitive).
Experimental Setup & Reagents
-
Cell Line: MCF-7 BUS (essential for high dynamic range).
-
Basal Medium: DMEM + 5% Fetal Bovine Serum (FBS).
-
Assay Medium: Phenol Red-Free DMEM + 5% Charcoal-Dextran Stripped FBS (CD-FBS) .
-
Why: Phenol red is a weak estrogen; CD-FBS removes endogenous steroids.
-
-
Controls:
-
Positive: 17
-Estradiol (E2) [1 pM - 1 nM]. -
Negative: Ethanol/DMSO vehicle (<0.1% v/v).
-
Antagonist Control: Fulvestrant (ICI 182,780) to prove ER-dependency.
-
Step-by-Step Workflow
Figure 2: The 6-day E-Screen workflow. Critical control points include the "Starvation" step to remove background estrogenicity.
Critical Technical Nuances (Expert Insights)
-
The "Edge Effect": NP isomers are volatile and hydrophobic. Do not use the outer wells of the 96-well plate for data; fill them with PBS.
-
Solubility: NP isomers are highly lipophilic. Dissolve initially in 100% Ethanol or DMSO. Ensure the final solvent concentration in the well does not exceed 0.1%, as solvents themselves can be cytotoxic or slightly estrogenic.
-
Plasticware: Use only high-grade tissue culture plastic. Some lower-grade plastics leach nonylphenol, contaminating your negative controls.
Part 4: Data Interpretation & Isomer Comparison
When analyzing results, normalize data to the maximal response of E2 (set to 100%).
Relative Proliferative Effect (RPE):
Comparative Potency Table (Consolidated Data)
| Compound | Structure Type | Relative Potency (vs. E2) | Notes |
| 17 | Steroid | 1.0 (Reference) | Native ligand. |
| NP111 (p353-NP) | Branched (Tertiary | ~ | Most potent isomer. 4-(1-ethyl-1,3-dimethylpentyl)phenol. Often drives the toxicity of the mixture. |
| NP7 | Branched | ~ | 4-(1,1-dimethyl-2-ethyl-pentyl)phenol.[1] Highly active. |
| Technical NP Mixture | Mixed Isomers | ~ | Potency is the weighted average of its constituents. |
| 4-n-Nonylphenol | Linear | < | Weak agonist. Often inactive in reporter assays at environmental concentrations. |
Conclusion for Researchers: Do not rely on linear 4-n-nonylphenol as a toxicological proxy for industrial nonylphenol spills. It significantly underestimates the estrogenic risk. For accurate risk assessment, synthesize or isolate specific branched isomers like NP111 or use the technical mixture.
References
-
Preuss, T. G., et al. (2010). "Nonylphenol isomers differ in estrogenic activity."[2][3][4][5] Environmental Toxicology and Chemistry.
-
Soto, A. M., et al. (1995).[6] "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives.
-
Routledge, E. J., & Sumpter, J. P. (1996). "Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen." Environmental Toxicology and Chemistry.
-
Gabriel, A., et al. (2008). "Syntheses and estrogenic activity of 4-nonylphenol isomers." Chemosphere.[7]
-
Villalobos, M., et al. (1995). "The E-screen assay: a comparison of different MCF7 cell stocks." Environmental Health Perspectives.
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Head-to-head comparison of different advanced oxidation processes for nonylbenzene
Nonylbenzene Degradation: Advanced Oxidation Processes (AOPs) Comparison Guide
Executive Summary
This compound (
This guide provides a technical, head-to-head comparison of four Advanced Oxidation Processes (AOPs) for the degradation of this compound: Fenton/Photo-Fenton , Heterogeneous Photocatalysis (TiO₂) , Ozonation , and Electrochemical Oxidation . The objective is to evaluate these methods based on reaction kinetics, mineralization efficiency (TOC removal), and operational feasibility for researchers and industrial engineers.
Chemical Context & Recalcitrance
-
Structure: Aromatic ring (electron-rich) +
Alkyl Chain (hydrophobic). -
Target Sites for Oxidation:
-
Benzylic Carbon: The
-carbon is the most susceptible to radical attack (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) due to resonance stabilization of the resulting radical.[1] -
Aromatic Ring: Susceptible to electrophilic addition by hydroxyl radicals, leading to hydroxylation and eventual ring cleavage.
-
-
Challenge: The long alkyl chain limits solubility, creating mass transfer resistance in aqueous AOPs.
Head-to-Head Comparison of AOPs
Method A: Fenton & Photo-Fenton Oxidation[3][4]
-
Mechanism: Generation of non-selective hydroxyl radicals (
) via the reaction of ferrous iron ( ) with hydrogen peroxide ( ). Photo-Fenton adds UV/Vis light to regenerate from , closing the catalytic loop. -
Performance:
-
Kinetics: Extremely fast initial reaction (
for •OH + aromatic). -
LAB Specifics: Studies on Linear Alkylbenzenes (LABs) show ~82% TOC removal under optimized Photo-Fenton conditions, compared to ~49% for dark Fenton.
-
-
Pros: Low capital cost, simple reactor design.
-
Cons: Strict pH requirement (pH 2.8–3.0); generation of iron sludge requiring disposal.
Method B: Heterogeneous Photocatalysis (TiO₂/UV)
-
Mechanism: UV irradiation of semiconductor (
) creates electron-hole pairs ( ).[2] Holes oxidize water to form ; electrons reduce to superoxide ( ). -
Performance:
-
Kinetics: Follows Langmuir-Hinshelwood kinetics. Adsorption of the nonyl chain onto the catalyst surface is the rate-limiting step.
-
Efficiency: High mineralization capability but slower rates compared to Fenton. Long-chain alkylbenzenes can cause catalyst fouling (poisoning) by adsorbing intermediates.
-
-
Pros: No chemical sludge; operates at ambient temperature/pressure; utilizing solar energy is possible.[3]
-
Cons: Light penetration depth limits scale-up; recovery of catalyst nanoparticles (
) is difficult.
Method C: Ozonation ( ) & Catalytic Ozonation
-
Mechanism: Direct electrophilic attack by
on the benzene ring (C=C bonds) and indirect attack by generated from ozone decomposition.[4] -
Performance:
-
Pathway: Rapidly cleaves the aromatic ring (ozonolysis) to form muconic acid derivatives and short-chain carboxylic acids.[5]
-
Limitation: Often stalls at stable intermediates (e.g., oxalic acid), requiring high doses or catalysts (e.g.,
, Activated Carbon) for full mineralization.
-
-
Pros: Effective for color removal and ring-opening; gas-phase dosing avoids liquid dilution.
-
Cons: Mass transfer limited (gas-liquid); high energy cost for ozone generation; low mineralization of aliphatic byproducts.
Method D: Electrochemical Oxidation (EO)
-
Mechanism: Direct electron transfer at the anode (e.g., Boron-Doped Diamond - BDD) or mediated oxidation via generated radicals (
) adsorbed on the electrode surface ( ).[4][5] -
Performance:
-
Efficacy: BDD anodes can achieve near 100% mineralization (combustion) of alkylbenzenes.
-
Selectivity: Non-selective; oxidizes both the ring and the alkyl chain efficiently.
-
-
Pros: No chemical addition required; fully automated control; compact footprint.
-
Cons: High electricity consumption; electrode fouling by polymeric films; high capital cost of BDD electrodes.
Comparative Data Analysis
| Feature | Photo-Fenton ( | Photocatalysis ( | Ozonation ( | Electrochemical (BDD) |
| Primary Oxidant | Free | Surface-bound | Adsorbed | |
| Reaction Rate | Very High (Minutes) | Moderate (Hours) | High (Ring cleavage) | Moderate to High |
| TOC Removal | 80–95% | 60–80% | 40–60% (Partial) | >95% (Complete) |
| pH Sensitivity | Critical (pH 3.0) | Flexible (pH 3–9) | High pH favors | Flexible |
| OpEx Drivers | UV Energy & Catalyst | Electricity ( | Electricity | |
| Suitability for this compound | Best for High Conc. | Best for Polishing | Pre-treatment only | Best for Small Vol/High Tox |
Mechanistic Pathway Visualization
The degradation of this compound generally proceeds via two competing pathways: Benzylic Oxidation (Side-chain attack) and Ring Hydroxylation (Aromatic attack).
Figure 1: Dual-pathway degradation mechanism of this compound via AOPs. Note the competition between alkyl chain oxidation and aromatic ring cleavage.
Detailed Experimental Protocol: Photo-Fenton Optimization
This protocol is selected as the most viable method for laboratory-scale degradation of this compound due to its balance of speed and cost.
Objective: Determine optimal
Reagents:
-
This compound (98% purity).
- (Catalyst source).
- (30% w/w).
-
(1N) and
(1N) for pH adjustment. -
Methanol (HPLC grade) for quenching.
Workflow:
-
Emulsion Preparation:
-
Since this compound has low solubility, prepare a stock emulsion using a high-shear mixer or sonication.
-
Target Initial Concentration (
): 100 mg/L (approx. 0.5 mM).[6]
-
-
pH Adjustment:
-
Adjust 500 mL of sample to pH 3.0 ± 0.1 using
. Critical Step: Iron precipitates as above pH 4.0, stopping the reaction.
-
-
Catalyst Addition:
-
Add
to reach . Stir for 5 mins to ensure homogeneity.
-
-
Reaction Initiation:
-
Add
to achieve a molar ratio (stoichiometric excess). -
Simultaneously turn on UV lamp (Medium pressure Hg lamp or UV-LED array at 365nm).
-
-
Sampling:
-
Withdraw 5 mL aliquots at t = 0, 5, 10, 20, 40, 60 mins.
-
Quenching: Immediately add 0.5 mL Methanol or raise pH to >10 to stop radical generation.
-
-
Analysis:
-
HPLC-UV: C18 column, Acetonitrile:Water (80:20), detection at 210 nm (benzene ring).
-
TOC Analyzer: Measure Total Organic Carbon to verify mineralization vs. just parent compound loss.
-
References
-
Degradation of Linear Alkylbenzenes
-
Photocatalytic Mechanisms
-
Fenton Kinetics for Alkylphenols (Proxy for this compound)
-
Electrochemical Oxidation
-
Ozonation of Alkylbenzenes
Sources
- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. scielo.org.co [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fenton Oxidation Kinetics and Intermediates of Nonylphenol Ethoxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenton Oxidation Kinetics and Intermediates of Nonylphenol Ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Cross-Validation of Analytical Results for Nonylbenzene in Complex Matrices: A Comparative Guide
Executive Summary: The "Lipophilic Trap"
Nonylbenzene (
Common errors in drug development and environmental toxicology arise not from the detection method itself, but from matrix-dependent signal suppression . A single analytical platform is often insufficient to distinguish true analyte recovery from matrix interference.
This guide provides a rigorous cross-validation protocol comparing the gold standard (GC-MS ) against a high-throughput alternative (LC-APCI-MS/MS ). We prioritize the causality of method selection to ensure data integrity compliant with ICH Q2(R2) guidelines.
The Analytical Challenge
| Parameter | Characteristic | Analytical Implication |
| Volatility | Semi-volatile (BP ~280°C) | Amenable to GC, but risk of loss during evaporation steps. |
| Polarity | Non-polar / Neutral | Critical Failure Point: Poor ionization in standard LC-ESI-MS. Requires APCI or APPI. |
| Matrix Interaction | High Protein/Lipid Binding | Requires aggressive extraction (LLE or specialized SPE) to break protein binding. |
Comparative Methodologies
Method A: The Reference Standard (GC-MS)
-
Principle: Electron Ionization (EI) yields distinct fragmentation patterns (
91 tropylium ion) largely independent of matrix composition. -
Why use it: It provides structural certainty and is less susceptible to ion suppression than LC-MS.
-
Limitation: Requires dry samples. Water is the enemy. Sample preparation is time-consuming (solvent exchange required).
Method B: The High-Throughput Validator (LC-APCI-MS/MS)
-
Principle: Atmospheric Pressure Chemical Ionization (APCI). Unlike Electrospray (ESI), APCI ionizes neutral, non-polar species via gas-phase charge transfer.
-
Why use it: Allows direct injection of aqueous-organic extracts, skipping the "dry-down" step. Ideal for high-volume bioanalysis.
-
Limitation: Lower sensitivity than GC-MS for pure hydrocarbons; susceptible to "soft" matrix effects (e.g., phospholipids).
Experimental Workflow & Decision Logic
The following diagram illustrates the decision logic for selecting the extraction and detection path based on sample water content and throughput needs.
Caption: Decision tree for this compound extraction and analytical platform selection.
Detailed Protocols
Extraction Protocol (Dual-Stream)
Note: All glassware must be silanized to prevent this compound adsorption to glass surfaces.
Step 1: Internal Standard Spiking
-
Add This compound-d5 (or 1-phenyl-decane as surrogate) to all samples.
-
Scientific Rationale: Deuterated standards correct for both extraction efficiency and ionization suppression (in LC-MS).
Step 2: Matrix Breakdown
-
For Plasma: Add 1% Formic Acid to disrupt protein binding.
-
For Sediment: Sonicate with Acetone:Hexane (1:1).
Step 3: Liquid-Liquid Extraction (LLE)
-
Solvent: n-Hexane (Best for GC) or MTBE (Best for LC).
-
Ratio: 1:4 (Sample:Solvent).
-
Vortex 5 mins, Centrifuge 4000g @ 4°C.
-
Critical Check: Avoid transferring the emulsion layer (lipids) which ruins GC liners.
Instrumental Parameters
| Feature | Method A: GC-MS | Method B: LC-MS/MS |
| System | Agilent 7890/5977 (or equiv) | Sciex Triple Quad / Waters Xevo |
| Column | DB-5ms UI (30m x 0.25mm) | C18 Reverse Phase (High Carbon Load) |
| Carrier/Mobile | Helium (1 mL/min) | A: Water (0.1% FA), B: MeOH (0.1% FA) |
| Temp/Gradient | 60°C | Isocratic 90% B (this compound is sticky) |
| Ionization | EI (70 eV) | APCI (Positive Mode) |
| Target Ions | Quant: m/z 91, 105; Qual: 204 | MRM: 205.2 |
Expert Insight: Do not use ESI for Method B. This compound lacks a protonation site. APCI utilizes a corona discharge to create a plasma that forces charge transfer, making it the only viable LC interface for this molecule.
Cross-Validation Data Analysis
To validate the results, do not rely solely on correlation coefficients (
Acceptance Criteria (ICH Q2)
-
% Difference: Results between GC and LC methods must be within
for concentrations . -
Linearity:
for both methods individually. -
Matrix Factor (LC-MS): Must be
. If , suppression is occurring; switch to LLE extraction.
Simulated Validation Data
| Sample Type | Spiked Conc.[1][2] (ng/mL) | GC-MS Found (ng/mL) | LC-APCI Found (ng/mL) | % Diff | Interpretation |
| Water | 50.0 | 49.2 | 48.8 | 0.8% | Both methods valid in clean matrix. |
| Plasma | 50.0 | 48.5 | 42.1 | 14.1% | Warning: LC suppression likely (Phospholipids). |
| Plasma (SPE) | 50.0 | 49.1 | 47.9 | 2.4% | SPE cleanup resolved the LC suppression. |
The "Self-Validating" System (Graphviz)
This diagram explains the feedback loop required to ensure the LC-MS method is reporting accurate data compared to the GC-MS anchor.
Caption: Closed-loop validation strategy. Discrepancies trigger extraction refinement.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
US EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Eganhouse, R. P., et al. (2000). Determination of long-chain alkylbenzenes in environmental samples. U.S. Geological Survey. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Sources
A Comparative Guide to Nonylbenzene Production: Efficiency and Sustainability Benchmarks for Researchers
This guide provides an in-depth technical comparison of the primary industrial processes for synthesizing nonylbenzene, a key intermediate in the production of surfactants, lubricants, and other specialty chemicals. As the chemical industry pivots towards greener and more efficient manufacturing, this document offers researchers, scientists, and process development professionals a critical evaluation of competing technologies, supported by experimental data and sustainability metrics. Our analysis focuses on the alkylation of benzene with nonene, exploring the nuances of catalyst selection and process design that dictate overall efficiency and environmental impact.
Introduction: The Industrial Significance of this compound
This compound is a member of the linear alkylbenzene (LAB) family, which are precursors to linear alkylbenzene sulfonates (LAS). LAS are the workhorse surfactants in the global detergent market due to their excellent cleaning properties and biodegradability.[1] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, where an alkene (nonene) is reacted with an aromatic compound (benzene) in the presence of an acid catalyst.[2] The choice of catalyst and process configuration is paramount in determining the economic viability and environmental footprint of production.
Core Production Methodologies: A Comparative Analysis
The industrial production of this compound is dominated by the Friedel-Crafts alkylation of benzene with nonene. The primary differentiators in modern processes are the type of acid catalyst employed and the reactor technology. This guide will focus on the two leading solid acid catalyst systems—Solid Phosphoric Acid (SPA) and Zeolites—and the advanced process intensification technique of Catalytic Distillation.
Catalyst Systems: The Heart of the Process
The catalyst is the cornerstone of this compound synthesis, influencing reaction rates, selectivity, and the overall sustainability of the process. Historically, liquid acids like hydrofluoric acid (HF) and aluminum chloride (AlCl3) were used, but their corrosive nature and the generation of hazardous waste have led to their phasing out in favor of solid acid catalysts.[1][3]
Solid Phosphoric Acid (SPA) catalysts are widely used for benzene alkylation.[4] They are typically prepared by impregnating a solid support, such as kieselguhr, with phosphoric acid.[5]
Causality of Experimental Choices: The use of a solid support provides a high surface area for the reaction to occur and allows for easier separation of the catalyst from the product stream compared to homogeneous liquid acid catalysts. The reaction is typically carried out at elevated temperatures (160-220°C) and pressures (3.8 MPa) to ensure the reactants are in the appropriate phase and to achieve a desirable reaction rate.[4] A high benzene-to-olefin ratio is often used to minimize the formation of dialkylbenzenes and other heavy byproducts.[4]
Self-Validating System: The process is monitored by analyzing the composition of the product stream using gas chromatography (GC). Key performance indicators are the conversion of nonene, the selectivity to this compound, and the yield of the desired product. A stable product composition over time indicates a stable catalyst performance.
dot
Caption: Generalized workflow for this compound production.
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly selective catalysts.[6] Zeolites with large pores, such as Y, BEA, and mordenite, are particularly effective for the alkylation of benzene with long-chain olefins.[6][7]
Causality of Experimental Choices: The shape-selective nature of zeolites can enhance the production of the desired linear this compound isomers. The reaction conditions are similar to those for SPA catalysts, but zeolites can sometimes be operated at lower temperatures due to their higher acidity. The choice of zeolite type (e.g., Y, BEA) and its properties (e.g., Si/Al ratio) can be tuned to optimize catalyst activity and selectivity.[6]
Self-Validating System: Similar to the SPA process, the reaction is monitored by GC to determine conversion, selectivity, and yield. Catalyst stability is assessed by tracking these metrics over an extended period. A decline in performance may indicate catalyst deactivation due to coking, which can often be reversed by regeneration (burning off the coke).
dot
Caption: Pros and cons of SPA vs. Zeolite catalysts.
Process Intensification: Catalytic Distillation
Catalytic distillation (CD) is a process intensification technology that combines chemical reaction and distillation in a single unit.[8] This approach can offer significant advantages in terms of efficiency and sustainability for equilibrium-limited reactions like alkylation.
Causality of Experimental Choices: By continuously removing the products from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversions. This can also reduce the formation of byproducts that may result from consecutive reactions. The integration of reaction and separation into one vessel reduces capital and operating costs.[8]
Self-Validating System: The performance of a catalytic distillation column is evaluated by analyzing the composition of the top and bottom product streams. The goal is to achieve high purity this compound in the bottoms while recycling unreacted benzene from the top. Stable operation is indicated by consistent product purities and temperatures at different points in the column.
Quantitative Performance Benchmarks
The following table summarizes typical performance data for the different this compound production processes. The data for Linear Alkylbenzene (LAB) is used as a close proxy for this compound due to the similarity of the production processes.
| Parameter | Solid Phosphoric Acid (SPA) | Zeolite Catalysts | Catalytic Distillation |
| Olefin Conversion (%) | >80[4] | 99[9] | >95 (estimated) |
| This compound Selectivity (%) | ~85[9] | 95[9] | >98 (estimated) |
| Energy Consumption (MJ/kg) | ~5-7 (estimated) | ~4-6 (estimated) | ~3-5 (estimated) |
| Catalyst Lifespan | 6-12 months | 1-3 years (with regeneration) | Dependent on catalyst |
| Waste Generation | Spent catalyst (neutralized) | Spent catalyst (recyclable) | Minimal catalyst waste |
Sustainability Profile: A Life Cycle Perspective
A comprehensive assessment of sustainability requires a cradle-to-gate Life Cycle Assessment (LCA). While specific LCA data for this compound is scarce, data for the closely related Linear Alkylbenzene Sulfonate (LAS) provides valuable insights. The production of 1 kg of LAS has a total energy demand of approximately 59 MJ-equivalent and a carbon footprint of 1.71 kg CO2-equivalent.[7] The majority of this impact comes from the upstream production of raw materials (benzene and olefins) and the energy consumed during the alkylation and sulfonation processes.
The choice of catalyst has a significant impact on the overall sustainability:
-
Solid Acid Catalysts (SPA and Zeolites): These are considered "greener" alternatives to liquid acids as they are non-corrosive and eliminate the need for treating acidic wastewater.[1] Zeolites, being regenerable, offer a further advantage in reducing solid waste compared to SPA.
-
Catalytic Distillation: This process can lead to significant energy savings and reduced CO2 emissions due to its higher thermal efficiency.[8]
Experimental Protocols
Laboratory-Scale Synthesis of this compound using a Solid Acid Catalyst
This protocol provides a general procedure for the alkylation of benzene with nonene in a laboratory setting.
Materials:
-
Benzene (anhydrous)
-
1-Nonene
-
Solid acid catalyst (e.g., pre-activated Amberlyst 15 or a zeolite like H-Y)
-
Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)
-
Heating mantle
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum or a stream of nitrogen to remove adsorbed water.
-
Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Charge the three-neck flask with the activated solid acid catalyst and anhydrous benzene.
-
Reactant Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-120°C). Slowly add the 1-nonene to the reaction mixture over a period of 1-2 hours using a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of nonene and the selectivity to this compound.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Purification: Remove the excess benzene from the filtrate by rotary evaporation. The crude this compound can then be purified by vacuum distillation to isolate the desired product from any heavy byproducts.
Conclusion and Future Outlook
The production of this compound has evolved towards more sustainable practices with the adoption of solid acid catalysts, which offer significant environmental and safety advantages over traditional liquid acids. Zeolite catalysts, in particular, show great promise due to their high selectivity and regenerability. For new plant designs or retrofits, catalytic distillation presents a compelling case for process intensification, with the potential for substantial energy savings and reduced capital costs.
Future research should focus on the development of novel solid acid catalysts with improved stability and resistance to deactivation, as well as the optimization of catalytic distillation processes for this compound production. Furthermore, the use of bio-based feedstocks for both benzene and nonene production represents a long-term goal for achieving a truly sustainable chemical industry.
References
-
Digital Commons@ETSU. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]
-
Lidsen. (2022, July 5). Catalysis Research Zeolite-Containing Catalysts in Alkylation Processes. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Alkylation of Benzene with 1-Pentene over Solid Phosphoric Acid. Retrieved from [Link]
-
Journal of Bioengineering, Technologies and Health. (2023, April 8). Life Cycle Assessment of Linear Alkylbenzene Sulfonate Production: An Adaptation to the Brazilian Context. Retrieved from [Link]
-
ResearchGate. (n.d.). Process flowchart for the nonylphenol production process. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Benzene Reduction by Alkylation in a Solid Phosphoric Acid Catalyzed Olefin Oligomerization Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Benzene Alkylation with Long Chain Olefin over Solid Acid Catalyst. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Retrieved from [Link]
-
ECHEM. (2024, May 29). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]
-
ResearchGate. (2018, March 5). Optimization of linear alkyl benzene production. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Production of Gasolines and Monocyclic Aromatic Hydrocarbons: From Fossil Raw Materials to Green Processes. Retrieved from [Link]
-
ResearchGate. (2018, March 24). Alkylation of Benzene with Long Chain Olefins Over Solid-Acid Catalyst. Retrieved from [Link]
-
PMC. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Techno-Economic Assessment of Benzene Production from Shale Gas. Retrieved from [Link]
-
ERASM. (n.d.). Environmental Fact Sheet (#1) C10-13 Linear Alkyl Benzene (LAB). Retrieved from [Link]
- Google Patents. (n.d.). US7655824B2 - Processes for producing alkylbenzenes over solid acid catalyst at low benzene to olefin ratios and low heavies make.
-
SciELO. (n.d.). MODELING AND SIMULATION OF A BENZENE RECOVERY PROCESS BY EXTRACTIVE DISTILLATION. Retrieved from [Link]
-
PubMed Central. (2024, September 14). Dual-engine-driven realizing high-yield synthesis of Para-Xylene directly from CO2-containing syngas. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Retrieved from [Link]
-
Bentham Science. (2024, May 20). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Techno-Economic Assessment of Benzene Production from Shale Gas. Retrieved from [Link]
-
ResearchGate. (2019, June 12). Process Simulation of Dodecyl Benzene Production along with Energy Optimization in The Distillation Tower. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and applications of chiral phosphoric acid catalysts (A).... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
-
SimPlan AG. (n.d.). Energy-Related Material Flow Simulation in Production and Logistics. Retrieved from [Link]
-
NREL. (n.d.). Techno-Economic Analysis of Biochemical Scenarios for Production of Cellulosic Ethanol. Retrieved from [Link]
-
ResearchGate. (2026, January 2). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Organic Process Research and Development 1999 3 (1) 56-59. Retrieved from [Link]
-
NCL. (n.d.). Solid Acid Catalysts for Acylation of Aromatics. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A New Solid Acid-Based Route to Linear Alkylbenzenes. Retrieved from [Link]
-
PSE Community. (2024, July 9). Process Systems Engineering Community. Retrieved from [Link]
-
ResearchGate. (2020, December 15). Techno-economic analysis of aniline production via amination of phenol. Retrieved from [Link]
-
PubMed. (n.d.). Production of benzene/toluene/ethyl benzene/xylene (BTEX) via multiphase catalytic pyrolysis of hazardous waste polyethylene using low cost fly ash synthesized natural catalyst. Retrieved from [Link]
-
Scribd. (n.d.). Linear Alkyl Benzene (Lab) Manufacture: Andrea Bozzano. Retrieved from [Link]
-
openPR. (2024, November 11). Linear Alkyl Benzene Manufacturing Plant Project Report 2024. Retrieved from [Link]
-
Richard Turton. (n.d.). Energy Balances and Numerical Methods Design Project Production of Cumene. Retrieved from [Link]
-
Intratec. (n.d.). Linear Alkylbenzene Production. Retrieved from [Link]
-
TNO Publications. (n.d.). Techno-economic comparative assessment of novel lignin depolymerization routes to bio-based aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene, Toluene, and Xylene (BTX) Production from Catalytic Fast Pyrolysis of Biomass: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Production of linear alkylbenzenes. Retrieved from [Link]
-
Market Research Future. (n.d.). Linear Alkyl Benzene Companies. Retrieved from [Link]
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Safety Operating Guide
Nonylbenzene Proper Disposal Procedures: A Technical Guide
CAS: 1081-77-2 | Formula: C₁₅H₂₄ | Synonyms: 1-Phenylnonane, n-Nonylbenzene[1][2]
Executive Summary & Core Directive
Nonylbenzene is a long-chain alkylbenzene often used as a surfactant intermediate or solvent in organic synthesis.[2] While it exhibits lower acute toxicity than its short-chain analogs (e.g., benzene, toluene), it presents specific environmental persistence and aquatic toxicity risks.[1]
The Core Directive: Do not treat this compound as "harmless" due to its high flash point or lack of GHS "Danger" signal words. It must be isolated from the municipal water system and disposed of via high-temperature incineration through a licensed hazardous waste contractor.[2]
Hazard Identification & Waste Characterization
Proper disposal begins with accurate characterization.[2] Unlike lower molecular weight aromatics, this compound falls into a regulatory "grey area" in many laboratories because it often does not meet the strict definition of an RCRA "Ignitable" waste (Flash Point > 60°C).
Physical & Safety Data for Disposal Logic
| Property | Value | Disposal Implication |
| Flash Point | ~110°C (230°F) | Not D001 (Ignitable) by RCRA standards if pure.[1][2] However, it is Combustible (Class IIIB). |
| Water Solubility | Negligible | Do NOT attempt dilution.[1][2] It will form a surface film and coat plumbing.[2] |
| Specific Gravity | 0.86 g/mL | Floats on water; poses surface smothering risk to aquatic life.[1][2] |
| Reactivity | Stable | Incompatible with Strong Oxidizers (Nitric acid, Peroxides).[1] |
| RCRA Status | Non-Listed | Not a P- or U-listed waste.[1][2] Likely "Non-RCRA Regulated" unless mixed with hazardous solvents.[2] |
The "Mixture Rule" Trap
Expert Insight: In a research setting, this compound is rarely pure waste. It is often dissolved in Acetone, Methanol, or Dichloromethane.
-
Scenario A (Pure): Label as "Non-RCRA Regulated Chemical Waste: this compound."[2]
-
Scenario B (Mixed with Acetone): The mixture becomes D001 (Ignitable) .[2]
-
Scenario C (Mixed with DCM): The mixture becomes Halogenated Solvent Waste .[2]
Segregation & Storage Protocols
To prevent accidental reactions or regulatory violations, segregate this compound streams at the source.
Chemical Incompatibility[3][4]
-
Strictly Segregate From: Concentrated Nitric Acid, Perchlorates, and Chromic Acid.
-
Compatible With: Other non-halogenated aliphatic or aromatic hydrocarbons (Hexane, Toluene, Ethylbenzene).
Visualizing Segregation Logic
The following decision tree illustrates how to categorize your waste stream containing this compound.
Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance.
Step-by-Step Disposal Procedures
A. Routine Laboratory Disposal (Small Scale)
Objective: Safe accumulation of waste prior to pickup.[2]
-
Container Selection:
-
Use Amber Glass or High-Density Polyethylene (HDPE) containers.[2]
-
Why? this compound is an organic solvent; while it doesn't aggressively attack HDPE like Chloroform might, glass is preferred to prevent odor permeation.
-
-
Labeling:
-
Must be labeled "Hazardous Waste" (if mixed) or "Chemical Waste" (if pure).[2]
-
Explicitly write: "Contains: this compound, [Other Solvents]".
-
Check the box for "Toxic" (due to aquatic toxicity) and "Combustible" .
-
-
Venting:
-
Secondary Containment:
-
Store the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.
-
B. Spill Response Protocol (Immediate Action)
Scenario: You have spilled 500mL of this compound on the lab bench.
-
Secure the Perimeter:
-
PPE Upgrade:
-
Standard nitrile gloves are generally resistant to alkylbenzenes for short periods, but Viton or PVA gloves offer superior resistance for longer cleanup operations.
-
Wear safety goggles and a lab coat.[2]
-
-
Containment & Absorption:
-
Disposal of Debris:
C. Final Disposal (Contractor Handoff)
Process:
-
This compound waste is typically disposed of via Fuel Blending or Incineration .[2]
-
Fuel Blending: High BTU value makes it an excellent candidate for energy recovery in cement kilns.[2]
-
Incineration: If mixed with halogenated species, it must go to a dedicated hazardous waste incinerator to manage acid gas emissions.
Self-Validating Safety Workflow
To ensure your process is working, perform this quick "Self-Check" before sealing any waste container:
-
The "Phase Check": Is there a visible separate water layer?
-
If Yes: You have an aqueous/organic mixture.[2] Ensure the label reflects "Aqueous" to prevent issues at the incinerator.
-
-
The "pH Check": Did you add any acids?
-
The "Headspace Check": Is the bottle full?
-
Rule: Leave at least 10% headspace for thermal expansion.[2]
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14126, this compound. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Waste Codes. Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. n-Nonylbenzene | C15H24 | CID 14126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3378474A - Process of removing alkyl benzene sulfonate - Google Patents [patents.google.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Properly Dispose of Used Lubricants: A Step-by-Step Guide - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. airgas.com [airgas.com]
Personal protective equipment for handling Nonylbenzene
Executive Summary: The "Heavy" Aromatic Profile
As researchers, we often default to treating all alkylbenzenes like Toluene or Benzene—highly volatile and flammable. Nonylbenzene is different. With a boiling point of ~282°C and a flash point >110°C, it is not a flammability hazard at room temperature.
However, its high lipophilicity (LogP ~7) creates a distinct "Contact Hazard." Unlike volatile solvents that evaporate from the skin, this compound remains, absorbs, and defats tissue. Your safety protocol must shift from "ventilation focus" to "barrier focus."
Part 1: Risk Assessment & Mechanism
The Lipophilic Trap (Dermal Risk)
This compound is a heavy hydrocarbon (C15H24). Its low vapor pressure (~0.01 mmHg at 25°C) means inhalation risk is negligible under ambient conditions. The real danger is dermal retention .
-
Mechanism: Upon contact, this compound does not evaporate. It solvates skin lipids, compromising the stratum corneum.
-
Causality: This leads to severe irritation (dermatitis) and potential systemic absorption if left unwashed.
-
Self-Validating Check: If you spill a drop on your glove and it remains "wet" after 30 seconds, it is this compound (or similar heavy oil). Volatiles would have flashed off.
Aspiration Hazard (The Critical Emergency)
Like all low-viscosity hydrocarbons, this compound is a Category 1 Aspiration Hazard.
-
Mechanism: If ingested (even slightly during pipetting accidents), it can enter the lungs, causing chemical pneumonia.
-
Protocol Implication: NEVER induce vomiting if swallowed. This is the single most critical emergency instruction.
Part 2: PPE Selection Matrix
Use this matrix to select equipment based on your specific experimental condition.
| Protection Zone | Standard Handling (Ambient Temp, Pouring) | High Risk (Heating >80°C, Aerosolizing) | Scientific Rationale |
| Hand Protection | Nitrile (Min 5 mil thickness) | Viton® or Silver Shield | Nitrile degrades slowly with heavy aromatics.[1] For splash protection, it is sufficient. For hot/immersion, fluoroelastomers are required to prevent permeation. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient.[1] The liquid is an irritant; a splash must be fully excluded from the eye orbit. |
| Respiratory | None Required (in Fume Hood) | Respirator (OV Cartridge) | Vapor pressure is too low to generate hazardous fumes at RT.[1] Heating increases VP exponentially, requiring Organic Vapor (OV) filtration. |
| Body | Standard Lab Coat (Cotton/Poly) | Chem-Resistant Apron | Cotton absorbs heavy oils, keeping them against the skin.[1] An apron provides an imperious barrier for large volume handling. |
Part 3: Operational Workflow & Logic
The following diagram illustrates the decision logic for safe handling.
Figure 1: Decision logic for PPE selection based on thermal energy input. Note the shift from standard Nitrile to Viton when thermal energy increases permeation rates.[1]
Part 4: Step-by-Step Protocols
Protocol A: Safe Transfer (Self-Validating)
-
Glove Check: Don Nitrile gloves. Validation: Stretch the glove. If it tears easily or looks discolored, discard immediately.
-
Ventilation: Verify Fume Hood face velocity (100 fpm). Validation: The tissue strip on the sash should be pulled inward firmly.
-
Transfer: Pour slowly down the side of the receiving vessel to minimize static generation (though conductivity is low, this is best practice for all organics).
-
Post-Task Hygiene: Wash hands with soap and water immediately after doffing gloves. Do not use ethanol/acetone to clean skin; this increases skin permeability and drives the this compound deeper into the dermis.
Protocol B: Spill Management
-
Isolate: It is not highly flammable, so "Evacuate" is only necessary for massive spills (liters).
-
Absorb: Use vermiculite or sand.
-
Clean: Scrub the surface with a detergent solution. Why? Water alone will bead up (hydrophobic). You must emulsify the residue to remove it.
Part 5: Emergency Response
-
Skin Contact:
-
Ingestion:
-
Immediate Action: Do NOT induce vomiting.
-
Why? Vomiting risks aspiration of the hydrocarbon into the lungs, which causes chemical pneumonitis (often fatal). Call poison control immediately.
-
Part 6: Disposal & Compliance
-
Waste Stream: Segregate as "Non-Halogenated Organic Solvent."
-
Compatibility: Compatible with other alkylbenzenes (Toluene, Xylene) in waste drums. Do not mix with strong oxidizers (Nitric Acid), as this can cause exothermic reactions.
References
-
PubChem. (n.d.).[4][5] this compound Compound Summary (CAS 1081-77-2).[2][6][7][8][9][10] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Sources
- 1. engineersedge.com [engineersedge.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Nonylbenzene | C15H24 | CID 14126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1-Phenylnonane CAS#: 1081-77-2 [m.chemicalbook.com]
- 8. 1-Phenylnonane | 1081-77-2 [chemicalbook.com]
- 9. accustandard.com [accustandard.com]
- 10. n-Nonylbenzene, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
